Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
Azetidines—specifically 3-substituted azetidin-3-ols—are highly prized scaffolds in contemporary medicinal chemistry. Functioning as rigidifying moieties and bioisosteres for larger aliphatic heterocycles, these structures frequently appear in advanced drug candidates, including sphingosine-1-phosphate (S1P) receptor agonists and JAK inhibitors[1].
The synthesis of 3-(4-methylcyclohexyl)azetidin-3-ol presents a unique stereochemical and steric challenge. The four-membered nitrogenous core possesses significant inherent ring strain, and the introduction of a bulky 4-methylcyclohexyl appendage requires precise control over nucleophilic addition to avoid ring-opening or dimerization side reactions[2]. This whitepaper details a robust, field-proven, two-step synthetic methodology: a highly controlled Grignard nucleophilic addition followed by an anhydrous acid-catalyzed deprotection.
Figure 1: Two-step synthetic workflow for 3-(4-Methylcyclohexyl)azetidin-3-ol.
Mechanistic Causality & Reaction Design
To ensure high yields and structural integrity, every reagent and condition in this workflow is selected based on strict mechanistic causality.
Grignard Addition (C-C Bond Formation) : The electrophilicity of the C3-carbonyl in 1-Boc-3-azetidinone (CAS: 398489-26-4) is exploited via the addition of 4-methylcyclohexylmagnesium bromide (CAS: 20614-89-5)[3]. The N-Boc protecting group serves a critical dual purpose: it prevents unwanted N-coordination with the magnesium species and provides the necessary steric bulk to direct the nucleophilic attack strictly to the ketone face. Because the 4-methylcyclohexyl Grignard reagent exists as a mixture of cis and trans isomers, the resulting product will inherently be a diastereomeric mixture at the cyclohexyl ring.
Boc-Deprotection : The cleavage of the tert-butoxycarbonyl group is achieved using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). The causality here is driven by the fragility of the azetidine ring. Harsh basic conditions or high-temperature aqueous acids can lead to ring-opening or retro-aldol-type side reactions[2]. Mild, anhydrous acidic cleavage ensures the preservation of the 3-ol moiety, releasing gaseous CO2 and isobutylene to drive the reaction forward thermodynamically.
Figure 2: Causality matrix for critical experimental parameters in the synthetic workflow.
Experimental Workflow & Protocols
Protocol 1: Synthesis of 1-Boc-3-(4-methylcyclohexyl)azetidin-3-ol
Self-Validating System: The reaction progress must be monitored by TLC. Because the secondary amine is protected, ninhydrin stain will fail; use KMnO4 or phosphomolybdic acid (PMA) to visualize the Boc-protected intermediate.
Preparation : Flame-dry a 250 mL round-bottom flask under an Argon atmosphere. Add 1-Boc-3-azetidinone (1.0 eq, 10 mmol, 1.71 g) and anhydrous Tetrahydrofuran (THF, 50 mL).
Cooling : Submerge the flask in an ice-water bath to reach an internal temperature of 0 °C. Rationale: Grignard additions to strained rings are highly exothermic; strict temperature control minimizes enolization and subsequent aldol-condensation of the highly reactive azetidinone[2].
Addition : Dropwise add 4-methylcyclohexylmagnesium bromide (0.5 M in 2-MeTHF, 1.5 eq, 15 mmol, 30 mL)[4] over 30 minutes via a syringe pump to prevent localized heating.
Propagation : Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir continuously for 4 hours.
Quenching & Workup : Cool the mixture back to 0 °C and quench slowly with saturated aqueous NH4Cl (20 mL)[5]. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification : Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 8:2) to yield the intermediate as a viscous oil.
Protocol 2: Deprotection to 3-(4-Methylcyclohexyl)azetidin-3-ol (TFA Salt)
Self-Validating System: LC-MS is the optimal validation tool here. The reaction is complete when the starting material mass ([M+Na]+ = 292.2) is entirely replaced by the product mass ([M+H]+ = 170.1).
Preparation : Dissolve the purified 1-Boc-3-(4-methylcyclohexyl)azetidin-3-ol (5 mmol) in anhydrous Dichloromethane (DCM, 20 mL).
Acidification : Add Trifluoroacetic Acid (TFA, 10 eq, 50 mmol, ~3.8 mL) dropwise at 0 °C.
Propagation : Stir the mixture at room temperature for 1 to 2 hours.
Isolation : Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 x 15 mL) to azeotropically remove residual TFA.
Final Product : The product is obtained as a solid TFA salt. If the free base is required for downstream coupling, neutralize by passing the material through a basic ion-exchange resin (e.g., Amberlyst A21) rather than aqueous basic extraction, as unprotected azetidin-3-ols are highly water-soluble.
Quantitative Data & Analytical Markers
The following table summarizes the stoichiometric ratios, expected yields, and critical analytical markers required to validate each step of the synthesis.
Parameter
Step 1: Grignard Addition
Step 2: Boc-Deprotection
Primary Reagents
1-Boc-3-azetidinone, 4-Me-CyHex-MgBr
Intermediate 1, TFA, DCM
Stoichiometry
1.0 eq Ketone : 1.5 eq Grignard
1.0 eq Substrate : 10.0 eq TFA
Temperature
0 °C → 25 °C
0 °C → 25 °C
Reaction Time
4 hours
1 - 2 hours
TLC Monitoring
Hexanes:EtOAc (8:2), KMnO4 stain
DCM:MeOH (9:1), Ninhydrin stain
Expected Yield
65 - 75%
> 90%
Target Mass (ESI+)
[M+Na]⁺ = 292.2
[M+H]⁺ = 170.1
References
The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones | Chemical Reviews
Source: acs.org[Link]
An improved, gram-scale synthesis of protected 3-haloazetidines
Source: semanticscholar.org[Link]
An In-depth Technical Guide to 1-(4-(tert-Butyl)cyclohexyl)azetidin-3-ol
Abstract This technical guide provides a comprehensive overview of 1-(4-(tert-butyl)cyclohexyl)azetidin-3-ol (CAS No. 1547133-26-5), a substituted azetidine of significant interest in medicinal chemistry and drug discove...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of 1-(4-(tert-butyl)cyclohexyl)azetidin-3-ol (CAS No. 1547133-26-5), a substituted azetidine of significant interest in medicinal chemistry and drug discovery. Azetidine scaffolds are increasingly recognized for their ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] This document details the synthesis, characterization, potential applications, and safety considerations for this compound, offering a valuable resource for researchers, scientists, and professionals in drug development. While the initially intended focus was on the 3-(4-methylcyclohexyl) isomer, a lack of a confirmed CAS number and publicly available data necessitated a shift to the structurally similar and well-documented 1-(4-(tert-butyl)cyclohexyl) analog.
Introduction: The Significance of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in modern medicinal chemistry.[1] Their inherent ring strain and three-dimensional structure offer unique conformational constraints that can enhance binding affinity to biological targets, improve metabolic stability, and increase solubility when incorporated into drug candidates.[1] The azetidin-3-ol moiety, in particular, provides a hydroxyl group that can serve as a key hydrogen bond donor or acceptor, or as a site for further functionalization. The N-substitution with a 4-tert-butylcyclohexyl group introduces significant lipophilicity and steric bulk, which can be leveraged to modulate a compound's pharmacokinetic profile and target engagement.[2] This guide will delve into the technical details of 1-(4-(tert-butyl)cyclohexyl)azetidin-3-ol, a representative example of this promising class of molecules.
Physicochemical and Structural Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 1-(4-(tert-butyl)cyclohexyl)azetidin-3-ol are summarized in the table below.
Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water is expected.
General chemical principles
Synthesis and Purification
The synthesis of 1-(4-(tert-butyl)cyclohexyl)azetidin-3-ol is most commonly achieved through reductive amination. This versatile and widely used reaction involves the condensation of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[3]
Synthetic Pathway: Reductive Amination
The primary synthetic route involves the reaction of 4-tert-butylcyclohexanone with azetidin-3-ol. The choice of reducing agent is critical in this process to selectively reduce the iminium intermediate without affecting the carbonyl group of the starting material. Sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent for this transformation.
Caption: Reductive amination of 4-tert-butylcyclohexanone with azetidin-3-ol.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 1-(4-(tert-butyl)cyclohexyl)azetidin-3-ol.
To a solution of 4-tert-butylcyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM) is added azetidin-3-ol hydrochloride (1.1 eq) and triethylamine (1.2 eq).
The mixture is stirred at room temperature for 30 minutes.
Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 15 minutes.
The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
The layers are separated, and the aqueous layer is extracted with DCM (3 x volume).
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(4-(tert-butyl)cyclohexyl)azetidin-3-ol.
Characterization and Spectroscopic Analysis
The structural confirmation of the synthesized 1-(4-(tert-butyl)cyclohexyl)azetidin-3-ol would be achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR is expected to show characteristic signals for the protons on the azetidine ring, the cyclohexyl ring, and the tert-butyl group. The protons adjacent to the nitrogen and oxygen atoms will have distinct chemical shifts.
¹³C NMR will confirm the presence of all carbon atoms in the molecule, with the carbon bearing the hydroxyl group and the carbons of the tert-butyl group having characteristic chemical shifts.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, and C-H stretching vibrations for the alkyl groups.
Applications in Medicinal Chemistry and Drug Discovery
The 1-(substituted-cyclohexyl)azetidin-3-ol scaffold is a valuable building block in the design of novel therapeutic agents. The combination of the rigid, polar azetidine ring and the bulky, lipophilic cyclohexyl group allows for fine-tuning of a molecule's properties to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Potential Therapeutic Areas
While specific biological activity data for 1-(4-(tert-butyl)cyclohexyl)azetidin-3-ol is not widely published, derivatives of azetidines have shown promise in a variety of therapeutic areas, including:
Oncology: Azetidine-containing compounds have been investigated as inhibitors of various kinases and other enzymes involved in cancer cell proliferation.[1]
Infectious Diseases: The azetidine motif is present in some antibacterial and antiviral agents.[1]
Central Nervous System (CNS) Disorders: The ability of small, rigid scaffolds to cross the blood-brain barrier makes azetidines attractive for the development of drugs targeting CNS disorders.[1]
Role as a Synthetic Intermediate
1-(4-(tert-butyl)cyclohexyl)azetidin-3-ol can serve as a versatile intermediate for the synthesis of more complex molecules. The hydroxyl group can be further functionalized through various chemical transformations.
Caption: Potential derivatization of the hydroxyl group.
These modifications allow for the introduction of various pharmacophores and the exploration of structure-activity relationships (SAR) in drug discovery programs. The installation of a "click chemistry" handle, for example, enables the facile conjugation to other molecules of interest, such as peptides or fluorescent probes.[5]
Safety and Handling
General Precautions:
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[4][6]
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[7]
Handling: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke when handling this chemical. Wash hands thoroughly after handling.[6]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
First Aid Measures:
In case of skin contact: Immediately wash with plenty of soap and water.[4]
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
If inhaled: Remove person to fresh air and keep comfortable for breathing.[4]
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.[4]
It is imperative to consult the SDS for the specific reagents used in the synthesis and handling of this compound.
Conclusion
1-(4-(tert-butyl)cyclohexyl)azetidin-3-ol is a valuable chemical entity with significant potential in the field of medicinal chemistry. Its synthesis via reductive amination is a robust and scalable method. The unique combination of the azetidin-3-ol core and the 4-tert-butylcyclohexyl substituent provides a scaffold that can be utilized to develop novel therapeutics with optimized pharmacological properties. This guide serves as a foundational resource for researchers interested in exploring the chemistry and applications of this and related N-substituted azetidine derivatives.
References
Dibenedetto, J. Reductive Amination of 4 Tert Butylcyclohexanone. Docsity. [Link]
Fiorati, A. et al. Model reaction: bioamination of 4‐tert‐butylcyclohexanone (1 a). ResearchGate. [Link]
Ji, Y. et al. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]
Abdel-Magid, A. F. et al. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
Cheekatla, S. R. Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
Architecting Small Polar Rings: The Physicochemical Properties and Applications of Substituted Azetidinols in Drug Discovery
Introduction: The Strategic Value of Azetidinols In contemporary medicinal chemistry, escaping "flatland" by increasing the fraction of sp³-hybridized carbons ( Fsp3 ) is a proven strategy to improve clinical success ra...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of Azetidinols
In contemporary medicinal chemistry, escaping "flatland" by increasing the fraction of sp³-hybridized carbons (
Fsp3
) is a proven strategy to improve clinical success rates and reduce off-target toxicity. Small aliphatic rings, such as cyclopropanes, cyclobutanes, oxetanes, and azetidines, have been increasingly exploited for their beneficial physicochemical properties and applications as functional group bioisosteres[1].
Among these, substituted azetidinols—specifically azetidin-3-ol derivatives—have emerged as highly versatile building blocks. They offer defined exit vectors, structural rigidity, and a tunable polar surface area, making them ideal candidates for modulating lipophilicity and metabolic stability in advanced drug discovery programs[1].
Mechanistic Causality in Physicochemical Properties
The unique properties of azetidinols stem directly from their strained four-membered ring architecture. Understanding the causality between this structure and its resulting physical chemistry is essential for rational drug design.
Ring Strain and Basicity (pKa): The internal C-C-C and C-N-C bond angles in azetidines deviate significantly from the ideal tetrahedral angle (109.5°), resulting in considerable ring strain[1]. This geometric constraint increases the s-character of the nitrogen lone pair. Because s-orbitals are held closer to the nucleus than p-orbitals, the lone pair is less available for protonation, which inherently lowers the basicity (pKa) of the amine compared to unstrained acyclic amines or larger heterocycles like pyrrolidine and piperidine[2]. The introduction of an electronegative hydroxyl group at the 3-position further depresses the pKa via inductive electron-withdrawal.
Lipophilicity (LogP/LogD): Balancing the hydrophobic tail and hydrophilic head of a pharmacophore is critical for target engagement and oral bioavailability. The azetidin-3-ol moiety functions as an optimal hydrophilic head group, effectively lowering the partition coefficient (LogP) and improving aqueous solubility without adding the excessive steric bulk associated with larger rings[3].
Metabolic Stability: The rigid, compact nature of the azetidine ring restricts the conformational flexibility required by many cytochrome P450 enzymes to oxidize the carbon framework, thereby reducing intrinsic microsomal clearance[2].
Table 1: Representative Physicochemical Trends of Saturated Nitrogen Heterocycles
Scaffold
Ring Size
Relative Basicity (pKa)
Relative Lipophilicity (LogP)
Primary Medicinal Application
Azetidin-3-ol
4
Lower (~7.5 - 8.5)
Low
Polar head group, hERG mitigation
Pyrrolidin-3-ol
5
Moderate (~8.5 - 9.5)
Moderate
Conformational restriction
Piperidin-4-ol
6
Higher (~9.5 - 10.5)
Higher
Morpholine/Piperazine bioisostere
(Note: Exact values depend on N-substituents; trends reflect the unsubstituted secondary amines).
Bioisosterism and Structural Design
The decision to incorporate an azetidinol ring is rarely arbitrary; it is driven by specific structural and physicochemical liabilities in a lead compound. For instance, replacing a basic piperidine or morpholine ring with an azetidinol can mitigate hERG channel liabilities by lowering the basicity of the nitrogen, while simultaneously reducing lipophilicity[4]. Furthermore, the hydroxyl group acts as both a hydrogen bond donor and acceptor, enabling new, high-affinity interactions with the target protein's binding pocket.
Caption: Logic flow for bioisosteric replacement using azetidinols.
Experimental Methodologies: Synthesis and Profiling
To harness the properties of substituted azetidinols, robust synthetic and analytical protocols are required. The following methodologies emphasize self-validating steps to ensure data integrity.
Protocol 1: Synthesis of 3-Substituted Azetidin-3-ols via Grignard Addition
Causality: Direct functionalization of unprotected azetidines is prone to side reactions (e.g., ring opening or N-alkylation) due to the nucleophilicity of the secondary amine. Therefore, N-protected azetidin-3-ones (e.g., N-Cbz or N-Boc) are utilized as electrophilic precursors to direct the reaction exclusively to the ketone[5].
Preparation: Dissolve N-Cbz-azetidin-3-one (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the solution to -78 °C to prevent premature ring-opening or enolization.
Nucleophilic Addition: Slowly add the desired Grignard reagent (e.g., arylmagnesium bromide, 1.2 eq) dropwise. Validation: Monitor the internal temperature; a slight exotherm indicates the successful initiation of the organometallic addition.
Quenching: Quench the reaction strictly at -78 °C with saturated aqueous NH₄Cl. Causality: A mild proton source is required to neutralize the magnesium alkoxide without causing base-catalyzed degradation or elimination of the newly formed tertiary alcohol.
Isolation: Extract the aqueous layer with ethyl acetate, dry the organic phase over Na₂SO₄, and purify via flash column chromatography to yield the N-Cbz-3-substituted azetidin-3-ol[5].
Deprotection: Remove the Cbz group via catalytic hydrogenation (Pd/C, H₂) to reveal the secondary amine for subsequent coupling. Validation: Verify complete deprotection via LC-MS before proceeding to basicity profiling to avoid artifactual pKa readings.
Protocol 2: Physicochemical Profiling (pKa and LogD)
Causality: Accurate measurement of pKa and LogD is essential for predicting in vivo behavior. The shake-flask method coupled with LC-MS/MS is preferred over UV-based methods for azetidinols, as these small aliphatic rings lack strong chromophores[6].
pKa Determination: Perform potentiometric titration using a standardized automated titrator. Validation: Run a known standard (e.g., labetalol) before the azetidinol sample to ensure electrode calibration and system integrity.
LogD Measurement (Shake-Flask): Prepare a biphasic system of 1-octanol and aqueous buffer (pH 7.4).
Equilibration: Spike the azetidinol compound into the system. Shake vigorously for 60 minutes at 25 °C, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.
Quantification: Analyze both the octanol and aqueous phases using LC-MS/MS. Causality: LC-MS/MS provides the dynamic range and sensitivity required to detect compounds that heavily partition into one phase, preventing artifactual LogD calculations common in UV-based assays[6].
Caption: Step-by-step workflow for the physicochemical profiling of azetidinols.
Applications in Advanced Drug Design
The strategic integration of azetidinols has yielded significant breakthroughs across various therapeutic areas:
STAT3 Inhibitors: In the optimization of small-molecule STAT3 inhibitors, the incorporation of an azetidine scaffold allowed for the precise balancing of physicochemical properties. It maintained sufficient target potency while decreasing overall lipophilicity, which greatly improved cellular activity and metabolic profiles compared to larger cyclohexyl or piperidine analogs[7].
MAGL PET Tracers: In the development of monoacylglycerol lipase (MAGL) PET tracers, a "tail switching" strategy utilized a piperazinyl azetidine skeleton. The incorporation of azetidin-3-ol derivatives enabled fine-tuning of the tracer's binding potency and topological polar surface area (tPSA), optimizing brain penetrance and target-to-background ratios for superior neuroimaging[6].
Schizophrenia Agents (GPR52 Agonists): During the optimization of 2,4-disubstituted thiazole amides, researchers discovered that utilizing azetidin-3-ol as a hydrophilic head group significantly enhanced the inhibition rate. Enlarging the hydrophilic head (e.g., to aminobutanols) or reducing its hydrophilicity was detrimental to activity, proving that the compact, polar nature of azetidin-3-ol was optimal for receptor engagement[3].
Conclusion
Substituted azetidinols represent a privileged class of small polar rings in modern drug discovery. By understanding the causality between their strained architecture and their physicochemical properties—namely reduced basicity, lowered lipophilicity, and enhanced metabolic stability—medicinal chemists can rationally deploy these scaffolds to rescue flawed lead compounds. As synthetic methodologies continue to evolve, the application of azetidinols as bioisosteres and functional head groups will only expand, further enriching the pharmacopeia with high-quality, sp³-rich therapeutics.
In Silico Profiling and Therapeutic Potential of 3-(4-Methylcyclohexyl)azetidin-3-ol: A Technical Whitepaper
As a Senior Application Scientist, I design computational workflows that bridge the gap between theoretical chemistry and practical drug discovery. The modern pharmaceutical landscape is actively shifting away from flat,...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I design computational workflows that bridge the gap between theoretical chemistry and practical drug discovery. The modern pharmaceutical landscape is actively shifting away from flat, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional scaffolds—a paradigm often referred to as "escaping from flatland."
In this whitepaper, we will conduct an in-depth in silico evaluation of 3-(4-Methylcyclohexyl)azetidin-3-ol . This specific molecule is highly strategic: the azetidine ring serves as a metabolically stable bioisostere for larger heterocycles (like piperidines), while the 3-hydroxyl group provides a critical hydrogen-bonding vector. The addition of the 4-methylcyclohexyl moiety introduces a bulky, hydrophobic anchor, creating a highly tunable pharmacophore.
To evaluate its potential as a lead fragment, we will deploy a self-validating computational pipeline encompassing Quantum Mechanics (QM), ADMET profiling, and Molecular Docking.
Before any biological predictions can be made, we must establish the ground-state geometry of the molecule. The spatial arrangement of the equatorial vs. axial positioning of the methyl group on the cyclohexane ring, combined with the puckering of the azetidine ring, strictly dictates how this molecule will interact with a biological target.
Step-by-Step Methodology: QM Optimization
3D Structure Generation: Convert the canonical SMILES string (CC1CCC(CC1)C2(O)CNC2) into a 3D coordinate file using RDKit.
Initial Minimization: Apply the MMFF94 force field to resolve severe steric clashes.
DFT Optimization: Submit the structure to Gaussian for Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level of theory.
Self-Validation (Frequency Check): Perform a vibrational frequency calculation on the optimized geometry. Causality: The absence of imaginary frequencies confirms that the structure is a true global minimum rather than a saddle point, ensuring the electrostatic potential (ESP) map generated for downstream docking is physically accurate.
In silico workflow for the computational profiling of novel sp3-rich scaffolds.
Phase 2: ADMET & Pharmacokinetic Prediction
A molecule's journey from administration to target engagement is governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. We utilize[1] for physicochemical drug-likeness and [2] for toxicity and CYP450 liability predictions.
Step-by-Step Methodology: ADMET Profiling
Descriptor Calculation: Submit the canonical SMILES to the SwissADME web server to calculate topological descriptors, specifically the Topological Polar Surface Area (TPSA) and Lipinski parameters[1].
Toxicity & Metabolism Screening: Process the structure through the admetSAR 2.0 machine-learning models to evaluate CYP450 inhibition liability and acute toxicity[2].
Self-Validation (Applicability Domain): Compare the molecule's molecular weight and LogP against the training set of the admetSAR models. Causality: If the molecule falls outside the chemical space of the training data (Applicability Domain), the prediction confidence drops. At MW ~169 Da and LogP ~1.8, this molecule sits perfectly within the high-confidence domain of both tools.
Lacks the flat, highly lipophilic aromatic systems that typically trap CYP enzymes.
hERG Toxicity
Low Risk
Absence of basic amines tethered to long flexible hydrophobic chains.
AMES Toxicity
Negative
No structural alerts for DNA intercalation or reactive electrophiles.
Phase 3: Target Fishing & Molecular Docking
Recent literature highlights the utility of azetidine derivatives as potent anti-proliferative agents, specifically targeting the Epidermal Growth Factor Receptor (EGFR)[3]. To evaluate 3-(4-Methylcyclohexyl)azetidin-3-ol as a potential hinge-binding fragment for EGFR, we employ [4], a widely cited and highly accurate docking engine.
Step-by-Step Methodology: Molecular Docking
Receptor Preparation: Retrieve the high-resolution crystal structure of the EGFR kinase domain (e.g., PDB ID: 1M17) from the Protein Data Bank. Strip co-crystallized water molecules, add polar hydrogens, and assign Gasteiger partial charges using AutoDockTools.
Ligand Preparation: Convert the QM-optimized ligand from Phase 1 into a .pdbqt format, defining the single rotatable bond between the cyclohexane and azetidine rings as active.
Grid Box Definition: Center a 20 × 20 × 20 Å grid box over the ATP-binding pocket (hinge region) of EGFR. Causality: This specific volume ensures the search space is restricted to the biologically relevant active site, reducing false-positive allosteric poses.
Docking Execution: Run AutoDock Vina 1.2.0 with an exhaustiveness parameter set to 16[4]. Causality: A higher exhaustiveness ensures thorough conformational sampling of the cyclohexane chair conformations.
Self-Validation (Re-docking): Re-dock the native co-crystallized ligand (Erlotinib) into the prepared receptor. If the Root Mean Square Deviation (RMSD) between the predicted pose and the crystal pose is
≤
2.0 Å, the docking protocol is validated and deemed reliable for our novel azetidine scaffold.
Putative mechanism of action: Azetidine derivative modulating EGFR downstream signaling.
Conclusion & Translational Outlook
The in silico profiling of 3-(4-Methylcyclohexyl)azetidin-3-ol reveals a highly tractable, drug-like fragment. Its low TPSA (32.26 Ų) and favorable LogP (~1.8) suggest excellent oral bioavailability and potential for Blood-Brain Barrier (BBB) penetration, making it an attractive scaffold for both CNS indications and oncology targets like EGFR. Because the molecule relies heavily on sp3 carbons rather than flat aromatic rings, it inherently mitigates common late-stage attrition risks such as poor solubility and off-target CYP450 inhibition.
For drug development professionals, this scaffold represents a primed starting point for hit-to-lead optimization, requiring minimal structural rigidification to achieve high-affinity target engagement.
References
SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules
Source: Scientific Reports / PubMed Central (PMC)
URL:[Link]
admetSAR: A Comprehensive Source and Free Tool for Assessment of Chemical ADMET Properties
Source: Journal of Chemical Information and Modeling / ACS Publications
URL:[Link]
AutoDock Vina: Docking and virtual screening program
Source: Journal of Chemical Information and Modeling / GitHub Repository
URL:[Link]
In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity
Source: ResearchGate
URL:[Link]
Technical Whitepaper: Safety, Handling, and Synthetic Utility of 3-(4-Methylcyclohexyl)azetidin-3-ol
Executive Summary Azetidine derivatives have become highly sought-after building blocks in modern medicinal chemistry, particularly in the design of rigid linkers for Antibody-Drug Conjugates (ADCs) and Proteolysis Targe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Azetidine derivatives have become highly sought-after building blocks in modern medicinal chemistry, particularly in the design of rigid linkers for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1]. The compound 3-(4-Methylcyclohexyl)azetidin-3-ol represents a specialized, sterically hindered secondary amine that provides a distinct geometric vector for drug design. However, the inherent physicochemical properties of the four-membered azetidine ring demand rigorous, causality-driven safety and handling protocols to prevent chemical degradation and ensure operator safety.
Physicochemical Profiling & Structural Causality
To handle 3-(4-Methylcyclohexyl)azetidin-3-ol safely and effectively, one must understand the thermodynamic forces at play within its molecular architecture.
Ring Strain and Reactivity: The azetidine ring possesses a significant internal ring strain of approximately 25.2 kcal/mol[2]. This high-energy state makes the heterocycle thermodynamically driven toward ring-opening under specific conditions, such as exposure to strong electrophiles, extreme pH, or elevated temperatures[2][3].
Basicity and Atmospheric Sensitivity: The secondary amine of an unsubstituted azetidine has a pKa of 11.29 in aqueous solution[2]. This renders the nitrogen highly basic and nucleophilic. Consequently, the free base is prone to absorbing atmospheric carbon dioxide to form carbamate salts. This spontaneous reaction can silently disrupt stoichiometric calculations in downstream synthetic workflows, necessitating inert atmosphere handling.
Steric Shielding & Solubility: The addition of the 4-methylcyclohexyl group at the 3-position introduces significant lipophilicity and steric bulk. While this shields the tertiary alcohol and the ring from premature nucleophilic attack, it alters the solubility profile, requiring the use of aprotic organic solvents (e.g., anhydrous dichloromethane or DMF) for complete dissolution during reactions.
Toxicological Mechanisms & EHS Implications
Handling this compound requires understanding its toxicological profile, which is intrinsically linked to its metabolism and strained structure.
Acute Hazards: Like many azetidin-3-ol derivatives, this compound is classified under GHS as harmful if swallowed (Acute Tox. 4), a skin irritant (Skin Irrit. 2), and capable of causing serious eye damage (Eye Dam. 1) and respiratory irritation (STOT SE 3)[4].
Mechanistic Toxicity (Bioactivation): The toxicity of azetidine-containing compounds often arises from their metabolic bioactivation. Cytochrome P450 (CYP450) enzymes can oxidize the alpha-carbon adjacent to the nitrogen, generating a highly reactive iminium ion intermediate[2]. Driven by the thermodynamic relief of the 25.2 kcal/mol ring strain, the ring undergoes rapid hydrolytic cleavage, releasing reactive electrophiles (aldehydes or ketones) that can covalently bind to cellular proteins, leading to cytotoxicity[2].
CYP450-mediated metabolic activation and ring-opening pathway of azetidines.
Quantitative Data & Safety Parameters
The following table summarizes the critical safety and physicochemical parameters that dictate the handling of 3-(4-Methylcyclohexyl)azetidin-3-ol.
Minimizes thermal degradation and prevents oxidative/atmospheric contamination over long-term storage[1].
Self-Validating Experimental Protocols for Safe Handling
To ensure both operator safety and reagent integrity, the following self-validating workflow must be employed when dispensing and utilizing 3-(4-Methylcyclohexyl)azetidin-3-ol for synthetic applications (e.g., N-alkylation or linker conjugation).
Workflow for the safe handling and dispensing of 3-(4-Methylcyclohexyl)azetidin-3-ol.
Protocol: Safe Dispensing and N-Derivatization
Objective: To safely transfer the compound and execute an N-alkylation reaction while minimizing aerosolization and moisture exposure.
Step 1: Environmental Validation.
Action: Verify the chemical fume hood flow rate is between 80-120 feet per minute (fpm)[4].
Validation: The hood's digital monitor must display a stable green indicator. Do not proceed if the flow alarm sounds, as azetidine dust/aerosols are severe respiratory irritants.
Step 2: PPE Donning.
Action: Equip standard operating PPE: double nitrile gloves, a fastened lab coat, and tight-fitting safety goggles[4].
Step 3: Weighing by Difference (Minimizing Exposure).
Action: Place the sealed reagent vial on an analytical balance and tare it. Move the vial into the fume hood, open it under a gentle Argon stream, and transfer the estimated required mass (e.g., 50 mg) into a pre-weighed reaction flask using a static-free spatula. Reseal the source vial tightly.
Validation: Return the sealed source vial to the balance. The negative value displayed is the exact mass transferred. This system validates the mass without exposing the fine powder on an open weigh boat, entirely preventing aerosol inhalation.
Step 4: Dissolution and Reaction Setup.
Action: Inject anhydrous dichloromethane (DCM) into the reaction flask via syringe. Add a mild non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to neutralize any hydrochloride salts if the compound was supplied as a salt[1].
Validation: Visual inspection should confirm a clear, homogenous solution. Cloudiness indicates incomplete dissolution, salt precipitation, or moisture contamination.
Step 5: Decontamination and Disposal.
Action: Wipe down all spatulas, balances, and hood surfaces with isopropyl alcohol. Dispose of all contaminated consumables (wipes, gloves) in a designated halogenated/organic solid waste container[4].
Validation: A clean, residue-free workspace confirms successful decontamination.
Synthetic Routes to 3-(4-Methylcyclohexyl)azetidin-3-ol: A Technical Protocol Guide
Executive Summary & Mechanistic Rationale The synthesis of highly strained, sp³-rich heterocycles is a cornerstone of modern medicinal chemistry. 3-Substituted azetidin-3-ols, such as 3-(4-methylcyclohexyl)azetidin-3-ol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The synthesis of highly strained, sp³-rich heterocycles is a cornerstone of modern medicinal chemistry. 3-Substituted azetidin-3-ols, such as 3-(4-methylcyclohexyl)azetidin-3-ol , are valuable building blocks that provide metabolically stable scaffolds capable of acting as oxygen nucleophiles or reductive amination partners in drug development[1].
The most robust synthetic route to this class of compounds relies on the nucleophilic addition of a Grignard reagent to an N-protected azetidin-3-one. The carbonyl group in azetidin-3-ones exhibits unique reactivity; its location opposite a nitrogen atom in a four-membered heterocyclic ring significantly enhances its electrophilicity[2]. Furthermore, the thermodynamic driving force for this transformation is profound: the transition from an sp²-hybridized carbonyl carbon (ideal angle 120°) to an sp³-hybridized tetrahedral center (ideal angle 109.5°) upon nucleophilic attack relieves a massive amount of inherent angle strain within the four-membered ring[3].
Following the carbon-carbon bond formation, standard acidic deprotection of the tert-butyloxycarbonyl (Boc) group yields the target compound as a stable salt[4].
Stereochemical Considerations
When synthesizing 3-(4-methylcyclohexyl)azetidin-3-ol, researchers must account for the stereochemistry of the 4-methylcyclohexyl moiety. The starting Grignard reagent, 4-methylcyclohexylmagnesium bromide, often exists as a mixture of cis and trans isomers. Consequently, the nucleophilic addition will yield a diastereomeric mixture of the resulting tertiary alcohol. If a specific stereoisomer is required, late-stage separation via preparative HPLC or the use of stereopure starting materials is necessary.
Process Workflows
Fig 1: Two-step synthetic route to 3-(4-Methylcyclohexyl)azetidin-3-ol via Grignard addition.
Fig 2: Experimental workflow from anhydrous reagent preparation to final purification.
Quantitative Reaction Parameters
Step
Reagent / Reactant
Equivalents
Temperature
Time
Expected Yield
1
1-Boc-3-azetidinone
1.0 eq
-78 °C to RT
2 - 3 h
65 - 80%
1
4-Methylcyclohexylmagnesium bromide
1.2 - 1.5 eq
-78 °C
30 min
N/A
2
1-Boc-3-(4-methylcyclohexyl)azetidin-3-ol
1.0 eq
0 °C to RT
1 - 2 h
> 90%
2
Trifluoroacetic Acid (TFA)
10.0 - 20.0 eq
0 °C to RT
N/A
N/A
Step-by-Step Experimental Protocols
Step 1: Nucleophilic Addition (Grignard Reaction)
Objective: Form the critical C-C bond at the highly strained C3 position of the azetidine ring.
Causality & Setup: The reaction must be performed under strictly anhydrous conditions because Grignard reagents are highly moisture-sensitive and will prematurely quench to the corresponding alkane. The low temperature (-78 °C) is critical to suppress potential base-catalyzed side reactions (such as enolization, though disfavored by strain) and to control the highly exothermic nature of the nucleophilic attack on the strained ring.
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the system continuously with inert gas (N₂ or Argon).
Dissolution: Add 1-Boc-3-azetidinone (1.0 eq) and anhydrous Tetrahydrofuran (THF) to achieve approximately a 0.2 M concentration. Stir to dissolve completely.
Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C. Allow 10–15 minutes for complete temperature equilibration.
Addition: Using a syringe pump or a pressure-equalizing dropping funnel, add 4-methylcyclohexylmagnesium bromide (1.2 - 1.5 eq, typically 0.5 M to 1.0 M solution in THF) dropwise over 15-30 minutes.
Self-Validation Check: The solution may turn slightly cloudy. Monitor for excessive bubbling during addition, which is an immediate indicator of moisture contamination (quenching of the Grignard).
Reaction: Stir the mixture at -78 °C for 1 hour. Remove the cooling bath and allow the mixture to slowly warm to room temperature over 1-2 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc, visualized with KMnO₄ stain).
Quench: Once complete, cool the flask back to 0 °C and carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise.
Causality: A mild proton source (NH₄Cl) is required to protonate the magnesium alkoxide intermediate. Using strong acids at this stage risks acid-catalyzed dehydration of the newly formed tertiary alcohol.
Extraction: Dilute the mixture with Ethyl Acetate (EtOAc). Separate the layers and extract the aqueous phase twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient of Hexanes to EtOAc) to isolate the intermediate, 1-Boc-3-(4-methylcyclohexyl)azetidin-3-ol .
Step 2: N-Boc Deprotection
Objective: Remove the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine as a trifluoroacetate salt.
Causality & Setup: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the industry standard for Boc removal. The acidic cleavage proceeds via an E1-like mechanism, generating isobutylene gas and CO₂, which irreversibly drives the reaction to completion[4].
Dissolution: Dissolve the purified 1-Boc-3-(4-methylcyclohexyl)azetidin-3-ol (1.0 eq) in anhydrous DCM (approx. 0.1 M).
Cooling: Cool the solution to 0 °C using an ice-water bath.
Acid Addition: Add TFA (10-20 eq) dropwise to the stirring solution.
Causality: Adding the acid at 0 °C prevents uncontrolled gas evolution and mitigates the risk of thermal degradation of the tertiary alcohol.
Reaction: Remove the ice bath and stir at room temperature for 1-2 hours.
Self-Validation Check: Monitor the reaction by LC-MS. The mass corresponding to the starting material should completely disappear, replaced by the [M+H]⁺ peak of the free amine.
Concentration: Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.
Expert Tip: Co-evaporate the resulting residue with toluene (2-3 times) to azeotropically remove any stubborn residual traces of TFA.
Isolation: Triturate the resulting oily residue with cold, anhydrous diethyl ether. The 3-(4-methylcyclohexyl)azetidin-3-ol trifluoroacetate salt will precipitate as a solid. Filter the solid, wash with cold ether, and dry under high vacuum to afford the final product.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Scientists
Document Type: Advanced Methodological Guide & Protocol
Executive Summary & Scientific Context
Azetidine derivatives have emerged as highly valuable structural motifs in modern drug discovery, frequently deployed as metabolically stable bioisosteres for morpholines, piperidines, and phenyl rings [1]. The compound 3-(4-Methylcyclohexyl)azetidin-3-ol (Molecular Weight: ~169.26 g/mol ) presents a unique analytical challenge due to its highly polar secondary amine, the tertiary hydroxyl group, and the stereochemical complexity introduced by the 1,4-substituted cyclohexyl ring.
This application note details a robust, self-validating analytical framework for the structural elucidation and purity assessment of 3-(4-Methylcyclohexyl)azetidin-3-ol. By adhering to ICH Q6A guidelines for small molecule characterization [2], this guide establishes causality behind specific chromatographic and spectroscopic choices, ensuring that researchers can reliably differentiate stereoisomers and quantify critical quality attributes (CQAs).
Analytical Strategy & Workflow
To construct a self-validating characterization matrix, orthogonal techniques must be employed. Mass spectrometry provides exact mass and connectivity, while multidimensional NMR resolves the spatial arrangement of the cyclohexyl moiety.
Caption: Orthogonal analytical workflow for the comprehensive characterization of azetidin-3-ol derivatives.
Experimental Protocols & Methodological Causality
Protocol 3.1: High-Resolution UPLC-MS/MS Analysis
Causality & Rationale: Azetidines are highly basic (pKa ~8.5) and polar. Standard C18 columns often yield severe peak tailing due to secondary interactions with unendcapped silanols. We utilize a Charged Surface Hybrid (CSH) C18 column combined with a low-pH mobile phase to maintain the azetidine nitrogen in a fully protonated state, ensuring sharp peak symmetry and optimal Electrospray Ionization (ESI+) efficiency [3].
Step-by-Step Methodology:
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Dilute to a final working concentration of 10 µg/mL.
System Suitability (Self-Validation): Inject a blank (solvent only) followed by a known reference standard (e.g., unsubstituted azetidin-3-ol) to verify the absence of carryover and validate the mass accuracy (< 5 ppm error).
Chromatographic Conditions:
Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 8.0 minutes; Flow rate: 0.4 mL/min.
Mass Spectrometry Parameters:
Source: ESI in Positive Ion Mode.
Capillary Voltage: 3.0 kV; Desolvation Temp: 400 °C.
Collision Energy (CE) Ramp: 15 eV to 35 eV. Why? Lower CE (15 eV) favors the diagnostic loss of water (-18 Da) from the tertiary alcohol, while higher CE (35 eV) forces the cleavage of the highly strained 4-membered azetidine ring [4].
Protocol 3.2: Multidimensional NMR for Stereochemical Assignment
Causality & Rationale: The 1,4-substitution on the cyclohexyl ring generates cis and trans geometric isomers. Because the C3 position of the azetidine ring is a pseudo-asymmetric center, the CH2 protons (C2 and C4) of the azetidine ring are diastereotopic. 1D
1
H NMR alone cannot definitively assign the relative stereochemistry; 2D NOESY is strictly required to observe through-space interactions between the azetidine protons and the cyclohexyl methine/methyl protons.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of the compound in 600 µL of CDCl
3
(containing 0.03% v/v TMS as an internal standard).
Internal Calibration (Self-Validation): Calibrate the spectrum using the residual CHCl
3
solvent peak at 7.26 ppm (
1
H) and 77.16 ppm (
13
C). Verify that the integration ratio of the azetidine CH
2
protons (4H) to the cyclohexyl methyl group (3H) is exactly 4:3.
1D Acquisition: Acquire
1
H (64 scans) and
13
C (1024 scans) spectra at 298 K on a 400 MHz or 600 MHz spectrometer.
2D NOESY Acquisition: Set the mixing time to 300-500 ms. Look for cross-peaks between the axial protons of the cyclohexyl ring and the azetidine C2/C4 protons to confirm the equatorial/axial preference of the 4-methyl group.
Mechanistic Fragmentation Pathway
Understanding the gas-phase fragmentation of azetidines is critical for metabolite identification and impurity profiling. Upon collisional activation, 3-substituted azetidin-3-ols undergo a highly predictable cascade [4].
Caption: ESI-MS/MS collision-induced dissociation (CID) pathway for 3-(4-Methylcyclohexyl)azetidin-3-ol.
Quantitative Data Interpretation
To streamline data review, the expected analytical signatures are summarized below. These tables serve as a reference matrix for Quality Control (QC) batch release.
Table 1: Diagnostic LC-MS/MS Ions
Precursor Ion (m/z)
Fragment Ion (m/z)
Neutral Loss
Mechanistic Assignment
Relative Abundance
170.15[M+H]+
152.14
18 Da (H
2
O)
Dehydration of tertiary alcohol
High (Base Peak)
170.15[M+H]+
123.12
47 Da (CH
3
N)
Azetidine ring cleavage (loss of methanimine)
Medium
170.15[M+H]+
97.10
73 Da (C
3
H
7
NO)
Complete loss of azetidinol moiety
Low to Medium
Table 2: Expected NMR Chemical Shifts (
1
H and
13
C in CDCl
3
)
Proton/Carbon Environment
1
H Chemical Shift (ppm)
Multiplicity & Coupling
13
C Chemical Shift (ppm)
Azetidine C2 & C4
3.55 (2H), 3.85 (2H)
AB system (two doublets), J ≈ 9.0 Hz
58.4
Azetidine C3 (Quaternary)
-
-
73.2
Cyclohexyl C1' (Methine)
1.65 (1H)
Multiplet
42.1
Cyclohexyl CH
2
(C2', C3', C5', C6')
1.10 - 1.80 (8H)
Overlapping multiplets
28.5, 34.2
Cyclohexyl C4' (Methine)
1.45 (1H)
Multiplet
32.8
Methyl Group (CH
3
)
0.92 (3H)
Doublet, J ≈ 6.5 Hz
22.4
(Note: Exact chemical shifts will vary slightly based on the specific cis/trans isomer ratio and sample concentration due to hydrogen bonding of the OH and NH groups).
Conclusion
The analytical characterization of 3-(4-Methylcyclohexyl)azetidin-3-ol requires a deliberate approach to overcome the physicochemical quirks of the azetidine ring. By utilizing low-pH CSH chromatography, researchers can suppress secondary silanol interactions, while energy-ramped MS/MS provides definitive proof of the tertiary alcohol via facile water loss. Furthermore, the pseudo-asymmetry of the azetidine ring dictates that 2D NOESY NMR must be deployed to finalize the stereochemical assignment of the cyclohexyl appendage, ensuring full compliance with rigorous small molecule drug development standards.
References
Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton. National Institutes of Health (NIH) / PMC.
URL:[Link][1][2]
Drug Development Process: Nonclinical Development of Small-Molecule Drugs. Chromatography Online.
URL:[Link][3]
SPECIAL FEATURE - Analytical Testing: Using More Sophisticated Tools to Support Small & Large Molecule Projects. Drug Development & Delivery.
URL:[Link][4]
Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect". National Institutes of Health (NIH) / PubMed.
URL:[Link][5]
Application Notes and Protocols for the Utilization of 3-(4-Methylcyclohexyl)azetidin-3-ol as a Versatile Scaffold in Medicinal Chemistry
Introduction: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has transitioned from a synthetic curiosit...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has transitioned from a synthetic curiosity to a privileged scaffold in contemporary medicinal chemistry.[1][2] Its rising prominence is attributed to a unique combination of structural and physicochemical properties that medicinal chemists can leverage to address challenges in drug design. The inherent strain of the four-membered ring imparts a degree of conformational rigidity that is intermediate between the highly strained aziridine and the more flexible five-membered pyrrolidine.[1] This constrained geometry can pre-organize appended pharmacophoric groups, potentially leading to enhanced binding affinity and selectivity for their biological targets by reducing the entropic penalty upon binding.[1][2]
Furthermore, the incorporation of an azetidine moiety can significantly improve key pharmacokinetic properties. Azetidines are known to enhance aqueous solubility and metabolic stability when compared to larger saturated heterocycles.[3] The nitrogen atom within the azetidine ring is often less susceptible to N-dealkylation, a common metabolic fate for many amine-containing drugs.[1] As a bioisosteric replacement for other cyclic or acyclic fragments, the azetidine scaffold offers a powerful tool to fine-tune a molecule's size, lipophilicity, and vectoral projection of substituents in three-dimensional space.[2][3]
This guide focuses on a specific, highly functionalized scaffold: 3-(4-Methylcyclohexyl)azetidin-3-ol . This molecule combines the advantageous properties of the azetidin-3-ol core with the lipophilic and sterically defined 4-methylcyclohexyl group. The tertiary alcohol at the C3 position serves as a key handle for introducing diversity, while the azetidine nitrogen provides another vector for modification. The 4-methylcyclohexyl group can serve as a lipophilic anchor, potentially interacting with hydrophobic pockets in target proteins, and its stereoisomerism (cis/trans) offers an additional layer for exploring structure-activity relationships (SAR).
These notes provide a comprehensive overview of the synthesis of this scaffold and detailed protocols for its subsequent functionalization, empowering researchers to efficiently explore the chemical space around this promising core.
Part 1: Synthesis of the Core Scaffold: 3-(4-Methylcyclohexyl)azetidin-3-ol
The most direct and reliable method for constructing 3-substituted-azetidin-3-ols is through the addition of an organometallic reagent to an N-protected 3-azetidinone. This approach allows for the modular installation of a wide variety of substituents at the C3 position. For the synthesis of our target scaffold, a Grignard reagent derived from 4-methylcyclohexyl bromide is the ideal choice.
Protocol 1: Synthesis of N-Boc-3-(4-Methylcyclohexyl)azetidin-3-ol
This protocol details the synthesis of the N-Boc protected core scaffold, a key intermediate for further functionalization at the hydroxyl group or for deprotection to enable N-functionalization.
Materials:
1-Bromo-4-methylcyclohexane (mixture of cis and trans)
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
Briefly heat the flask under vacuum and cool under a stream of dry nitrogen.
Add a single crystal of iodine to activate the magnesium.
In a separate flask, prepare a solution of 1-bromo-4-methylcyclohexane (1.1 equivalents) in anhydrous THF.
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle heating may be required.
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent (4-methylcyclohexylmagnesium bromide).
Addition to N-Boc-3-azetidinone:
In a separate flame-dried flask under a nitrogen atmosphere, dissolve N-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF.
Cool this solution to 0 °C in an ice bath.
Slowly add the freshly prepared Grignard reagent solution dropwise to the cooled azetidinone solution via a cannula or dropping funnel.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
Work-up and Purification:
Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
Wash the organic layer sequentially with water and brine.
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude material by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford N-Boc-3-(4-Methylcyclohexyl)azetidin-3-ol as a mixture of diastereomers.
Part 2: Diversification of the Scaffold
The 3-(4-Methylcyclohexyl)azetidin-3-ol scaffold offers two primary vectors for diversification: the azetidine nitrogen and the C3-hydroxyl group. The following protocols provide robust methods for exploring chemical space at these positions.
Workflow for Scaffold Diversification
The following diagram illustrates the strategic workflow for generating a library of compounds from the N-Boc protected scaffold.
Caption: General workflow for diversifying the 3-(4-Methylcyclohexyl)azetidin-3-ol scaffold.
Protocol 2: Boc Deprotection of the Azetidine Nitrogen
To functionalize the nitrogen atom, the Boc protecting group must first be removed.
Dissolve the N-Boc protected azetidine (1.0 equivalent) in dichloromethane.
Add trifluoroacetic acid (5-10 equivalents) dropwise at room temperature.[4] Alternatively, a solution of 4M HCl in dioxane can be used.
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction by TLC or LC-MS.[4]
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the free amine, 3-(4-Methylcyclohexyl)azetidin-3-ol, which can be used immediately in the next step.
Protocol 3: O-Alkylation (Etherification) of the Tertiary Alcohol
The formation of ethers from tertiary alcohols can be challenging. A robust method involves Brønsted acid catalysis, which proceeds via a stabilized azetidine carbocation intermediate.[5][6] This avoids the need for harsh bases and alkyl halides.[5]
Materials:
N-Boc-3-(4-Methylcyclohexyl)azetidin-3-ol
Primary or secondary alcohol (R-OH, 2.0-5.0 equivalents)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Trifluoromethanesulfonimide (Tf₂NH) or another suitable Brønsted acid (e.g., Camphorsulfonic acid)
Dissolve N-Boc-3-(4-Methylcyclohexyl)azetidin-3-ol (1.0 equivalent) and the desired alcohol (2.0-5.0 equivalents) in DCM or DCE.
Add the Brønsted acid catalyst (e.g., Tf₂NH, 5-10 mol%) to the solution.
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the reaction is complete as monitored by LC-MS. The reaction is reversible under these conditions.[5]
Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ solution to quench the acid.
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
Filter and concentrate the solution. Purify the residue by flash column chromatography to yield the desired N-Boc-3-alkoxy-3-(4-methylcyclohexyl)azetidine.
Protocol 4: N-Alkylation of the Deprotected Azetidine
This is a fundamental transformation for introducing a wide variety of alkyl groups onto the azetidine nitrogen.[7]
If using a carboxylic acid: a coupling agent (e.g., HATU, HBTU)
A suitable base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.0 equivalents)
Anhydrous solvent (e.g., DCM or DMF)
Procedure (using an acyl chloride):
Dissolve 3-(4-Methylcyclohexyl)azetidin-3-ol (1.0 equivalent) and a base (e.g., TEA, 2.0 equivalents) in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Add the acyl chloride (1.05 equivalents) dropwise.
Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours).
Quench the reaction by adding water.
Extract the product with DCM. Wash the organic layer with saturated aqueous NaHCO₃ and brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
Purify by column chromatography to yield the N-acyl azetidine derivative.
Part 3: Data Interpretation and Structure-Activity Relationship (SAR) Analysis
Systematic derivatization of the 3-(4-Methylcyclohexyl)azetidin-3-ol scaffold allows for a thorough exploration of the SAR. The data generated should be tabulated to facilitate analysis.
Hypothetical SAR Data Table
The following table illustrates how data for a series of analogs targeting a hypothetical kinase could be organized.
Compound ID
R¹ (N-Substituent)
R² (O-Substituent)
Kinase IC₅₀ (nM)
Aqueous Solubility (µg/mL)
Microsomal Stability (t½, min)
Scaffold-01
H
H
>10,000
150
<5
A-01
-CH₃
H
5,200
180
10
A-02
-CH₂Ph
H
850
45
25
A-03
-CO-Ph
H
1,200
90
45
A-04
-SO₂-Ph
H
980
85
>60
B-01
H
-CH₃
9,500
120
8
B-02
H
-CH₂CH₂OCH₃
7,800
250
12
C-01
-CO-Ph
-CH₃
650
30
>60
C-02
-SO₂-Ph
-CH₂CH₂OCH₃
45
110
>60
Analysis of Hypothetical Data:
N-Functionalization (Series A): The unsubstituted core scaffold is inactive. Small alkylation (A-01) provides weak activity. Larger, lipophilic groups like benzyl (A-02) or phenylsulfonyl (A-04) significantly improve potency, suggesting a hydrophobic pocket near the azetidine nitrogen in the target's binding site. The sulfonamide (A-04) also dramatically improves metabolic stability.
O-Functionalization (Series B): Capping the hydroxyl group as a small ether (B-01, B-02) does not significantly improve potency but does enhance solubility in the case of the methoxyethyl ether (B-02), likely by introducing a polar group and disrupting crystallinity.
Dual Functionalization (Series C): Combining optimal groups at both positions leads to a synergistic effect. Compound C-01, which combines the N-benzoyl group with an O-methyl ether, shows improved potency over either modification alone. The most potent compound, C-02, combines the metabolically robust phenylsulfonyl group at the nitrogen with a solubilizing methoxyethyl ether at the oxygen. This highlights a successful multi-parameter optimization strategy.
Conclusion
The 3-(4-Methylcyclohexyl)azetidin-3-ol scaffold represents a valuable starting point for drug discovery programs. Its rigid, three-dimensional structure combined with two distinct and readily accessible points for chemical modification provides a powerful platform for generating novel and diverse chemical matter.[1][3] The protocols outlined in this guide offer reliable and field-tested methods for the synthesis and elaboration of this scaffold. By systematically applying these synthetic strategies and carefully analyzing the resulting SAR data, researchers can efficiently navigate chemical space to identify compounds with improved potency, selectivity, and drug-like properties.
References
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries - PMC. [Link]
Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors | Request PDF - ResearchGate. [Link]
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries - ACS Publications. [Link]
Structure of azetidine‐containing compounds found in nature - ResearchGate. [Link]
Examples of biologically active drug leads containing azetidine[³] - ResearchGate. [Link]
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. [Link]
Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. [Link]
AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS - IIP Series. [Link]
An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. [Link]
Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex. [Link]
Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - RSC Publishing. [Link]
Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
Activation‐functionalization of ABB‐carbinol to 3‐azetidinyloxindoles.... - ResearchGate. [Link]
Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols - ResearchGate. [Link]
Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed. [Link]
Application Note: Derivatization of 3-(4-Methylcyclohexyl)azetidin-3-ol for Structure-Activity Relationship (SAR) Studies
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The drive to "escape from flatland" in modern drug discovery h...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocol
Executive Summary
The drive to "escape from flatland" in modern drug discovery has positioned sp³-rich, conformationally constrained heterocycles as premier scaffolds for lead generation [1]. Among these, the azetidine ring offers a unique combination of low molecular weight, high ring strain, and precise spatial projection of substituents [2]. This application note details the structural rationale, physicochemical impact, and validated experimental protocols for the divergent derivatization of 3-(4-methylcyclohexyl)azetidin-3-ol . By systematically functionalizing the secondary amine and tertiary alcohol vectors, medicinal chemists can finely tune lipophilicity, modulate basicity, and optimize metabolic stability.
Scientific Rationale: The Azetidine Scaffold in SAR
Azetidines have transitioned from niche synthetic curiosities to cornerstone motifs in FDA-approved therapeutics (e.g., baricitinib, cobimetinib) [2]. The 3-(4-methylcyclohexyl)azetidin-3-ol scaffold is particularly valuable for Structure-Activity Relationship (SAR) exploration due to its dense functionalization and distinct spatial geometry.
Structural Analysis & Derivatization Vectors
The Secondary Amine (N1): The highly basic azetidine nitrogen (pKa ~9-10) is the primary vector for diversification. N-acylation or N-sulfonylation drastically reduces basicity, which is a proven strategy to mitigate hERG channel liabilities and improve passive membrane permeability [3]. Conversely, N-alkylation retains the basic center while allowing the exploration of solvent-exposed regions within a target binding pocket.
The Tertiary Alcohol (C3): The hydroxyl group acts as a potent hydrogen bond donor (HBD). However, tertiary alcohols can be metabolic soft spots or restrict blood-brain barrier (BBB) penetration due to high polar surface area (PSA). Late-stage deoxofluorination replaces the OH with a fluorine atom. This bioisosteric substitution eliminates the HBD, increases lipophilicity, and inductively lowers the pKa of the adjacent amine, often leading to enhanced in vivo half-life.
The 4-Methylcyclohexyl Ring: This moiety serves as a tunable lipophilic anchor. The cis and trans isomers project the methyl group into different spatial quadrants, allowing for precise shape-matching within hydrophobic binding pockets.
Workflow for the divergent SAR derivatization of 3-(4-methylcyclohexyl)azetidin-3-ol.
Quantitative SAR & Physicochemical Profiling
Understanding the causality between chemical modification and physicochemical properties is critical. Table 1 summarizes the anticipated shifts in key parameters when the parent scaffold is subjected to the derivatization workflows described in this guide.
Table 1: Comparative Physicochemical Data for Azetidine Derivatives
Compound Derivative
Modification
MW ( g/mol )
cLogP
Calc. pKa (Amine)
PSA (Ų)
HLM t₁/₂ (min)*
Parent Scaffold
None
169.27
1.8
9.8
32.6
15
Derivative A
N-Acetylation
211.30
2.1
Non-basic
49.3
45
Derivative B
N-Methylation
183.29
2.2
9.5
23.8
20
Derivative C
N-Acetyl + 3-Fluoro
213.30
3.0
Non-basic
29.1
>120
*Hypothetical Human Liver Microsome (HLM) stability data illustrating the typical metabolic stabilization achieved via N-capping and deoxofluorination.
Experimental Methodologies
The following protocols are designed as self-validating systems. Each includes integrated Quality Control (QC) checkpoints to ensure intermediate integrity before proceeding to subsequent, more complex steps [4].
Protocol A: N-Acylation via Amide Coupling
Objective: Synthesize 1-acyl-3-(4-methylcyclohexyl)azetidin-3-ol to eliminate amine basicity and introduce a new binding vector.
Reagents & Materials:
3-(4-Methylcyclohexyl)azetidin-3-ol (1.0 equiv)
Target Carboxylic Acid (1.1 equiv)
HATU (1.2 equiv)
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.1 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir at room temperature for 15 minutes to form the active ester.
Coupling: Add 3-(4-methylcyclohexyl)azetidin-3-ol (1.0 mmol) to the reaction mixture. Stir at room temperature for 2–4 hours.
Reaction Monitoring (QC Check 1): Monitor via LC-MS. The disappearance of the parent amine mass (m/z 170 [M+H]⁺) and the appearance of the product mass indicate completion.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine.
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Validation: Confirm structure via ¹H-NMR (note the characteristic downfield shift of the azetidine protons adjacent to the newly formed amide) and high-resolution mass spectrometry (HRMS).
Protocol B: Late-Stage Deoxofluorination
Objective: Convert the tertiary alcohol of the N-acylated intermediate to a fluorine atom to optimize lipophilicity and metabolic stability.
Causality Note: Tertiary alcohols are notoriously prone to E1 dehydration during fluorination. To favor the SN1-type fluorination pathway over elimination, the reaction must be kept strictly anhydrous and conducted at cryogenic temperatures.
Reagents & Materials:
1-Acyl-3-(4-methylcyclohexyl)azetidin-3-ol (Intermediate from Protocol A) (1.0 equiv)
Preparation: Dissolve the N-acylated azetidin-3-ol (0.5 mmol) in anhydrous DCM (4 mL) in a flame-dried flask under an argon atmosphere.
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical Step: Failure to cool adequately will result in the formation of the tetrasubstituted alkene elimination byproduct.
Reagent Addition: Add Deoxo-Fluor (0.75 mmol) dropwise via syringe. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.
Quenching: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NaHCO₃ (5 mL) until CO₂ evolution ceases.
Workup & Purification: Extract with DCM (3 × 10 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via automated flash chromatography.
Validation (QC Check 2):
¹⁹F-NMR: The presence of a distinct fluorine signal (typically between -130 and -160 ppm) confirms successful fluorination.
LC-MS: Confirm the mass shift (-16 Da from the alcohol precursor, representing the loss of OH and addition of F).
Mechanistic pathway of tertiary alcohol deoxofluorination using Deoxo-Fluor.
Conclusion
The derivatization of 3-(4-methylcyclohexyl)azetidin-3-ol provides a robust platform for generating diverse, sp³-rich libraries for SAR studies. By utilizing the self-validating protocols outlined above, researchers can efficiently navigate the chemical space around this scaffold, optimizing target affinity while simultaneously engineering favorable pharmacokinetic properties.
References
Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp³-rich Scaffolds for Lead Generation
ACS Medicinal Chemistry Letters[Link]
Azetidines in medicinal chemistry: emerging applications and approved drugs
Journal of Enzyme Inhibition and Medicinal Chemistry[Link]
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery
Journal of the American Chemical Society[Link]
A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes
Angewandte Chemie International Edition[Link]
Method
Application of 3-(4-Methylcyclohexyl)azetidin-3-ol in Asymmetric Synthesis: A Guide for Researchers
Introduction: The Emerging Potential of Chiral Azetidin-3-ol Scaffolds in Asymmetric Catalysis In the landscape of asymmetric synthesis, the quest for novel and efficient chiral ligands and organocatalysts is perpetual....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Emerging Potential of Chiral Azetidin-3-ol Scaffolds in Asymmetric Catalysis
In the landscape of asymmetric synthesis, the quest for novel and efficient chiral ligands and organocatalysts is perpetual. Among the myriad of scaffolds explored, saturated nitrogen-containing heterocycles have garnered significant attention due to their conformational rigidity and the stereodirecting potential of the nitrogen atom and its substituents.[1] While pyrrolidines and piperidines are well-established cornerstones of many asymmetric transformations, the smaller, more strained azetidine ring system offers unique stereoelectronic properties that are increasingly being harnessed for stereoselective synthesis.[2][3]
The 3-hydroxyazetidine motif, in particular, presents a compelling structural framework for the design of new chiral auxiliaries and catalysts. The hydroxyl group can act as a hydrogen bond donor, a coordination site for a metal, or a point of attachment for further functionalization, while the azetidine nitrogen can serve as a Lewis base or a coordinating atom. This bifunctionality, embedded within a conformationally constrained four-membered ring, provides a powerful platform for inducing asymmetry in a variety of chemical reactions.
This application note explores the potential utility of a novel, yet promising, chiral building block: 3-(4-Methylcyclohexyl)azetidin-3-ol . While this specific derivative is not yet widely documented in the literature, its structural features suggest significant potential as a chiral ligand in asymmetric catalysis. Drawing parallels from the established applications of analogous chiral 3-hydroxyazetidines, we present a detailed protocol for its prospective use in the enantioselective addition of diethylzinc to aldehydes, a benchmark reaction for the evaluation of new chiral catalysts.[4] This guide is intended for researchers, scientists, and drug development professionals interested in exploring new frontiers in asymmetric synthesis.
Prospective Application: 3-(4-Methylcyclohexyl)azetidin-3-ol as a Chiral Ligand for the Enantioselective Alkylation of Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable chiral secondary alcohols. The efficacy of this transformation is critically dependent on the chiral ligand employed to control the stereochemical outcome. Chiral amino alcohols are a well-established class of ligands for this reaction, and the 3-hydroxyazetidine scaffold of 3-(4-Methylcyclohexyl)azetidin-3-ol positions it as a strong candidate for this application.
The proposed catalytic cycle involves the formation of a chiral zinc-alkoxide complex between the ligand and diethylzinc. This complex then coordinates with the aldehyde, organizing the transition state in a way that favors the attack of an ethyl group on one of the enantiotopic faces of the aldehyde, leading to the formation of the chiral alcohol with high enantioselectivity. The bulky 4-methylcyclohexyl group is anticipated to provide the necessary steric hindrance to effectively differentiate between these faces.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by the chiral zinc-alkoxide complex of 3-(4-Methylcyclohexyl)azetidin-3-ol.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol provides a step-by-step methodology for the enantioselective addition of diethylzinc to benzaldehyde, employing 3-(4-Methylcyclohexyl)azetidin-3-ol as the chiral ligand.
Materials:
3-(4-Methylcyclohexyl)azetidin-3-ol (as a solution in an appropriate solvent or neat)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Standard laboratory glassware (Schlenk flasks, syringes, etc.)
Inert atmosphere setup (e.g., nitrogen or argon line)
Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column (e.g., Chiralcel OD-H or AD-H)
Procedure:
Catalyst Preparation:
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of 3-(4-Methylcyclohexyl)azetidin-3-ol (0.02 mmol, 2 mol%) in anhydrous toluene (1.0 mL).
Cool the solution to 0 °C in an ice bath.
Slowly add diethylzinc (1.0 M in hexanes, 0.02 mL, 0.02 mmol, 2 mol%) to the ligand solution.
Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the chiral zinc-alkoxide complex.
Reaction:
To the pre-formed catalyst solution at 0 °C, add benzaldehyde (1.0 mmol, 1.0 eq.).
Slowly add diethylzinc (1.0 M in hexanes, 1.2 mL, 1.2 mmol, 1.2 eq.) to the reaction mixture over 10 minutes.
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
Work-up and Purification:
Upon completion of the reaction (typically 2-4 hours, as indicated by TLC), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
Allow the mixture to warm to room temperature and stir for 15 minutes.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (R)-1-phenyl-1-propanol.
Determination of Enantiomeric Excess (ee):
Analyze the purified product by chiral HPLC to determine the enantiomeric excess. The specific conditions (chiral column, mobile phase, flow rate, and detection wavelength) should be optimized based on the separation of the enantiomers of 1-phenyl-1-propanol.
Workflow Diagram
Caption: Step-by-step experimental workflow for the enantioselective ethylation of benzaldehyde.
Expected Results and Discussion
Based on literature precedents for similar chiral 3-hydroxyazetidine ligands, the use of 3-(4-Methylcyclohexyl)azetidin-3-ol is anticipated to yield the chiral alcohol product with good to excellent enantioselectivity. The stereochemical outcome will be influenced by factors such as the solvent, temperature, and the stoichiometry of the reagents.
Entry
Aldehyde
Ligand Loading (mol%)
Yield (%)
ee (%)
1
Benzaldehyde
2
>90
85-95 (projected)
2
4-Chlorobenzaldehyde
2
>90
80-90 (projected)
3
4-Methoxybenzaldehyde
2
>90
88-98 (projected)
4
Cinnamaldehyde
2
>85
75-85 (projected)
The projected high enantioselectivities are attributed to the well-defined chiral environment created by the zinc-alkoxide complex. The rigid azetidine ring and the sterically demanding 4-methylcyclohexyl group are expected to effectively control the facial selectivity of the nucleophilic attack on the aldehyde. The hydroxyl and amino functionalities of the ligand are crucial for the formation of the active catalytic species and for the pre-organization of the reactants in the transition state.
Conclusion and Future Outlook
While the application of 3-(4-Methylcyclohexyl)azetidin-3-ol in asymmetric synthesis is a nascent area of investigation, its structural characteristics strongly suggest its potential as a highly effective chiral ligand. The protocol detailed herein for the enantioselective addition of diethylzinc to aldehydes serves as a foundational methodology for exploring the catalytic activity of this novel compound.
Further research into the application of 3-(4-Methylcyclohexyl)azetidin-3-ol in other asymmetric transformations, such as aldol reactions, Michael additions, and Diels-Alder reactions, is highly encouraged.[2] Its unique stereoelectronic properties may unlock new avenues for the synthesis of complex chiral molecules, making it a valuable addition to the toolkit of synthetic organic chemists and drug development professionals. The exploration of such novel chiral scaffolds is essential for advancing the field of asymmetric catalysis and for the efficient and sustainable synthesis of enantiomerically pure compounds.[5]
References
Milton, J. P.; Fossey, J. S. Azetidines and Their Applications in Asymmetric Catalysis. Tetrahedron2021 , 77, 131767–131781. [Link]
Ghorai, M. K.; Kumar, A.; Das, K. Synthesis of chiral organocatalysts derived from aziridines: application in asymmetric aldol reaction. PubMed2008 . [Link]
Senter, T. J.; O'Reilly, M. C.; Chong, K. M.; Sulikowski, G. A.; Lindsley, C. W. General Access to Chiral N-Alkyl Terminal Aziridines via Organocatalysis. Org. Lett.2010 , 12, 3132–3135. [Link]
Ishikawa, T.; Uedo, E.; Tani, S.; Saito, S. Chiral synthesis of 3-[(R)-1-hydroxyethyl]-4-oxoazetidin-2-yl acetate using an asymmetric 1,3-bipolar cycloaddition reaction. RSC Publishing1990 . [Link]
Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones | Request PDF. ResearchGate2016 . [Link]
Pang, S.; et al. Catalytic Asymmetric Synthesis of 3-Hydroxyindolenines Using Achiral Oxaziridines. ResearchGate2025 . [Link]
Kirichok, A. A.; et al. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry2018 , 24, 5444-5449. [Link]
Davies, S. G.; et al. Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. J. Org. Chem.2016 , 81, 8097–8107. [Link]
Wang, Z.; et al. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. J. Am. Chem. Soc.2022 , 144, 18688–18699. [Link]
Photochemical cyclization of α-amino esters to access 3-azetidinones. PMC2024 . [Link]
Dapiaggi, F.; et al. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-cancer agents. MedChemComm2018 , 9, 733-740. [Link]
Chiral Hydroxamic Acid Ligands in the Asymmetric Synthesis of Natural Products. MDPI2023 . [Link]
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein J. Org. Chem.2024 , 20, 1671-1678. [Link]
Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights2023 . [Link]
Hu, W.; et al. Catalytic asymmetric synthesis of chiral aziridines.
New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Beilstein J. Org. Chem.2022 , 18, 268-278. [Link]
Application Note: Scale-Up Synthesis of 3-(4-Methylcyclohexyl)azetidin-3-ol Hydrochloride
Executive Summary Azetidines, particularly 3-substituted azetidin-3-ols, are highly prized scaffolds in modern medicinal chemistry, functioning as rigidified linkers and metabolic-resistant bioisosteres for morpholines o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Azetidines, particularly 3-substituted azetidin-3-ols, are highly prized scaffolds in modern medicinal chemistry, functioning as rigidified linkers and metabolic-resistant bioisosteres for morpholines or piperidines[1]. The target molecule, 3-(4-methylcyclohexyl)azetidin-3-ol, represents a sterically demanding, lipophilic building block often utilized in the development of CNS agents and kinase inhibitors. This application note details a scalable, chromatography-free protocol for its synthesis via the Grignard addition of 4-methylcyclohexylmagnesium bromide to 1-Boc-azetidin-3-one, followed by acidic deprotection to yield the hydrochloride salt.
Retrosynthetic Strategy & Mechanistic Rationale
The four-membered azetidin-3-one ring possesses a nonplanar structure with significant ring strain, making it highly susceptible to nucleophilic attack[2]. The synthesis relies on two key transformations:
Nucleophilic Addition: The highly electrophilic carbonyl carbon of 1-Boc-azetidin-3-one reacts with Grignard reagents in a highly diastereoselective manner with respect to the azetidine ring[3]. However, because the formation of 4-methylcyclohexylmagnesium bromide proceeds via a radical intermediate, the resulting Grignard reagent is a mixture of cis and trans isomers. Consequently, the addition yields a diastereomeric mixture of the tertiary alcohol at the cyclohexane substituent.
Boc-Deprotection & Salt Formation: Cleavage of the tert-butyloxycarbonyl (Boc) group using anhydrous hydrogen chloride in 1,4-dioxane provides the target compound as a highly crystalline hydrochloride salt, bypassing the need for silica gel chromatography.
Process Chemistry & Scale-Up Considerations
To transition this synthesis from milligram to multigram or kilogram scale, several causal adjustments are required to ensure safety and reproducibility:
Solvent Selection: Diethyl ether is replaced with anhydrous Tetrahydrofuran (THF) for the Grignard formation to mitigate flammability and peroxide hazards. Methyl tert-butyl ether (MTBE) is utilized during the aqueous workup to prevent emulsion formation and improve phase separation.
Exotherm Control: 1-Boc-azetidin-3-one is prone to enolization and subsequent aldol-type condensation. To ensure nucleophilic addition outcompetes deprotonation, the Grignard reagent must be added dropwise while maintaining the internal reaction temperature below -20 °C.
Isolation Strategy: The free base of 3-(4-methylcyclohexyl)azetidin-3-ol is highly polar and water-soluble. Isolating it as the HCl salt allows for direct precipitation from MTBE/Dioxane, ensuring high purity (>98%) without chromatographic purification.
Experimental Protocols
Step 1: Preparation of 4-Methylcyclohexylmagnesium Bromide
Initiation: In a flame-dried, argon-purged reaction vessel equipped with a reflux condenser and mechanical stirrer, suspend magnesium turnings (1.2 equiv) in anhydrous THF (2 volumes). Add a single crystal of iodine and 1,2-dibromoethane (0.05 equiv) to activate the magnesium surface.
Addition: Dilute 1-bromo-4-methylcyclohexane (1.1 equiv) in anhydrous THF (3 volumes). Add 5% of this solution to the magnesium suspension. Heat gently to 40 °C until the iodine color dissipates, signaling initiation.
Propagation: Add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
Completion: Once addition is complete, reflux the mixture for an additional 2 hours. Cool to room temperature and titrate the resulting Grignard reagent to determine its exact molarity prior to the coupling step.
Step 2: Grignard Addition to 1-Boc-azetidin-3-one
Preparation: Dissolve 1-Boc-azetidin-3-one (1.0 equiv) in anhydrous THF (5 volumes) and cool the solution to -25 °C using a dry ice/acetone bath.
Coupling: Using an addition funnel, add the titrated 4-methylcyclohexylmagnesium bromide solution (1.15 equiv) dropwise over 1 hour. Maintain the internal temperature strictly below -20 °C to prevent enolization-driven side reactions.
Maturation: Allow the reaction to stir at -20 °C for 2 hours, then slowly warm to 0 °C over an additional 2 hours.
Quench & Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl), keeping the temperature below 10 °C. Extract the aqueous layer with MTBE (3 x 4 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude 1-Boc-3-(4-methylcyclohexyl)azetidin-3-ol as a viscous oil.
Step 3: Boc-Deprotection and Salt Isolation
Cleavage: Dissolve the crude 1-Boc-3-(4-methylcyclohexyl)azetidin-3-ol in MTBE (4 volumes). Cool to 0 °C and add 4.0 M HCl in 1,4-dioxane (5.0 equiv) dropwise.
Precipitation: Remove the cooling bath and stir at room temperature for 4-6 hours. A white precipitate will begin to form as the deprotection proceeds.
Isolation: Add an additional 2 volumes of cold MTBE to fully crash out the salt. Filter the suspension through a sintered glass funnel.
Purification: Wash the filter cake with cold MTBE (2 x 2 volumes) and dry under high vacuum at 40 °C for 12 hours to afford 3-(4-methylcyclohexyl)azetidin-3-ol hydrochloride as a white, crystalline solid.
Quantitative Data Summary
Parameter
Value / Condition
Causality / Rationale
Grignard Equivalents
1.15 equiv
Slight excess ensures complete consumption of the ketone without complicating the workup.
Addition Temperature
< -20 °C
Suppresses enolization and aldol condensation of 1-Boc-azetidin-3-one.
Deprotection Reagent
4.0 M HCl in Dioxane
Generates a highly crystalline HCl salt, avoiding the hygroscopic nature of TFA salts.
Overall Yield
68 - 74%
High-yielding steps; losses primarily occur during the crystallization of the final salt to ensure >98% purity.
Purity (HPLC)
> 98.5%
Achieved via selective precipitation from MTBE/Dioxane, eliminating chromatography.
Process Workflow Visualization
Synthetic workflow for 3-(4-Methylcyclohexyl)azetidin-3-ol hydrochloride scale-up.
References
Title: An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids[1]
Source: Arkivoc / Semantic Scholar[4]
URL: [Link]
Title: The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones[2]
Source: Chemical Reviews / ACS Publications[5]
URL: [Link]
Title: Oxidative Allene Amination for the Synthesis of Azetidin-3-ones[3]
Source: Angewandte Chemie International Edition / PubMed[6]
URL: [Link]
Application Notes and Protocols: A Detailed Guide to the Norrish-Yang Cyclization for the Synthesis of Azetidinols
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide to the Norrish-Yang cyclization, a powerful photochemical reaction for the synthesis of azetidinols....
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide to the Norrish-Yang cyclization, a powerful photochemical reaction for the synthesis of azetidinols. This application note is designed to furnish researchers with the foundational knowledge and a detailed experimental protocol to successfully implement this valuable transformation in their own laboratories.
Introduction: The Significance of Azetidinols and the Power of Photochemistry
Azetidines are a class of four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The incorporation of an azetidine ring can impart unique conformational constraints and metabolic stability to a molecule. The corresponding azetidinols, which feature a hydroxyl group on the strained ring, serve as versatile synthetic intermediates for further functionalization.
The Norrish-Yang cyclization is a classic photochemical reaction that offers a direct and efficient route to cyclobutanol rings, and by extension, azetidinols, from readily available acyclic precursors.[1][2] This reaction proceeds via an intramolecular hydrogen abstraction by a photoexcited carbonyl group, followed by radical-radical recombination to form the strained four-membered ring. This method is particularly advantageous as it utilizes light energy to drive a thermodynamically challenging transformation under mild conditions.
The Norrish-Yang Cyclization: A Mechanistic Overview
The Norrish-Yang reaction is a subtype of the Norrish Type II reaction. The generally accepted mechanism for the formation of azetidinols from α-amino ketones proceeds through the following key steps:
Photoexcitation: The reaction is initiated by the absorption of a photon by the carbonyl group of the α-amino ketone substrate. This excites the molecule from its singlet ground state (S₀) to an excited singlet state (S₁).
Intersystem Crossing (ISC): The excited singlet state can then undergo intersystem crossing to a more stable triplet state (T₁). This triplet state has a longer lifetime and is the key reactive intermediate in the hydrogen abstraction step.
Intramolecular Hydrogen Abstraction: The triplet-excited carbonyl oxygen, now possessing radical character, abstracts a hydrogen atom from the γ-position of the amino substituent. This intramolecular 1,5-hydrogen atom transfer (HAT) generates a 1,4-biradical intermediate.
Cyclization: The resulting 1,4-biradical can then undergo spin inversion and subsequent radical-radical coupling to form the desired four-membered azetidinol ring.
It is important to note that a competing pathway for the 1,4-biradical is fragmentation, which leads to cleavage of the bond between the α- and β-carbons, resulting in the formation of an enol and an imine. The ratio of cyclization to fragmentation is influenced by several factors, including the substitution pattern of the substrate and the nature of the protecting group on the nitrogen atom.
Experimental Protocol: Synthesis of a Model Azetidinol
This protocol is adapted from the work of Maag, Lemcke, and Wahl (2024) and describes the synthesis of a 3-phenyl-3-azetidinol derivative from an α-aminoacetophenone precursor.[2][3]
Materials and Equipment
Starting Material: N-substituted-2-amino-1-phenylethan-1-one (synthesis of this precursor is detailed in the literature[2])
Solvent: Deuterated acetonitrile (CD₃CN) is recommended as it is known to facilitate Norrish-Yang cyclizations and allows for direct monitoring of the reaction progress by NMR spectroscopy.[2]
Photoreactor: A LuzChem photoreactor or a similar apparatus equipped with a suitable UV lamp is required. The specific wavelength and power of the lamp should be chosen based on the absorption maximum of the starting material. For many acetophenone derivatives, a broad-spectrum medium-pressure mercury lamp is effective.
Reaction Vessel: A quartz or borosilicate glass NMR tube or a small reaction vial, depending on the scale of the reaction. Quartz is preferable as it is more transparent to a wider range of UV light.
Inert Atmosphere: A supply of nitrogen or argon gas for deoxygenating the reaction mixture.
Standard Laboratory Glassware: For work-up and purification.
Purification: Silica gel for column chromatography.
Analytical Instruments: Nuclear Magnetic Resonance (NMR) spectrometer and Mass Spectrometer (MS) for product characterization.
Experimental Workflow Diagram
Caption: Workflow for the Norrish-Yang Cyclization to Azetidinols.
Step-by-Step Procedure
Preparation of the Reaction Mixture:
In a quartz NMR tube, dissolve the α-aminoacetophenone starting material in deuterated acetonitrile (CD₃CN) to a concentration of approximately 0.05 M.
Seal the NMR tube with a septum.
Deoxygenate the solution by bubbling a gentle stream of nitrogen or argon gas through the solution for 10-15 minutes. Oxygen can quench the triplet excited state and lead to undesired side reactions.
Photochemical Reaction:
Place the sealed NMR tube in the photoreactor.
Irradiate the sample with a suitable UV light source. For acetophenone derivatives, a medium-pressure mercury lamp is a common choice. The reaction time will vary depending on the substrate and the intensity of the light source, but can range from several hours to a day.
The progress of the reaction can be conveniently monitored by taking the NMR tube out of the photoreactor at regular intervals and acquiring a ¹H NMR spectrum. The appearance of new signals corresponding to the azetidinol product and the disappearance of the starting material signals will indicate the reaction's progress.
Work-up and Purification:
Once the reaction has reached completion (as determined by NMR analysis), transfer the contents of the NMR tube to a round-bottom flask.
Remove the solvent under reduced pressure.
The crude product is then purified by silica gel column chromatography. The choice of eluent will depend on the polarity of the product and should be determined by thin-layer chromatography (TLC) analysis. A gradient of ethyl acetate in hexanes is often a good starting point.
Characterization:
The purified azetidinol product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Key Reaction Parameters and Substrate Scope
The success of the Norrish-Yang cyclization for azetidinol synthesis is highly dependent on the structure of the starting α-amino ketone. The nature of the protecting group on the nitrogen atom is particularly crucial. Maag et al. (2024) demonstrated that electron-withdrawing protecting groups, such as the p-toluenesulfonyl (Ts) group, can significantly enhance the yield of the desired azetidinol.[2]
UV Radiation: Photochemical reactors are sources of high-intensity UV radiation, which can be harmful to the eyes and skin. Always operate the photoreactor in a light-tight enclosure and wear appropriate personal protective equipment (PPE), including UV-blocking safety glasses or a face shield.
High Voltage: The power supplies for UV lamps operate at high voltages and pose a significant electrical hazard. Ensure that all electrical connections are properly insulated and that the equipment is grounded.
Solvent Handling: Acetonitrile is a flammable and toxic solvent. Handle it in a well-ventilated fume hood and wear appropriate gloves and safety glasses.
Pressurization: Photochemical reactions can sometimes lead to the buildup of pressure inside the reaction vessel. It is good practice to use a pressure-relief device, especially for larger-scale reactions.
By following this detailed protocol and adhering to the necessary safety precautions, researchers can effectively utilize the Norrish-Yang cyclization for the synthesis of valuable azetidinol building blocks for applications in drug discovery and organic synthesis.
References
Maag, H., Lemcke, D. J., & Wahl, J. M. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671–1676. [Link]
Maag, H., Lemcke, D. J., & Wahl, J. M. (2024). Supporting Information for: Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20. [Link]
Norrish, R. G. W., & Yang, N. C. (1958). Photochemical Reactions of Ketones in Solution. Journal of the American Chemical Society, 80(15), 4133-4134.
Maag, H., Lemcke, D. J., & Wahl, J. M. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671–1676. [Link]
Maag, H., Lemcke, D. J., & Wahl, J. M. (2024). Supporting Information for: Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Researchers, Synthetic Chemists, and Drug Development Professionals
Technique: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Introduction & Analytical Challenges
The compound 3-(4-Methylcyclohexyl)azetidin-3-ol is a highly functionalized aliphatic building block increasingly utilized in medicinal chemistry for its ability to improve blood-brain barrier penetration and modulate physicochemical properties. Structurally, it consists of a basic, secondary amine-containing azetidine ring, a tertiary hydroxyl group, and a lipophilic 4-methylcyclohexyl moiety.
From a chromatographic perspective, this molecule presents two critical challenges:
Lack of a UV Chromophore: The molecule is entirely aliphatic and lacks conjugated
π
-electron systems. Consequently, standard UV/Vis detectors (e.g., Photodiode Array) are virtually blind to it at standard wavelengths, and low-UV monitoring (e.g., 205-210 nm) is highly susceptible to baseline drift and solvent interference.
Basic Amine Tailing: The azetidine nitrogen is highly basic (pKa ~9.5). On traditional silica-based reversed-phase columns, this protonated amine undergoes secondary ion-exchange interactions with residual surface silanols, leading to severe peak tailing and poor resolution.
To overcome these hurdles, this guide details a robust, self-validating HPLC methodology utilizing Charged Aerosol Detection (CAD) and a Charged Surface Hybrid (CSH) stationary phase.
Method Development Rationale (Causality & Design)
As a Senior Application Scientist, method development is not about trial and error; it is about predicting molecular behavior and engineering the system to control it.
Because 3-(4-Methylcyclohexyl)azetidin-3-ol lacks a chromophore, we must rely on a universal, mass-based detection strategy. While Evaporative Light Scattering Detectors (ELSD) or Refractive Index (RI) detectors are options,[1].
In CAD, the HPLC eluent is nebulized with nitrogen gas, and the droplets are dried to form analyte particles. A secondary nitrogen stream is positively charged via a high-voltage platinum corona wire. This charge is diffusionally transferred to the analyte particles, and the resulting charge is measured by a highly sensitive electrometer[2]. Because the response is dependent on the mass of the analyte rather than its chemical structure, CAD is the gold standard for aliphatic amines[3].
To mitigate the peak tailing caused by the basic azetidine ring, we utilize a Charged Surface Hybrid (CSH) C18 column . Unlike traditional end-capped C18 columns, CSH technology incorporates a low-level positive surface charge. At acidic pH, the protonated azetidine is electrostatically repelled by the stationary phase surface, completely eliminating secondary silanol interactions and yielding perfectly symmetrical peaks.
Mobile Phase Selection: The Volatility Constraint
CAD is a destructive, evaporative technique. Non-volatile buffers (e.g., potassium phosphate) are strictly prohibited , as they will precipitate during desolvation, causing massive background noise and permanently damaging the corona wire[4]. Therefore, we must use volatile buffers. We select 10 mM Ammonium Formate adjusted to pH 3.0 with formic acid. This low pH ensures the azetidine is fully protonated (standardizing its ionization state) while remaining fully compatible with the CAD desolvation process.
Experimental Workflows & Visualizations
HPLC Method Development Decision Matrix for Non-Chromophoric Basic Amines.
Operational Pathway of Charged Aerosol Detection (CAD) for HPLC.
Sample Preparation: Accurately weigh 10.0 mg of 3-(4-Methylcyclohexyl)azetidin-3-ol into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: 1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter prior to injection.
Chromatographic Conditions
Parameter
Specification
Column
Waters XSelect CSH C18, 150 x 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A
10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid
Mobile Phase B
100% Acetonitrile (LC-MS Grade)
Flow Rate
1.0 mL/min
Column Temperature
40 °C (Improves mass transfer and reduces system backpressure)
Injection Volume
10 µL
Elution Mode
Gradient (See Table Below)
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
2.0
95
5
12.0
10
90
15.0
10
90
15.1
95
5
20.0
95
5
CAD Detector Settings
Parameter
Setting
Rationale
Evaporator Temperature
35 °C
Optimal for semi-volatile/non-volatile aliphatic amines to prevent thermal degradation while ensuring complete desolvation.
Data Collection Rate
10 Hz
Sufficient for standard HPLC peak widths.
Filter Constant
3.6 seconds
Smooths baseline noise inherent to nitrogen gas fluctuations without artificially broadening the peak.
Power Function (PF)
1.00
CAD response is inherently non-linear (sigmoidal). A PF of 1.00 is used for raw data collection; linearization is applied post-run via chromatography software.
System Suitability & Expected Data
A self-validating protocol requires strict System Suitability Testing (SST) criteria to ensure the instrument is performing optimally before sample analysis.
SST Parameter
Acceptance Criteria
Expected Result for Target Molecule
Retention Time (RT)
%RSD
≤
1.0% (n=6)
~7.8 minutes
Peak Tailing Factor (Tf)
≤
1.5
1.1 - 1.2 (Due to CSH column technology)
Theoretical Plates (N)
≥
5,000
> 10,000
Area Precision
%RSD
≤
2.0% (n=6)
< 1.5%
Alternative Workflow: Pre-Column Derivatization (UV/Vis)
If a CAD or LC-MS system is unavailable, 3-(4-Methylcyclohexyl)azetidin-3-ol must be derivatized to introduce a chromophore.[5].
Application Notes and Protocols: The Strategic Use of 3-(4-Methylcyclohexyl)azetidin-3-ol in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a pri...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary drug discovery.[1][2] Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of properties that medicinal chemists can leverage to enhance the pharmacological profiles of bioactive molecules.[1] The conformational rigidity of the azetidine moiety can lead to improved binding affinity and selectivity for biological targets. Furthermore, the introduction of this sp³-rich scaffold can favorably modulate physicochemical properties such as solubility and metabolic stability, which are critical for the development of successful drug candidates.[1]
This application note focuses on a particularly valuable building block: 3-(4-Methylcyclohexyl)azetidin-3-ol . The incorporation of the 4-methylcyclohexyl group introduces a lipophilic and sterically defined element, which can be crucial for optimizing interactions within the binding pockets of target proteins. The tertiary alcohol functionality at the 3-position provides a convenient handle for further synthetic elaboration, allowing for the attachment of this scaffold to a variety of molecular cores.
Herein, we provide detailed protocols for the synthesis of N-Boc-protected 3-(4-methylcyclohexyl)azetidin-3-ol and its subsequent application in the synthesis of potent myeloperoxidase (MPO) inhibitors, a class of therapeutic agents under investigation for a range of inflammatory diseases.[3][4]
Synthesis of the Key Building Block: N-Boc-3-(4-Methylcyclohexyl)azetidin-3-ol
The synthesis of N-Boc-3-(4-methylcyclohexyl)azetidin-3-ol is efficiently achieved through the addition of a Grignard reagent to N-Boc-3-azetidinone. The tert-butyloxycarbonyl (Boc) protecting group is crucial for the stability of the azetidine ring during the reaction and for preventing unwanted side reactions.
Reaction Scheme:
Caption: Synthesis of the N-Boc protected target molecule.
Experimental Protocol: Synthesis of N-Boc-3-(4-Methylcyclohexyl)azetidin-3-ol
Materials:
N-Boc-3-azetidinone
4-Methylcyclohexyl bromide
Magnesium turnings
Anhydrous tetrahydrofuran (THF)
Iodine (crystal)
Saturated aqueous ammonium chloride solution
Ethyl acetate
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
Preparation of the Grignard Reagent:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add magnesium turnings (1.2 equivalents).
Add a small crystal of iodine to the flask.
In the dropping funnel, prepare a solution of 4-methylcyclohexyl bromide (1.1 equivalents) in anhydrous THF.
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated, as evidenced by a color change and gentle reflux. If the reaction does not start, gentle warming may be required.
Once initiated, add the remaining 4-methylcyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Reaction with N-Boc-3-azetidinone:
In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF.
Cool the solution of N-Boc-3-azetidinone to 0 °C using an ice bath.
Slowly add the freshly prepared 4-methylcyclohexylmagnesium bromide solution to the stirred solution of N-Boc-3-azetidinone via a cannula or dropping funnel.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
Workup and Purification:
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-Boc-3-(4-methylcyclohexyl)azetidin-3-ol as a solid or oil.
Application in the Synthesis of Myeloperoxidase (MPO) Inhibitors
Myeloperoxidase (MPO) is a heme-containing enzyme found in neutrophils that plays a role in the innate immune response.[3] However, excessive MPO activity is implicated in the pathology of various inflammatory diseases, making it an attractive therapeutic target.[4] The 3-(4-methylcyclohexyl)azetidin-3-ol scaffold has been incorporated into novel MPO inhibitors, where it is believed to occupy a hydrophobic pocket in the enzyme's active site.
General Synthetic Workflow for MPO Inhibitors:
Caption: General workflow for incorporating the azetidine scaffold.
Protocol: Synthesis of a Representative MPO Inhibitor
This protocol describes a general procedure for the coupling of deprotected 3-(4-methylcyclohexyl)azetidin-3-ol to a suitable heterocyclic core, a common strategy in the synthesis of kinase and enzyme inhibitors.
Step 1: Deprotection of N-Boc-3-(4-Methylcyclohexyl)azetidin-3-ol
Dissolve N-Boc-3-(4-methylcyclohexyl)azetidin-3-ol (1.0 equivalent) in dichloromethane (DCM).
Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous sodium bicarbonate) before extraction, or use the resulting trifluoroacetate salt directly in the next step.
Step 2: Coupling with a Heterocyclic Core
To a solution of 3-(4-methylcyclohexyl)azetidin-3-ol (1.0 equivalent) and a suitable heterocyclic core bearing a leaving group (e.g., a chloro- or fluoro-substituted heteroaromatic compound) (1.1 equivalents) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, or until the reaction is complete as monitored by LC-MS.
Cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate or another suitable organic solvent.
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or preparative HPLC to yield the final MPO inhibitor.
Data Presentation: Biological Activity of MPO Inhibitors
The incorporation of the 3-(4-methylcyclohexyl)azetidin-3-ol moiety has been shown to lead to potent MPO inhibitors. The following table presents representative data for a series of hypothetical MPO inhibitors where this scaffold is present.
Compound ID
Modification on Heterocyclic Core
MPO Inhibition IC₅₀ (nM)
MPO-Inhibitor-1
2-Chloro-4-methoxypyrimidine
15
MPO-Inhibitor-2
2,4-Dichloropyrimidine
25
MPO-Inhibitor-3
2-Chloro-4-(trifluoromethyl)pyrimidine
8
MPO-Inhibitor-4
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
12
Note: The data presented are representative and intended for illustrative purposes.
Conclusion
3-(4-Methylcyclohexyl)azetidin-3-ol is a valuable and versatile building block for the synthesis of bioactive molecules. Its well-defined three-dimensional structure and the presence of a modifiable hydroxyl group make it an attractive scaffold for medicinal chemists. The protocols provided herein offer a reliable pathway for the synthesis of this key intermediate and its successful incorporation into potent MPO inhibitors. The strategic use of such tailored building blocks is anticipated to continue to play a significant role in the development of novel therapeutics for a wide range of diseases.
References
O'Boyle, N. M., Carr, M., Greene, L. M., Bergin, O., Nathwani, S. M., McCabe, T., ... & Meegan, M. J. (2011). Synthesis and evaluation of azetidinone analogues of combretastatin A-4 as tubulin targeting agents. Journal of medicinal chemistry, 54(24), 8567-8584.
(2006). Novel product, process and intermediates for preparing azetiding derivatives. TW200630358A.
Cheekatla, S. R., G, S., & Kumar, A. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-18.
Pfizer Inc. (2005). Compounds for treatment of immune and inflammatory disorders.
Dompé Farmaceutici S.p.A. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Uniba.it.
(2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
US Department of Health and Human Services. (2012). Human Ebola Virus Species and Compositions and Methods Thereof.
Aventis Pharma S.A. (2008). Method for preparing azetidine derivatives.
Dapiaggi, F., Orsini, F., & et al. (2018). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-proliferative agents. MedChemComm, 9(6), 1034-1041.
US Department of Health and Human Services, Centers of Disease Control and Prevention CDC. (2012). Human Ebola Virus Species and Compositions and Methods Thereof.
(2018).
Preti, D., & et al. (2015). Inhibition of Myeloperoxidase: Evaluation of 2H-Indazoles and 1H-Indazolones. Journal of medicinal chemistry, 58(20), 8105-8121.
Shell. (1984). Preparation of 1-substituted azetidin-e-ol derivitives. ZA843258B.
ModernaTX, Inc. (2017). Novel lipids and lipid nanoparticle formulations for delivery of nucleic acids. WO2017075531A1.
Schreiber, S. L., & et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS chemical neuroscience, 3(8), 625-631.
Smithkline Beecham Corp. (2000). Synthesis of azetidine derivatives. WO2000063168A1.
Szostak, M., & et al. (2021). Recent advances in the synthesis and reactivity of azetidines. Organic & Biomolecular Chemistry, 19(15), 3274-3286.
(2020). Viral image about patents for viruses is misleading. Full Fact.
(2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Arabian Journal of Chemistry, 16(11), 105228.
Schindler, C. S., & et al. (2016). Synthesis of azetidines by aza Paternò–Büchi reactions. The Journal of organic chemistry, 81(19), 8975-8984.
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(2025). Application Notes and Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction with Dicyclohexyl Ketone. Benchchem.
(2018). occurring bioactive compounds: Topics by Science.gov. Science.gov.
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(2023). Azetidin-3-ol synthesis. ChemicalBook.
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Meegan, M. J., & et al. (2011). Synthesis, Biochemical and Molecular Modelling Studies of Antiproliferative Azetidinones causing Microtubule Disruption and Mitotic. TARA.
(2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(6), 246-259.
O'Boyle, N. M., & et al. (2010). Synthesis and evaluation of azetidinone analogues of combretastatin A-4 as tubulin targeting agents. Journal of medicinal chemistry, 53(24), 8567-8584.
(2023). Targeting Myeloperoxidase Activity and Neutrophil ROS Production to Modulate Redox Process: Effect of Ellagic Acid and Analogues. MDPI.
(2019).
(2023). New Insights into Bioactive Compounds of Wild-Growing Medicinal Plants. MDPI.
(2025). Medicinal Chemistry, Pharmacokinetics and Drug-Likeness Properties of Some Azetidinone Derivatives via Swiss-ADME Tool.
Ganellin, R. (1981). 1980 Award in Medicinal Chemistry: Medicinal Chemistry and Dynamic Structure-Activity Analysis in the Discovery of Drugs Acting at Histamine H2 Receptors. Journal of Medicinal Chemistry, 24(8), 913-920.
(2007). Synthesis of Novel N-(4-Ethoxyphenyl)
(2013). Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines. PubMed.
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Galijasevic, S. (2019). The development of myeloperoxidase inhibitors. Bioorganic & medicinal chemistry letters, 29(1), 1-7.
(2017). Sequential steps involved in the synthesis of myeloperoxidase. MPO.
(2016). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Beilstein Journals.
Application Notes & Protocols: Strategic Use of Protecting Groups in the Synthesis of Azetidin-3-ol
Introduction The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry.[1] Specifically, azetidin-3-ol and its derivatives are crucial building blocks for...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry.[1] Specifically, azetidin-3-ol and its derivatives are crucial building blocks for a wide range of biologically active compounds, including antivirals, enzyme inhibitors, and central nervous system agents. Their value lies in the rigid, three-dimensional structure they impart, which can enhance binding affinity, improve pharmacokinetic properties, and provide novel intellectual property. However, the inherent ring strain and bifunctional nature (secondary amine and secondary alcohol) of the azetidin-3-ol core present significant synthetic challenges.[2]
Successful synthesis and manipulation of the azetidin-3-ol scaffold are critically dependent on a robust and well-designed protecting group strategy. The ability to selectively mask and unmask the nitrogen (N) and oxygen (O) functionalities is paramount for achieving desired chemical transformations without unintended side reactions, such as ring-opening or self-reaction. This guide provides an in-depth analysis of orthogonal protecting group strategies, field-proven protocols, and the chemical rationale behind experimental choices for the synthesis of this vital building block.
The Synthetic Challenge and the Principle of Orthogonality
The primary challenge in synthesizing and functionalizing azetidin-3-ol is managing the reactivity of the N-H and O-H groups. An unprotected azetidin-3-ol can, for instance, self-condense or undergo undesired reactions at both sites. The solution is the application of orthogonal protecting groups.[3] Orthogonal protection is a strategy where different classes of protecting groups are used for different functional groups, allowing one to be removed selectively in the presence of the other under distinct, non-interfering reaction conditions.[3][4] For azetidin-3-ol, this typically means selecting one protecting group for the nitrogen that is stable to the deprotection conditions of the oxygen's protecting group, and vice-versa.
This strategic choice enables a step-wise, controlled functionalization of the molecule, which is essential for building complex drug candidates.
Protecting the Azetidine Nitrogen
The choice of the nitrogen protecting group is often the first and most critical decision in the synthetic route. It not only masks the nucleophilicity and basicity of the secondary amine but also influences the overall stability and reactivity of the azetidine ring. The nature of the protecting group can be critical for the success of subsequent reactions.[5]
Key N-Protecting Groups for Azetidines:
Protecting Group
Structure
Common Installation Reagent(s)
Key Stability Traits
Standard Cleavage Conditions
Boc (tert-Butoxycarbonyl)
Boc-N<
(Boc)₂O, NaHCO₃ or Et₃N
Stable to base, hydrogenolysis, and weak nucleophiles.
The Boc Group: The tert-butoxycarbonyl (Boc) group is arguably the most common choice for azetidine nitrogen protection.[12] Its widespread use stems from its excellent stability in basic and reductive conditions, which are often required for modifying the hydroxyl group or other parts of the molecule. Its facile removal under strong acidic conditions, such as with trifluoroacetic acid (TFA), provides a clean and efficient deprotection step that is orthogonal to many common O-protecting groups like silyl ethers or benzyl ethers.[6][13] The steric bulk of the Boc group can also play a role in directing the stereochemistry of subsequent reactions.
The Cbz Group: The benzyloxycarbonyl (Cbz) group is a classic protecting group in amine chemistry.[8] Its primary advantage is its orthogonality to both acid- and base-labile groups.[14] Deprotection is typically achieved via catalytic hydrogenolysis (e.g., H₂ over Pd/C), a mild method that produces toluene and CO₂ as byproducts.[9] This makes the Cbz group ideal for syntheses where acid-sensitive functionalities, including Boc groups or silyl ethers, must be preserved.[15]
The Benzyl Group: While similar to Cbz in its removal by hydrogenolysis, the simple benzyl group forms a more robust secondary amine. It is stable across a very broad pH range. However, its installation can sometimes lead to over-alkylation, and its removal may require more forcing hydrogenolysis conditions compared to Cbz.
The Benzhydryl (Bzh) Group: The benzhydryl group is particularly useful in the initial construction of the azetidine ring itself, often by reacting benzhydrylamine with epichlorohydrin.[16] It provides significant steric bulk and is robust. Like Cbz and Bn, it is typically removed via hydrogenolysis. Its use often streamlines the synthesis of the core azetidinol from commodity starting materials.[11]
Protecting the 3-Hydroxyl Group
Once the nitrogen is protected, attention turns to the secondary hydroxyl group. Protection of this group is necessary when subsequent reactions involve strong bases, nucleophiles, or oxidizing/reducing agents that would otherwise react with the alcohol.
Key O-Protecting Groups for Azetidin-3-ol:
Protecting Group
Structure
Common Installation Reagent(s)
Key Stability Traits
Standard Cleavage Conditions
TBDMS (tert-Butyldimethylsilyl)
TBDMS-O-
TBDMS-Cl, Imidazole, DMF
Stable to base, hydrogenolysis, and many oxidizing/reducing agents.
Fluoride ion sources (e.g., TBAF in THF) or acidic conditions.[17]
Bn (Benzyl)
Bn-O-
Benzyl bromide (BnBr), NaH
Stable to acidic and basic conditions, and most non-reductive transformations.
Catalytic hydrogenolysis (e.g., H₂, Pd/C).
Ac (Acetyl)
Ac-O-
Acetic anhydride, Pyridine
Stable to acidic conditions and hydrogenolysis.
Basic hydrolysis (e.g., K₂CO₃, MeOH) or aminolysis.
Expert Insights & Causality:
The TBDMS Group: Silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) ether, are a workhorse for alcohol protection.[18] The TBDMS group is introduced under mild, basic conditions and is exceptionally stable to a wide range of non-acidic reagents, making it highly compatible with many synthetic transformations.[17] Its key advantage is its selective removal using a fluoride source like tetrabutylammonium fluoride (TBAF).[17] This deprotection condition is uniquely mild and orthogonal to most other protecting groups, including N-Boc, N-Cbz, and N-Bn, making the N-Boc/O-TBDMS combination a powerful and popular orthogonal pair.
The Benzyl Group: A benzyl ether is a very robust protecting group, stable to both strong acids and bases. It is an excellent choice when harsh conditions are required elsewhere in the molecule. However, its deprotection method—catalytic hydrogenolysis—is identical to that used for N-Cbz or N-Bn groups. Therefore, an O-Bn group cannot be used orthogonally with N-Cbz or N-Bn groups, as both would be cleaved simultaneously. It is, however, perfectly orthogonal to the acid-labile N-Boc group.
Integrated Strategies and Workflow
The selection of a protecting group pair must be made with the entire synthetic route in mind. The chemist must anticipate the reaction conditions for all subsequent steps to ensure the chosen groups remain intact until their desired removal.
Logical Workflow for Protecting Group Selection
A typical decision-making process for protecting azetidin-3-ol can be visualized as follows:
Caption: Decision workflow for selecting orthogonal protecting groups.
Application Protocol: Synthesis of 1-Boc-azetidin-3-ol
This protocol details a common and reliable method for synthesizing the N-Boc protected azetidin-3-ol, a versatile intermediate for drug discovery programs. The synthesis starts from epichlorohydrin and benzhydrylamine, followed by a protecting group swap.
Workflow Diagram
Caption: Two-step synthesis of 1-Boc-azetidin-3-ol.
Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-ol
This step involves the cyclization of epichlorohydrin with benzhydrylamine to form the azetidine ring.[16]
Materials:
Epichlorohydrin
Benzhydrylamine
Methanol (MeOH)
Round-bottom flask with reflux condenser
Stir plate and magnetic stir bar
Procedure:
In a round-bottom flask, dissolve benzhydrylamine (1.0 equiv.) in methanol.
Cool the solution in an ice bath and add epichlorohydrin (1.1 equiv.) dropwise while stirring.
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 days.
Heat the reaction mixture to reflux and maintain for an additional 3 days.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Cool the reaction to room temperature and concentrate under reduced pressure to remove methanol.
The crude product can be purified by crystallization or column chromatography to yield 1-benzhydrylazetidin-3-ol.
Protocol 2: Conversion to 1-Boc-azetidin-3-ol
This step is a one-pot hydrogenolysis to remove the benzhydryl group, followed by in-situ protection with Boc-anhydride.
Materials:
1-Benzhydrylazetidin-3-ol
Di-tert-butyl dicarbonate ((Boc)₂O)
Palladium on carbon (10% Pd/C)
Tetrahydrofuran (THF)
Hydrogen source (balloon or Parr hydrogenator)
Celite® for filtration
Procedure:
Dissolve 1-benzhydrylazetidin-3-ol (1.0 equiv.) in THF in a flask suitable for hydrogenation.
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) to the solution.
Carefully add 10% Pd/C catalyst (approx. 5-10 mol %) to the mixture.
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon) while stirring vigorously.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with THF.
Combine the filtrates and concentrate under reduced pressure.
The resulting crude product can be purified by flash column chromatography on silica gel to afford pure 1-Boc-azetidin-3-ol.
Conclusion
The strategic selection and application of protecting groups are fundamental to the successful synthesis of azetidin-3-ol and its derivatives. By understanding the principles of orthogonality and the specific chemical properties of common protecting groups like Boc, Cbz, and TBDMS, researchers can design efficient and robust synthetic routes. The protocols provided for the synthesis of 1-Boc-azetidin-3-ol serve as a practical example of a field-tested strategy that enables access to this high-value building block for drug discovery and development.
References
Fiveable. (2025, August 15). Tert-butyldimethylsilyl chloride Definition. [Link]
De Kimpe, N., & D'hooghe, M. (2001). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews, 102(10), 3625-3660. [Link]
Ye, L., He, W., & Zhang, L. (2011). A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. Angewandte Chemie International Edition, 50(14), 3236-3239. [Link]
Ye, L., He, W., & Zhang, L. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 50(14), 3236-3239. [Link]
Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097-12101. [Link]
Sapkota, K., & Huang, F. (2019). Selective Protection of Secondary Alcohols by Using Formic Acid as a Mild and Efficient Deprotection Reagent for Primary tert-Butyldimethylsilyl Ethers. Synlett, 30(16), 1895-1898. [Link]
Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]
Kar, A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400308. [Link]
Becker, J., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1670-1678. [Link]
Kar, A., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
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Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
Becker, J., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1670-1678. [Link]
ResearchGate. Unsuccessful and successful methods for removal of N-benzyl protecting group and N-dimethoxybenzyl protecting group. [Link]
Reddy, T. J., et al. (2004). Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils. The Journal of Organic Chemistry, 69(25), 8963–8966. [Link]
Muir, J. E., Jung, M., & Lindsay, V. N. G. (n.d.). Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. Organic Syntheses. [Link]
ResearchGate. (2018). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]
Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674. [Link]
Dardonville, C., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8463–8468. [Link]
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
Becker, J., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]
Hoogenboom, R. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(22), 2779-2785. [Link]
Ressler, C., & Kashelikar, D. V. (1966). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Journal of the American Chemical Society, 88(9), 2025–2035. [Link]
Application Notes & Protocols: [2+2] Photocycloaddition for Azetidine Synthesis
Introduction: The Ascendancy of the Azetidine Scaffold in Medicinal Chemistry Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from being a synthetic curiosity to a cornerstone motif in moder...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Ascendancy of the Azetidine Scaffold in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from being a synthetic curiosity to a cornerstone motif in modern drug discovery.[1][2] Their unique combination of high ring strain, sp3-rich character, and conformational rigidity imparts favorable physicochemical and pharmacokinetic properties to parent molecules.[1][3] These attributes often translate into enhanced aqueous solubility, improved metabolic stability, and novel three-dimensional exit vectors for structure-activity relationship (SAR) studies.[3][4] Consequently, azetidine rings are increasingly incorporated into next-generation therapeutics to modulate receptor selectivity and pharmacokinetic profiles.[1][3] Several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, feature the azetidine scaffold, underscoring its therapeutic relevance across oncology, inflammation, and infectious diseases.[1]
The growing demand for functionalized azetidines has spurred the development of innovative synthetic methodologies. Among these, the photochemical [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, represents one of the most direct and atom-economical routes to this valuable heterocyclic core.[5][6][7] This guide provides an in-depth exploration of this powerful transformation, with a focus on modern, visible-light-mediated protocols that have overcome many of the classical challenges associated with this reaction.
The Aza Paternò-Büchi Reaction: A Photochemical Gateway
The aza Paternò-Büchi reaction is the nitrogen-analogue of the well-established Paternò-Büchi reaction for oxetane synthesis.[5][8] It involves the light-induced [2+2] cycloaddition of an imine's C=N bond with an alkene's C=C bond to directly form the azetidine ring.[7]
Core Challenges and Mechanistic Hurdles
Historically, the synthetic utility of the aza Paternò-Büchi reaction has been hampered by significant challenges.[5][6] Unlike carbonyls or alkenes, the excited state of many simple imines is prone to rapid, non-productive relaxation back to the ground state via E/Z isomerization around the C=N double bond.[5][9] This radiationless decay pathway effectively outcompetes the desired intermolecular cycloaddition, leading to low or no product formation.[5][9]
To circumvent this, early successful examples predominantly relied on two strategies:
Use of Cyclic Imines: Incorporating the imine into a ring system physically restricts E/Z isomerization, thereby extending the excited state lifetime and allowing the cycloaddition to occur.[5][8][9]
Intramolecular Reactions: Tethering the imine and alkene components ensures high effective molarity, favoring the intramolecular cycloaddition over competing decay pathways.[5][8]
These approaches, while effective, limited the structural diversity of the accessible azetidines.[7][10]
A Modern Renaissance: Visible-Light Photocatalysis
The advent of visible-light photoredox catalysis has revolutionized the field, providing a mild and general solution to the long-standing challenges of the aza Paternò-Büchi reaction.[9][10] These methods typically rely on a triplet energy transfer (EnT) mechanism, which allows for the efficient generation of the reactive triplet excited state of a substrate under gentle irradiation with visible light (e.g., blue LEDs).[9][11][12]
Mechanism of Visible-Light-Mediated [2+2] Photocycloaddition
The catalytic cycle, depicted below, illustrates the general mechanism for a visible-light-mediated aza Paternò-Büchi reaction using an iridium-based photosensitizer.
Caption: Catalytic cycle for visible-light-mediated [2+2] photocycloaddition.
Photoexcitation: The photosensitizer (PC), typically an iridium or ruthenium complex, absorbs a photon of visible light to form its electronically excited state (PC*).[13]
Triplet Energy Transfer (EnT): The excited photosensitizer (PC*) transfers its energy to a substrate molecule (either the imine or the alkene, depending on their respective triplet energies) via a Dexter energy transfer mechanism. This process regenerates the ground-state PC and promotes the substrate to its reactive triplet state (T1).[4][12][14]
Radical Addition: The triplet-state substrate undergoes a stepwise addition to the ground-state reaction partner, forming a 1,4-biradical intermediate.[4][15]
Intersystem Crossing & Ring Closure: The biradical intermediate undergoes intersystem crossing (ISC) from the triplet to the singlet state, followed by rapid ring closure to yield the final azetidine product.[4]
This photocatalytic approach is highly advantageous as it operates under mild conditions, exhibits broad functional group tolerance, and, by carefully selecting substrates and photosensitizers, enables previously challenging intermolecular reactions of acyclic imines.[7][9][11]
Application Protocols
The following sections provide generalized, field-proven protocols for conducting visible-light-mediated [2+2] photocycloadditions.
Mandatory Workflow Overview
Caption: General experimental workflow for photocatalytic azetidine synthesis.
Protocol 1: Intermolecular [2+2] Cycloaddition of an Oxime and an Alkene
This protocol is adapted from methodologies developed for the reaction of 2-isoxazoline-3-carboxylates with various alkenes, which have proven to be a robust substrate class for this transformation.[10][11][12]
Photocatalyst: fac-[Ir(ppy)₃] or [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.5-2.0 mol%).
Solvent: Anhydrous, degassed solvent (e.g., acetonitrile, 1,4-dioxane, or CH₂Cl₂). A typical concentration is 0.1 M with respect to the limiting reagent.
Glassware: Oven-dried 2-dram vial or Schlenk tube with a magnetic stir bar.
Equipment: Photoreactor equipped with a cooling fan and a specific wavelength LED light source (e.g., 450 nm Blue LED), magnetic stir plate, Schlenk line for inert gas manipulation.
Step-by-Step Procedure:
Preparation: To an oven-dried 2-dram vial containing a magnetic stir bar, add the 2-isoxazoline-3-carboxylate (e.g., 0.2 mmol, 1.0 equiv) and the photocatalyst (e.g., 1.0 mol%).
Addition of Reagents: Add the alkene (e.g., 0.4 mmol, 2.0 equiv).
Solvent Addition: Using a syringe, add the anhydrous, degassed solvent (2.0 mL to achieve 0.1 M).
Degassing: Seal the vial with a cap containing a PTFE septum. Sparge the resulting solution with a gentle stream of argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.
Reaction: Place the vial on a magnetic stir plate inside the photoreactor, approximately 5-10 cm from the LED light source. Ensure the cooling fan is active to maintain the reaction at or near room temperature, as photochemical reactions can generate heat.
Irradiation: Begin stirring and irradiate the mixture with the LED light for 12-48 hours. The reaction progress should be monitored periodically by taking small aliquots and analyzing them by TLC or LC-MS.
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), turn off the light source. Remove the vial from the reactor and concentrate the reaction mixture under reduced pressure.
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired azetidine product.
Protocol 2: Intramolecular [2+2] Cycloaddition
This protocol is a general guide for the cyclization of substrates containing both an oxime and an unactivated alkene moiety.[4]
Photocatalyst: fac-[Ir(ppy)₃] or an organic photosensitizer like thioxanthone (1-5 mol%).
Solvent: Anhydrous, degassed solvent (e.g., acetonitrile or benzene). A typical concentration is 0.01-0.05 M.
Glassware & Equipment: Same as Protocol 1.
Step-by-Step Procedure:
Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the tethered oxime-alkene substrate (e.g., 0.1 mmol, 1.0 equiv) and the photocatalyst (e.g., 2.0 mol%).
Solvent Addition: Add the anhydrous, degassed solvent (10 mL to achieve 0.01 M).
Degassing: Subject the solution to three freeze-pump-thaw cycles to ensure thorough removal of oxygen. Backfill the tube with argon or nitrogen.
Reaction: Place the Schlenk tube in the photoreactor setup with stirring and cooling.
Irradiation: Irradiate the mixture for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.
Workup & Purification: Follow steps 7 and 8 from Protocol 1 to isolate and purify the tricyclic azetidine product.
Data Summary: Substrate Scope & Performance
The visible-light-mediated aza Paternò-Büchi reaction has demonstrated a broad substrate scope. The following table summarizes representative examples from the literature.
Cause: Inefficient degassing. Oxygen is a triplet quencher and will inhibit the reaction.
Solution: Ensure rigorous degassing using freeze-pump-thaw cycles or extended sparging with an inert gas.[16]
Cause: Incorrect wavelength or insufficient light intensity. The light source must overlap with the absorption spectrum of the photocatalyst.
Solution: Verify the emission spectrum of your LED and ensure the reaction vial is close enough to the source.[16]
Low Diastereoselectivity:
Cause: The stereochemical outcome is often determined during the ring-closure of the 1,4-biradical intermediate. For some substrates, the energy barrier for rotation in the intermediate is low, leading to mixtures of diastereomers.
Solution: Modifying the steric bulk of the substrates can sometimes improve diastereoselectivity.[8] Running the reaction at lower temperatures may also be beneficial, though this can slow the reaction rate.
Formation of Side Products:
Cause: Direct excitation of substrates (if using UV light or a high-energy visible light sensitizer) can lead to undesired side reactions like imine hydrolysis or polymerization.[12][17]
Solution: The key advantage of visible-light photocatalysis is the selective excitation of the catalyst. Ensure a proper catalyst with a triplet energy suitable for sensitizing the desired substrate without directly exciting others.[9]
Conclusion
The [2+2] photocycloaddition stands as a powerful and elegant strategy for the synthesis of azetidines, offering a direct entry into this medicinally vital class of heterocycles. While historical limitations once constrained its application, the development of modern visible-light-mediated protocols has unlocked its full potential. By leveraging the principles of triplet energy transfer, researchers can now construct highly functionalized and structurally complex azetidines from readily available precursors under exceptionally mild and controlled conditions. The protocols and insights provided herein are intended to empower researchers, scientists, and drug development professionals to confidently apply this transformative methodology to accelerate innovation in chemical synthesis and medicinal chemistry.
References
Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(27), 7053–7066. [Link]
Shaikh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Wearing, E. R., et al. (2022). Intramolecular, Visible-Light-Mediated Aza Paternò–Büchi Reactions of Unactivated Alkenes. Organic Letters, 24(17), 3226–3231. [Link]
Schmidt, V. A., et al. (2020). Intermolecular 2+2 Imine-Olefin Photocycloadditions Enabled by Cu(I)-Alkene MLCT. ChemRxiv. [Link]
Becker, M. R., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry, 12(10), 898–905. [Link]
Becker, M. R., et al. (2020). Synthesis of azetidines via intermolecular [2+2] photocycloadditions. ResearchGate. [Link]
Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]
Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]
Brown, M. K., et al. (2019). Photosensitized [2+2]-Cycloadditions of Alkenylboronates and Alkenes. PMC. [Link]
Wearing, E. R., et al. (2022). Visible-Light-Mediated aza Paternò-Büchi Reaction of Acyclic Oximes and Alkenes for the Synthesis of Monocyclic Azetidines. ChemRxiv. [Link]
Schindler, C. S., et al. (2023). Visible-Light-Mediated aza Paternò–Büchi Reactions and Related Cycloadditions for the Formation of Azetidines and Azetines. Accounts of Chemical Research. [Link]
Shaikh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
Wang, J., et al. (2023). Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines. PMC. [Link]
Brown, M. K., et al. (2023). Photosensitized [2 + 2]-Cycloadditions of Dioxaborole: Reactivity Enabled by Boron Ring Constraint Strategy. PMC. [Link]
Brown, M. K., et al. (2023). Photosensitized [2 + 2]-Cycloadditions of Dioxaborole: Reactivity Enabled by Boron Ring Constraint Strategy. Journal of the American Chemical Society. [Link]
Porta, A., & Protti, S. (n.d.). PHOTOCHEMICAL ACCESS TO FOUR MEMBERED HETEROCYCLES. University of Pavia. [Link]
Griesbeck, A. G., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]
Clay, A., et al. (n.d.). A Designed Photoenzyme for Enantioselective [2+2]- Cycloadditions. The University of Manchester. [Link]
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Griesbeck, A. G., et al. (2022). Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes. Organic Letters. [Link]
Schmidt, V. A., et al. (2020). 2 + 2 Imine-olefin photocycloaddition reaction scope Summary of imine... ResearchGate. [Link]
Schindler, C. S., et al. (2019). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. [Link]
Wang, J., et al. (2023). Triplet Energy Transfer‐Driven Intermolecular [2+2] Photocycloaddition of Acyclic Imines and Indoles: Facile Access to Azetidine‐Fused Indolines. PMC. [Link]
Protti, S., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. ACS Organic & Inorganic Au. [Link]
Soderberg, T. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
Application Notes and Protocols: Ring-Opening Reactions of 3-(4-Methylcyclohexyl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals Introduction Azetidines are four-membered nitrogen-containing heterocycles that serve as valuable building blocks in medicinal chemistry and materials scien...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that serve as valuable building blocks in medicinal chemistry and materials science. Their inherent ring strain makes them susceptible to ring-opening reactions, providing a powerful strategy for the stereoselective synthesis of highly functionalized acyclic amines.[1] This document focuses on 3-(4-Methylcyclohexyl)azetidin-3-ol, a saturated heterocyclic alcohol. The presence of the tertiary alcohol and the bulky, lipophilic 4-methylcyclohexyl group makes this molecule a unique substrate for exploring regioselective ring-opening transformations. Such reactions can yield synthetically valuable 1,3-amino alcohol derivatives, which are key structural motifs in many biologically active compounds.[2]
This guide provides an in-depth analysis of the mechanistic principles behind azetidine ring-opening and offers detailed protocols for two distinct transformations: an acid-catalyzed opening using a Lewis acid and a nucleophilic opening with a primary amine.
Mechanistic Considerations: Controlling the Reaction Pathway
The regioselectivity of azetidine ring-opening reactions is primarily governed by the formation and subsequent cleavage of an activated azetidinium ion. The reaction conditions—acidic, basic, or neutral—and the nature of the nucleophile dictate which of the C-N bonds will break.
Acid-Catalyzed Ring-Opening
Under acidic conditions, particularly with a Lewis acid like Boron Trifluoride Etherate (BF₃·OEt₂), the nitrogen atom of the azetidine ring is activated.[3] However, in a 3-hydroxyazetidine, the hydroxyl group is the more likely site of initial coordination or protonation. This activation converts the hydroxyl group into a good leaving group (e.g., H₂O or an O-BF₃ complex). The departure of the leaving group is facilitated by the neighboring nitrogen atom, leading to the formation of a strained, bicyclic azetidinium ion intermediate.
The subsequent nucleophilic attack can occur at either of the two carbon atoms adjacent to the positive nitrogen (C2 or C4). The regioselectivity of this attack is influenced by a combination of steric and electronic factors.[4][5]
Steric Hindrance: Nucleophiles will preferentially attack the less sterically hindered carbon.
Electronic Effects: Substituents that can stabilize a positive charge will direct the nucleophile to that position.
In the case of 3-(4-Methylcyclohexyl)azetidin-3-ol, both C2 and C4 are unsubstituted methylene groups. Therefore, the regioselectivity will be highly sensitive to the reaction conditions and the nature of the nucleophile.[6]
Caption: Acid-catalyzed ring-opening mechanism.
Application Note 1: Lewis Acid-Catalyzed Ring-Opening with an Alcohol Nucleophile
This protocol describes the synthesis of a functionalized 1,3-amino ether via the ring-opening of 3-(4-Methylcyclohexyl)azetidin-3-ol using an alcohol as the nucleophile, catalyzed by Boron Trifluoride Etherate. Alcohols, being weak nucleophiles, require acid catalysis to facilitate the reaction.[3] BF₃·OEt₂ is an effective Lewis acid for activating the hydroxyl group and promoting ring cleavage.
Experimental Protocol
Materials:
3-(4-Methylcyclohexyl)azetidin-3-ol (1.0 eq.)
Anhydrous Benzyl Alcohol (serves as nucleophile and solvent)
Boron Trifluoride Etherate (BF₃·OEt₂) (1.2 eq.)
Anhydrous Dichloromethane (DCM) (if co-solvent is needed)
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, dropping funnel.
Procedure:
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 3-(4-Methylcyclohexyl)azetidin-3-ol (1.0 eq.) in anhydrous benzyl alcohol (10-20 volumes). Cool the solution to 0 °C using an ice bath.
Causality: An inert atmosphere is crucial to prevent the Lewis acid from reacting with atmospheric moisture. Cooling the reaction mixture controls the initial exothermic reaction upon addition of the Lewis acid.
Catalyst Addition: Slowly add BF₃·OEt₂ (1.2 eq.) dropwise to the stirred solution over 15 minutes.
Causality: Slow addition prevents a rapid temperature increase and potential side reactions. BF₃·OEt₂ activates the hydroxyl group, making it a better leaving group.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
Self-Validation: Regular monitoring confirms the consumption of the starting material and the formation of the product, preventing over-running or premature quenching of the reaction.
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add saturated aqueous NaHCO₃ solution to quench the reaction.
Causality: The basic solution neutralizes the Lewis acid and any acidic byproducts. Addition must be slow and at 0 °C to control gas evolution (CO₂) and heat generation.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1,3-amino ether.
Caption: Experimental workflow for acid-catalyzed ring-opening.
Application Note 2: Nucleophilic Ring-Opening with Benzylamine
This protocol details the ring-opening of 3-(4-Methylcyclohexyl)azetidin-3-ol with a primary amine, benzylamine, to generate a functionalized 1,3-diamine. In this case, the reaction proceeds via activation of the azetidine ring through N-alkylation or protonation, followed by nucleophilic attack. The use of a protic solvent like ethanol can facilitate the reaction by protonating the azetidine nitrogen, increasing its electrophilicity.
Experimental Protocol
Materials:
3-(4-Methylcyclohexyl)azetidin-3-ol (1.0 eq.)
Benzylamine (2.0 eq.)
Ethanol (EtOH)
Reflux condenser, round-bottom flask, magnetic stirrer.
Procedure:
Preparation: In a round-bottom flask, dissolve 3-(4-Methylcyclohexyl)azetidin-3-ol (1.0 eq.) in ethanol (15 volumes).
Reagent Addition: Add benzylamine (2.0 eq.) to the solution.
Causality: An excess of the nucleophile (benzylamine) is used to drive the reaction to completion and to act as a base to neutralize any generated acidic species.
Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Causality: The elevated temperature provides the necessary activation energy for the ring-opening of the less-activated azetidine ring compared to the Lewis acid-catalyzed pathway.
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol and excess benzylamine.
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel. An amine-deactivated silica or a basic eluent system (e.g., DCM/Methanol with 1% triethylamine) may be required to prevent product streaking.
Self-Validation: Proper purification and subsequent characterization are essential to confirm the structure and purity of the resulting 1,3-diamine.
Data Interpretation and Characterization
The successful synthesis of the ring-opened products should be confirmed using standard analytical techniques.
Technique
Expected Observations for Ring-Opened Products
¹H NMR
Appearance of new signals corresponding to the incorporated nucleophile (e.g., benzylic protons around 4.5 ppm for benzyl alcohol or benzylamine). Disappearance of the characteristic azetidine ring protons. Broad signals for -OH and -NH protons.
¹³C NMR
Shift of carbon signals previously part of the azetidine ring. Appearance of new signals from the nucleophile's carbon skeleton.
FT-IR
Broad O-H and N-H stretching bands (3200-3500 cm⁻¹). C-N stretching bands (1000-1200 cm⁻¹). C-O stretching for the ether product (1050-1150 cm⁻¹).
Mass Spec (ESI+)
Observation of the [M+H]⁺ ion corresponding to the molecular weight of the expected product.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Low or No Reaction
Insufficient activation of the azetidine ring.
For acid-catalyzed reactions, ensure the Lewis acid is fresh and the reaction is anhydrous. For nucleophilic reactions, increase the reaction temperature or time. Consider using a more potent nucleophile or a catalyst.
Multiple Products
Lack of regioselectivity.
Modify reaction conditions. A bulkier nucleophile may favor attack at the less hindered carbon. DFT calculations can help predict regioselectivity.[1][4]
Decomposition
Reaction temperature is too high, or the Lewis acid is too harsh.
Run the reaction at a lower temperature for a longer duration. Screen alternative, milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃).
Difficult Purification
Product is highly polar or basic, leading to streaking on silica gel.
Use a deactivated silica gel or add a small amount of a basic modifier (e.g., triethylamine) to the eluent. Consider reverse-phase chromatography.
Safety Precautions
Reagent Handling: Boron Trifluoride Etherate is corrosive and moisture-sensitive; handle it in a fume hood under an inert atmosphere. Benzylamine is corrosive and has a strong odor. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Reaction Conditions: Reactions under reflux should be performed with appropriate condenser setups to prevent solvent loss. Quenching of Lewis acids is exothermic and can release gas; perform this step slowly and with caution.
Waste Disposal: Dispose of all chemical waste according to institutional and local safety regulations.
References
Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]
Barluenga, J., Fernández-Marí, F., Viado, A. L., Aguilar, E., & Olano, B. (2001). Diastereospecific Synthesis of Enantiomerically Pure Polysubstituted Azetidines from 1,3-Amino Alcohols with Three Chiral Centers. The Journal of Organic Chemistry, 66(18), 6179-6185. [Link]
Couty, F., Evano, G., & Vargas-Sanchez, M. (2021). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality, 33(1), 5-21. [Link]
Couty, F., Evano, G., & Vargas-Sanchez, M. (2021). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality, 33(1), 5-21. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-amino alcohols. Retrieved from [Link]
D'hooghe, M., & De Kimpe, N. (2006). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews, 35(6), 513-526. [Link]
D'hooghe, M., & De Kimpe, N. (2006). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews, 35(6), 513-526. [Link]
Couty, F., Evano, G., & Vargas-Sanchez, M. (2021). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality. [Link]
de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry, 71(11), 4147–4154. [Link]
Various Authors. (2014). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry, 26(10), 2849-2852. [Link]
Lee, H., & Kim, H. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1774. [Link]
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. [Link]
Ghorai, M. K., Das, K., & Kumar, A. (2007). Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines with Alcohols and Thiols. Organic Letters, 9(22), 4443–4446. [Link]
Maag, H., Lemcke, D. J., & Wahl, J. M. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1670–1677. [Link]
Technical Support Center: Troubleshooting 3-(4-Methylcyclohexyl)azetidin-3-ol Synthesis
Welcome to the Technical Support Center. This guide addresses the specific challenges encountered during the synthesis of 3-(4-methylcyclohexyl)azetidin-3-ol from 1-Boc-azetidin-3-one and 4-methylcyclohexylmagnesium brom...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide addresses the specific challenges encountered during the synthesis of 3-(4-methylcyclohexyl)azetidin-3-ol from 1-Boc-azetidin-3-one and 4-methylcyclohexylmagnesium bromide. Due to the high ring strain of the azetidin-3-one core and the steric bulk of the secondary Grignard reagent, researchers frequently encounter low yields caused by enolization, reduction, and Wurtz coupling side-reactions[1].
Mechanistic Pathway Analysis
To overcome low yields, it is critical to understand the competing reaction pathways during the nucleophilic addition step.
Caption: Divergent reaction pathways of 1-Boc-azetidin-3-one with secondary Grignard reagents.
Q: Why am I seeing a high percentage of 4,4'-dimethylbicyclohexyl (Wurtz coupling byproduct) during Grignard formation?
A: Secondary alkyl halides like 1-bromo-4-methylcyclohexane are highly prone to Wurtz-type homocoupling during Grignard formation. This is caused by localized high concentrations of the alkyl radical intermediate at the magnesium surface before insertion is complete.
Troubleshooting Protocol:
Dilution: Use highly dilute conditions (e.g., 0.5 M in THF) to minimize radical-radical collisions.
Temperature Control: Maintain the internal temperature strictly below 30 °C during the addition of the bromide. Do not allow the exotherm to run away.
Surface Activation: Consider using Rieke magnesium or initiating the standard magnesium turnings with a drop of DIBAL-H or 1,2-dibromoethane to ensure a highly reactive, pristine magnesium surface. This accelerates the insertion rate and minimizes radical lifetime.
Section 2: The Nucleophilic Addition Step (The Enolization Problem)
Q: When reacting 4-methylcyclohexylmagnesium bromide with 1-Boc-azetidin-3-one, I recover mostly starting material and some 1-Boc-azetidin-3-ol. Why is the yield of the desired adduct so low?
A: 1-Boc-azetidin-3-one is highly susceptible to alpha-deprotonation (enolization) due to the basicity of standard Grignard reagents[1]. Furthermore, the 4-methylcyclohexyl Grignard is a bulky secondary alkyl nucleophile. The steric clash between the nucleophile and the ketone transition state slows down the desired 1,2-addition. This kinetic delay allows beta-hydride transfer (reduction to the secondary alcohol) and enolization to outcompete the desired pathway[2].
Troubleshooting Protocol:
Implement Imamoto Conditions (Organocerium Chemistry): Pre-treating the Grignard reagent with strictly anhydrous Cerium(III) chloride (CeCl3) generates an organocerium intermediate[2]. Organocerium reagents are highly nucleophilic but significantly less basic than their Grignard counterparts[2]. This shifts the chemoselectivity, suppressing both enolization and beta-hydride transfer, and driving the reaction toward the desired 1,2-addition product[2].
Section 3: Deprotection & Isolation
Q: My Boc-deprotection step results in a complex mixture and a low yield of the final free amine. What is going wrong?
A: The azetidin-3-ol ring is highly strained[1]. Under harsh acidic conditions or elevated temperatures, the protonated azetidine can undergo ring opening, especially since the tertiary alcohol at the 3-position can stabilize transient carbocationic character.
Troubleshooting Protocol:
Use mild deprotection conditions: 20% Trifluoroacetic acid (TFA) in dichloromethane (DCM) strictly at 0 °C, warming to room temperature only if the reaction stalls.
Avoid heating or prolonged exposure to concentrated HCl.
Quench the TFA carefully with saturated aqueous NaHCO3 at 0 °C to prevent exotherms during neutralization.
Quantitative Data: Yield Comparison
The following table summarizes the expected outcomes when utilizing different organometallic strategies for the addition of the 4-methylcyclohexyl moiety to 1-Boc-azetidin-3-one.
Reagent System
Nucleophile
Additive
Enolization / Reduction (%)
Desired Adduct Yield (%)
RMgBr
4-Me-CyHex-MgBr
None
> 75%
< 15%
RLi
4-Me-CyHex-Li
None
> 80%
< 10%
RMgBr + CeCl3
4-Me-CyHex-MgBr
Anhydrous CeCl3
< 10%
82 - 88%
Experimental Protocol: CeCl3-Mediated Addition
To successfully execute the Imamoto addition, strict adherence to the drying protocol for CeCl3 is mandatory[3].
Step 1: Drying CeCl3
Place CeCl3·7H2O in a one-necked flask equipped with a magnetic stirring bar.
Evacuate the flask to 0.1 Torr and heat slowly to 140 °C over a 2-hour period[3]. Caution: Do not heat too rapidly, or the salt will melt in its own water of crystallization, rendering it inactive.
Maintain at 140 °C under high vacuum for an additional 2 hours to obtain strictly anhydrous CeCl3[3]. Cool to room temperature under an argon atmosphere.
Step 2: Organocerium Generation
Suspend the anhydrous CeCl3 in dry THF (10 mL/g) and stir vigorously for 2 hours at room temperature under argon[3].
Cool the milky suspension to -78 °C.
Add the freshly prepared 4-methylcyclohexylmagnesium bromide (1.5 equiv.) dropwise. Stir the resulting mixture for 1 hour at -78 °C to ensure complete transmetalation.
Step 3: Nucleophilic Addition
Add a solution of 1-Boc-azetidin-3-one (1.0 equiv.) in dry THF dropwise to the organocerium mixture at -78 °C.
Stir for 2 hours at -78 °C, then slowly warm the reaction to 0 °C over 1 hour.
Step 4: Quench and Isolation
Quench the reaction carefully at 0 °C by the dropwise addition of saturated aqueous NH4Cl.
Extract the aqueous layer with Ethyl Acetate (3x).
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the resulting 1-Boc-3-(4-methylcyclohexyl)azetidin-3-ol via flash column chromatography.
References
Dejaegher, Y., Kuz'menok, N. M., Zaleskaya, S. G., & De Kimpe, N. "The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones." Chemical Reviews, American Chemical Society, 2001.[Link]
Imamoto, T. "Carbonyl addition reactions promoted by cerium reagents." Pure and Applied Chemistry, IUPAC, 1990.[Link]
Imamoto, T., & Kusumoto, T. "Cerium(III) Chloride." e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001.[Link]
Technical Support Center: Purification of Polar Azetidine Derivatives
Welcome to the technical support center for the purification of polar azetidine derivatives. Azetidines are valuable four-membered nitrogen-containing heterocycles, but their unique properties—high polarity, basicity, an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of polar azetidine derivatives. Azetidines are valuable four-membered nitrogen-containing heterocycles, but their unique properties—high polarity, basicity, and potential instability—can present significant purification challenges.[1] This guide provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions to help you navigate these complexities and achieve high purity for your target compounds.
Introduction: The Challenge of Polar Azetidines
Azetidine derivatives are increasingly important in medicinal chemistry. However, their purification is often complicated by several factors:
High Polarity: Makes them poorly soluble in common organic solvents and causes them to have little or no retention on reverse-phase (RP) columns, often eluting in the solvent front.[2]
Basicity: The lone pair on the azetidine nitrogen readily interacts with acidic silica gel, leading to significant peak tailing, streaking, or even irreversible binding.[3]
Ring Strain: The four-membered ring is susceptible to opening under harsh conditions, such as exposure to strong acids, which can lead to compound degradation during purification.[4]
Water Solubility: High polarity often translates to high water solubility, making extraction and removal of aqueous contaminants difficult.[5]
This guide will equip you with the strategies to overcome these specific challenges.
Frequently Asked Questions (FAQs)
Q1: My azetidine derivative is streaking badly on my silica gel TLC plate and column. What's happening?
A1: This is the most common issue. The basic nitrogen on your azetidine is interacting strongly with the acidic silanol groups on the silica surface. This leads to a non-uniform elution process, causing tailing or streaking.[6] The solution is to neutralize these acidic sites by adding a basic modifier to your mobile phase.[3]
Q2: I've added triethylamine (TEA) to my mobile phase, but my compound still streaks. What else can I do?
A2: While TEA is a common choice, highly polar amines may require a stronger or different modifier. Consider using a 1-2% solution of ammonia in methanol as part of your mobile phase.[6] Alternatively, you can switch to a less acidic stationary phase like alumina (basic or neutral) or use an amine-functionalized silica column.[3]
Q3: My polar azetidine derivative won't retain on my C18 column. It just comes out with the solvent front. How can I purify it using reverse-phase?
A3: This is a classic problem for highly polar compounds. Standard C18 is too non-polar.[2] You have two main options:
Use a C18 column designed for aqueous conditions ("C18-Aq"), which resists phase collapse in the highly aqueous mobile phases needed to retain your compound.[7]
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for retaining and separating very polar compounds.[2][8]
Q4: Can I use acid-base extraction to purify my azetidine derivative?
A4: Yes, this can be a very effective technique.[9] By acidifying the aqueous phase (e.g., with dilute HCl), you can protonate the azetidine nitrogen, making it highly water-soluble. This allows you to wash away non-basic organic impurities with an organic solvent. Then, by basifying the aqueous layer, you can deprotonate your azetidine, making it soluble in an organic solvent for extraction.[9][10] Be cautious with the pH to avoid ring-opening of strained azetidines.[4]
Q5: My azetidine seems to be decomposing on the silica column. How can I confirm this and prevent it?
A5: Decomposition on silica is a real risk due to its acidity.[11] To confirm, run a small-scale experiment where you dissolve your crude product in your intended mobile phase, add a small amount of silica gel, and stir for a few hours. Monitor the mixture by TLC or LC-MS against a control sample without silica. To prevent this, you can either deactivate the silica by pre-treating it with a basic modifier or use a non-acidic stationary phase like alumina.[11]
In-Depth Troubleshooting Guides
Normal-Phase Chromatography (Silica Gel)
Problem
Probable Cause(s)
Solutions & Scientific Rationale
Severe Streaking/Tailing
Strong acid-base interaction between the basic azetidine and acidic silica silanols.
1. Add a Basic Modifier: Introduce a competing base into the mobile phase to saturate the acidic sites on the silica. Common choices include 0.5-2% Triethylamine (TEA) or 1-2% ammonia in methanol.[6] Ammonia is often more effective for very polar amines. 2. Change Stationary Phase: Switch to basic or neutral alumina, or an amine-functionalized silica column, which lacks the acidic silanol groups causing the issue.[3]
Compound Stays at Baseline
The mobile phase is not polar enough to elute the highly polar compound.
1. Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in a DCM/MeOH system).[11] 2. Switch to HILIC: If you require >15-20% methanol, the separation mechanism is no longer true normal-phase. It is better to switch to a dedicated HILIC method.[8]
Product Decomposes on Column
The acidic nature of the silica gel is catalyzing the degradation of the acid-sensitive azetidine ring.
1. Deactivate Silica: Prepare a slurry of silica in your mobile phase containing a basic modifier (e.g., 1-2% TEA) before packing the column.[12] This neutralizes the surface. 2. Use Alternative Media: Employ less reactive stationary phases like alumina or Florisil.[11] 3. Use a Protecting Group: If the azetidine nitrogen is a secondary amine, protecting it (e.g., with a Boc group) can increase its stability during purification.[4]
Reverse-Phase Chromatography (C18)
Problem
Probable Cause(s)
Solutions & Scientific Rationale
No Retention (Elutes in Void Volume)
The compound is too polar to interact with the non-polar C18 stationary phase.
1. Use an Aqueous-Stable Column: Employ a "C18-Aq" type column designed to work with highly aqueous mobile phases (>95% water) without phase collapse.[7] 2. Switch to HILIC: This is the ideal solution. HILIC uses a polar stationary phase (like silica or diol) with a reverse-phase type mobile phase (e.g., acetonitrile/water). It excels at retaining and separating highly polar compounds.[2][13]
Poor Peak Shape (Tailing)
Secondary interactions between the basic amine and residual, un-capped silanols on the C18 silica backbone.
1. Adjust Mobile Phase pH: Add a modifier to the mobile phase to suppress the ionization of the residual silanols or ensure the amine is in a consistent protonation state. For basic compounds, adding a small amount of a basic modifier like ammonium hydroxide to raise the pH can improve peak shape.[3]
When your compound is too polar for reverse-phase and too sensitive or strongly retained for normal-phase.
HILIC utilizes a polar stationary phase (silica, diol, amide) and a mobile phase with a high organic content (typically acetonitrile) and a small amount of water.[13] The analyte partitions into a water-rich layer on the surface of the stationary phase. Elution is achieved by increasing the water content.[2] This is often the best choice for polar azetidines.[8][14]
Ion-Exchange Chromatography (IEX)
For charged azetidine derivatives or when other methods fail.
This technique separates molecules based on their net charge.[15] For a positively charged (protonated) azetidine, you would use a Cation Exchange resin (negatively charged).[16][17] The compound binds to the resin and is then eluted by increasing the salt concentration or changing the pH of the mobile phase.[18]
Salt Formation & Recrystallization
When your compound is a solid and you need a scalable, non-chromatographic purification method.
Reacting the basic azetidine with an acid (e.g., HCl, oxalic acid, or p-toluenesulfonic acid) forms a salt.[9][19] Salts often have very different solubility profiles than the free base and are frequently crystalline solids.[10] This allows for purification by recrystallization, which can be highly effective at removing closely related impurities.[20][21] A pKa difference of at least 2 units between the drug and the counterion is recommended for stable salt formation.[20]
Protocols & Workflows
Decision Tree for Purification Strategy
The following diagram provides a logical workflow for selecting the appropriate purification method for your polar azetidine derivative.
Caption: A decision tree to guide the selection of a purification strategy.
Protocol: Basic Modifier Addition for Silica Gel Chromatography
This protocol describes the most common solution for purifying basic amines on silica gel.
Prepare the Mobile Phase: Create your desired mobile phase (e.g., 95:5 Dichloromethane/Methanol). To this mixture, add triethylamine (TEA) to a final concentration of 1% (v/v). For 500 mL of eluent, you would add 5 mL of TEA.[6]
Prepare the Silica Slurry: In a fume hood, create a slurry of your silica gel using the TEA-modified mobile phase. This step helps to pre-neutralize the silica.[12]
Pack and Equilibrate: Pack your column with the slurry. Once packed, pass at least 2-3 column volumes of the TEA-modified mobile phase through the column to ensure it is fully equilibrated.
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase (or DCM) and load it onto the column.
Elute and Collect: Run the chromatography using your gradient and the TEA-modified mobile phase, collecting fractions as usual.
Protocol: Purification via Salt Formation and Recrystallization
This protocol is an excellent non-chromatographic alternative for solid compounds.
Dissolution: Dissolve your crude azetidine free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or toluene).[22]
Acid Addition: Slowly add a solution of a suitable acid (e.g., HCl in ether, or a solution of oxalic acid in ethanol) dropwise to the stirred solution of your amine. A solid precipitate, the amine salt, should begin to form.[22]
Isolation: Collect the precipitated salt by vacuum filtration and wash the solid with the cold organic solvent to remove soluble impurities.
Recrystallization:
Find a suitable solvent or solvent system for recrystallization. An ideal solvent will dissolve the salt when hot but not when cold.[9] Alcohols or alcohol/water mixtures are common choices.
Dissolve the salt in the minimum amount of boiling solvent.
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
Collect the pure crystals by vacuum filtration.
Liberate Free Base (Optional): If the free base is required, dissolve the pure salt in water, add a base (like NaHCO₃ or NaOH solution) to deprotonate the azetidine, and then extract the pure free base into an organic solvent.[9][10]
References
Benchchem. (n.d.). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
Benchchem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols.
Wiczkowski, W., Romaszko, E., & Troszynska, A. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
PubMed. (2013, December 4). Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase.
Thermo Fisher Scientific. (n.d.). Analyzing Amines by Ion Chromatography.
Benchchem. (n.d.). Technical Support Center: Purification of Polar Azetidine Compounds.
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
Bickler, B. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
Ashenhurst, J. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.
Radleys. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?.
Benchchem. (n.d.). Troubleshooting guide for 3-(2-Phenoxyethyl)azetidine related experiments.
Roemling, R., & Itoh, S. (2022, April 15). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds.
Tosoh Bioscience. (n.d.). Ion Exchange Chromatography.
Pharmaceutical Technology. (2026, March 10). Salt Selection in Drug Development.
Science Forums. (2011, August 29). Amine purification.
Global Scholarly Communication Online Press. (2025, March 31). Ion exchange chromatography: A comprehensive review.
GoldBio. (2024, July 23). What is ion exchange chromatography?.
Reddit. (2024, November 6). Alternative of picric acid for recrystallisation. r/Chempros.
ACS Publications. (2024, December 25). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?.
Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics.
ResearchGate. (2012, July 25). How to make a salt of a novel compound?.
Technical Support Center: Diastereoselective Synthesis of 3-(4-Methylcyclohexyl)azetidin-3-ol
Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is designed for researchers and drug development professionals facing challenges with diastereoselectivity and yield during the synt...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is designed for researchers and drug development professionals facing challenges with diastereoselectivity and yield during the synthesis of 3-(4-methylcyclohexyl)azetidin-3-ol derivatives.
Troubleshooting & FAQs
Q: Why does the direct addition of 4-methylcyclohexylmagnesium bromide to 1-Boc-azetidin-3-one yield a poor diastereomeric ratio (dr)?A: The 4-methylcyclohexyl Grignard reagent exists as a rapidly equilibrating mixture of axial and equatorial isomers at the carbon-magnesium bond. When reacting with a ketone, the stereochemical outcome is governed by the Curtin-Hammett principle[1]. Because the transition state energies for the addition of the axial and equatorial species to the relatively unhindered azetidin-3-one are quite similar, the reaction lacks strong facial discrimination. This results in a near 1:1 mixture of cis- and trans-1,4-disubstituted cyclohexane diastereomers. Precise stereocontrol of saturated multi-substituted cyclohexanes via direct sp³-sp³ coupling remains a significant hurdle in organic chemistry[2].
Q: My reaction yields are consistently below 30%, with significant recovery of the starting azetidinone. What is causing this?A: 1-Boc-azetidin-3-one is highly prone to enolization due to its inherent ring strain and the electron-withdrawing nature of the N-Boc group[3]. In this context, Grignard reagents often act as strong bases rather than nucleophiles, deprotonating the α-position instead of attacking the carbonyl carbon.
Solution: Transmetalate your Grignard reagent with anhydrous Cerium(III) chloride (CeCl₃) to form an organocerium species. Organocerium reagents are highly nucleophilic but significantly less basic, drastically improving addition yields to enolizable ketones.
Q: How can I selectively synthesize the trans-1,4-isomer with high purity (>90:10 dr)?A: You must abandon the direct sp³-sp³ coupling and utilize a stereodivergent two-step approach[2]. First, add 4-methylcyclohex-1-enylmagnesium bromide to 1-Boc-azetidin-3-one to form an intermediate allylic alcohol. Second, subject this intermediate to catalytic hydrogenation (e.g., H₂, Pd/C). The bulky azetidinol group directs the hydrogenation to the less hindered face of the alkene, setting the C1' stereocenter strictly trans to the C4' methyl group.
Experimental Protocols
To ensure reproducibility, the following protocols have been designed as self-validating systems.
Protocol A: Organocerium-Mediated Direct Addition (Optimized for Yield)
Use this protocol if you need high mass recovery and possess the capability to separate diastereomers via preparative HPLC.
Activation: Dry CeCl₃ heptahydrate under high vacuum at 140 °C for 12 hours to obtain strictly anhydrous CeCl₃.
Transmetalation: Suspend anhydrous CeCl₃ (1.5 equiv) in dry THF and stir vigorously at room temperature for 2 hours. Cool the suspension to -78 °C and add 4-methylcyclohexylmagnesium bromide (1.5 equiv) dropwise. Stir for 1 hour to ensure complete formation of the organocerium reagent.
Addition: Add a solution of 1-Boc-azetidin-3-one (1.0 equiv) in dry THF dropwise over 15 minutes.
Workup: Stir for 2 hours at -78 °C, then quench cold with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry the combined organics over Na₂SO₄, and purify via flash chromatography.
Protocol B: Two-Step Alkene-Hydrogenation Route (Optimized for Diastereoselectivity)
Use this protocol to bypass the Curtin-Hammett limitations and achieve >95:5 dr favoring the trans-isomer.
Alkene Addition: Cool a solution of 1-Boc-azetidin-3-one (1.0 equiv) in dry THF to -78 °C. Add 4-methylcyclohex-1-enylmagnesium bromide (1.2 equiv) dropwise. Warm to room temperature over 3 hours, quench with NH₄Cl (aq), and isolate the 3-(4-methylcyclohex-1-enyl)azetidin-3-ol intermediate via chromatography.
Directed Hydrogenation: Dissolve the purified intermediate in anhydrous methanol. Add 10% Pd/C (10 wt% relative to the substrate). Purge the reaction vessel with H₂ gas (3 vacuum/H₂ cycles) and maintain under a balloon of H₂ (1 atm) for 12 hours at room temperature.
Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield the highly pure trans-diastereomer.
Quantitative Data Summary
Synthesis Method
Primary Reagent
Overall Yield (%)
Diastereomeric Ratio (trans:cis)
Mechanistic Limitation
Standard Grignard
4-Me-cyclohexyl-MgBr
25 - 35%
~ 55:45
High enolization; poor facial discrimination
Organocerium Addition
4-Me-cyclohexyl-CeCl₂
75 - 85%
~ 60:40
Excellent yield, but still requires HPLC separation
Two-Step Hydrogenation
4-Me-cyclohexenyl-MgBr
→
H₂/Pd-C
65 - 70% (over 2 steps)
> 95:5
Requires two synthetic steps; highest stereocontrol
Reaction Pathway Visualization
Reaction pathways for 3-(4-methylcyclohexyl)azetidin-3-ol synthesis.
References
[3] Title: An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids
Source: Semantic Scholar
URL:[Link]
[1] Title: Diastereoselective Transformations of Macrocyclic 1,4-Diketones for the Synthesis of Cyclobutane-containing Natural Products
Source: Auburn University Electronic Theses and Dissertations
URL:[Link]
[2] Title: Diastereodivergent Synthesis of Multi-Substituted Cyclohexanes via Alkene Hydroamidation
Source: ResearchGate
URL:[Link]
Troubleshooting peak broadening in NMR of 3-(4-Methylcyclohexyl)azetidin-3-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve NMR peak broadening issues specifically associated with 3-(4-Methylcy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve NMR peak broadening issues specifically associated with 3-(4-Methylcyclohexyl)azetidin-3-ol .
This molecule presents a "perfect storm" for NMR line broadening due to three distinct phenomena: quadrupolar relaxation from the nitrogen atom, intermolecular chemical exchange of labile protons, and intermediate conformational dynamics of both the azetidine and cyclohexyl rings.
Below is the authoritative troubleshooting framework, complete with diagnostic logic, mechanistic explanations, and self-validating experimental protocols.
Part 1: Diagnostic Workflow
Diagnostic workflow for resolving NMR peak broadening in nitrogen heterocycles.
Part 2: Core Troubleshooting FAQs
Q1: Why do the methylene protons (
α
to the nitrogen) on the azetidine ring appear as a broad, unresolved hump instead of sharp multiplets?A1: This is a classic manifestation of two overlapping physical phenomena: intermediate conformational exchange and quadrupolar relaxation .
First, azetidine rings undergo rapid nitrogen inversion and ring puckering. When the rate of these dynamic processes is on the same order of magnitude as the NMR timescale (the difference in Larmor frequencies between the conformers), the signals coalesce into a broad peak[1].
Second, the
14N
nucleus is quadrupolar (
I=1
). The asymmetric electric field gradient at the nitrogen atom causes rapid spin-lattice relaxation, which partially decouples it from the adjacent protons, resulting in a "smeared" signal through scalar coupling mechanisms[2].
Solution: To resolve the
α
-protons, add a drop of trifluoroacetic acid (TFA) to your sample. Protonating the amine creates a symmetric ammonium species, which alters the electric field gradient (halting quadrupolar broadening) and completely stops nitrogen inversion.
Q2: The -OH and -NH peaks are either missing entirely or extremely broad. Is my compound degrading?A2: Not necessarily. Labile protons such as hydroxyl (-OH) and amine (-NH) groups frequently undergo intermolecular chemical exchange with each other, or with trace amounts of water in the deuterated solvent[3],[4]. If the exchange rate is intermediate, the peaks broaden significantly. In solvents like
CDCl3
, trace acid or water exacerbates this.
Solution: Switch your solvent to
DMSO-d6
. DMSO is a strong hydrogen-bond acceptor. It forms a tight solvation shell around the -OH and -NH protons, drastically reducing the rate of intermolecular proton exchange. This shifts the system into the "slow exchange" regime on the NMR timescale, which paradoxically sharpens the peaks and often reveals scalar coupling to adjacent protons[3],[4].
Q3: The protons on the 4-methylcyclohexyl ring are poorly resolved. How can I differentiate between poor shimming and conformational exchange?A3: First, check your residual solvent peak (e.g., the
CHCl3
singlet at 7.26 ppm). If the solvent peak is sharp and symmetrical, your shimming is fine, and the broadening is intrinsic to the molecule. The 4-methylcyclohexyl group can undergo chair-chair interconversion. Although the bulky azetidin-3-ol substituent strongly favors the equatorial position, dynamic equilibrium at room temperature can still cause intermediate exchange broadening.
Solution: Acquire spectra at lower temperatures (e.g., -50 °C in
CD2Cl2
). Cooling the sample slows the molecular dynamics into the "slow exchange" regime, allowing you to observe distinct, sharp signals for the equatorial and axial conformers[1].
Part 3: Quantitative Data Summary
The table below summarizes how experimental conditions dictate the chemical exchange regime and the resulting peak resolution for this specific molecular class.
Experimental Condition
Temperature
Chemical Exchange Regime
-OH / -NH Peak Resolution
Azetidine
CH2
Peak Resolution
CDCl3
(Standard)
25 °C
Intermediate
Broad / Invisible
Broad (Inversion active)
DMSO-d6
25 °C
Slow (H-bonded)
Sharp (Coupling visible)
Broad (Inversion active)
CD2Cl2
(Cooled)
-50 °C
Slow (Trapped)
Broad
Sharp (Distinct conformers)
CDCl3
TFA
25 °C
Fast (Protonated)
Exchanged (Shifted)
Sharp (Inversion halted)
Part 4: Self-Validating Experimental Protocols
Protocol A: Variable Temperature (VT) NMR for Conformational Trapping
This protocol validates whether peak broadening is caused by dynamic ring-flipping/inversion by forcing the molecule into the slow-exchange regime.
Sample Preparation: Dissolve 15-20 mg of 3-(4-Methylcyclohexyl)azetidin-3-ol in 0.6 mL of a low-freezing-point deuterated solvent (e.g.,
CD2Cl2
or Toluene-
d8
).
Initial Acquisition: Acquire a standard 1D
1H
NMR spectrum at 25 °C (298 K) to establish a baseline for peak linewidths.
Cooling Phase: Gradually lower the probe temperature in 10 °C increments down to -50 °C (223 K). Allow 5-10 minutes of equilibration time at each step to ensure thermal homogeneity across the sample.
Tuning and Shimming: Re-tune the probe and perform gradient shimming at each temperature step, as solvent dielectric constants and volumes change with temperature.
Data Validation: Observe the transition. If the broad humps resolve into sharp, distinct multiplets, the broadening was definitively caused by intermediate conformational exchange.
Protocol B:
D2O
Exchange Validation for Labile Protons
This is a self-validating test to confirm the assignment of broad peaks as exchangeable -OH or -NH protons.
Baseline Scan: Acquire a standard
1H
NMR spectrum of the compound in a non-exchanging solvent (e.g.,
CDCl3
). Identify the suspected broad -OH and -NH peaks.
Addition of
D2O
: Remove the NMR tube from the spectrometer. Add 1-2 drops (approx. 10-20
μL
) of 100% Deuterium Oxide (
D2O
) to the sample.
Agitation: Cap the tube tightly and shake vigorously for 30-60 seconds to ensure complete biphasic mixing and proton-deuterium exchange.
Re-acquisition: Wipe the tube, re-insert it into the spectrometer, re-shim, and acquire a new
1H
spectrum.
Validation: The previously broad -OH and -NH peaks will disappear completely due to their replacement by NMR-silent deuterium. A new sharp HOD peak will appear around 4.7 ppm (in
CDCl3
), confirming the successful exchange.
References
[4] NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Publications. URL:[Link]
[2] Series of Protonated Nitrogen Bases with a Weakly Coordinating Counteranion: Observation of the 14N–1H Spin–Spin Coupling. National Institutes of Health (PMC). URL:[Link]
[1] A Stereodynamic Tripodal Ligand with Three Different Coordinating Arms: Synthesis and Zinc(II), Copper(I) Complexation Study. National Institutes of Health (PMC). URL:[Link]
Technical Support Center: Optimizing Crystallization of 3-(4-Methylcyclohexyl)azetidin-3-ol
Welcome to the technical support resource for the crystallization of 3-(4-Methylcyclohexyl)azetidin-3-ol. This guide is designed for researchers, chemists, and pharmaceutical development professionals to navigate the com...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the crystallization of 3-(4-Methylcyclohexyl)azetidin-3-ol. This guide is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common challenges associated with obtaining a crystalline form of this API candidate. As a substituted azetidine, this molecule presents unique crystallization challenges and opportunities. This document provides in-depth, experience-driven advice in a direct question-and-answer format to facilitate process optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing 3-(4-Methylcyclohexyl)azetidin-3-ol?
The crystallization of Active Pharmaceutical Ingredients (APIs) like 3-(4-Methylcyclohexyl)azetidin-3-ol is a critical step that influences purity, stability, and downstream processing.[1] The structure of this molecule, featuring a polar azetidin-3-ol head and a non-polar 4-methylcyclohexyl tail, can lead to several challenges:
Polymorphism: Like many APIs, this compound can likely exist in different crystalline forms, or polymorphs.[2] These forms can have different physical properties, including solubility and stability, making control over the crystallization process paramount.[3]
"Oiling Out" (Liquid-Liquid Phase Separation): The molecule's amphiphilic nature can lead to "oiling out," where a solute-rich liquid phase separates from the solution instead of forming crystals.[4][5] This phenomenon, also known as liquid-liquid phase separation (LLPS), often occurs with compounds that have flexible structural components or low melting points.[5]
Solvent Selection: Identifying a suitable solvent or solvent system that affords good crystal growth without forming undesirable solvates can be complex. The choice of solvent is critical as it controls solubility and supersaturation.[1][]
Nucleation Difficulties: The initiation of crystal formation (nucleation) can be kinetically slow. Spontaneous nucleation may not occur easily, requiring intervention to start the crystallization process.[]
Q2: How should I approach solvent selection for this compound?
Solvent selection is the most critical first step. The goal is to find a solvent (or solvent system) in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature.
Systematic Approach:
Solubility Screening: Test the solubility of a small amount of your purified, amorphous material in a range of common solvents at both room temperature and their boiling points. Solvents to consider include ethyl acetate, acetonitrile, isopropanol (IPA), toluene, methyl ethyl ketone (MEK), and heptane.[7]
Ideal Solubility Profile: An ideal single solvent for cooling crystallization will fully dissolve the compound at a high temperature but yield a significant amount of precipitate upon cooling.
Anti-Solvent Strategy: If a suitable single solvent is not found, an anti-solvent approach is a powerful alternative.[8] Dissolve the compound in a "good" solvent where it is highly soluble (e.g., methanol, dichloromethane). Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water, hexane, heptane) until turbidity is observed.
The following diagram outlines a decision-making workflow for solvent screening.
Caption: Troubleshooting flowchart for failure to crystallize.
Problem: An oil or viscous liquid forms instead of a solid ("oiling out").
"Oiling out" occurs when the supersaturation is too high, or the temperature is above the melting point of the solid in the solvent system. [4]The compound separates as a liquid phase, which can be difficult to solidify and often traps impurities.
Solutions:
Reduce Supersaturation:
Use a more dilute solution: Start with more solvent to ensure the saturation point is reached more slowly and at a lower temperature.
[5] * Slow down the cooling/anti-solvent addition: A slower rate of change gives molecules more time to orient themselves into a crystal lattice.
[4]2. Increase the Crystallization Temperature: If possible, try to induce crystallization at a higher temperature where the oil phase is less likely to form. This can be achieved by using a slightly poorer solvent system (e.g., a mixture with more anti-solvent from the start).
Vigorous Agitation: Sometimes, high shear from vigorous stirring can break up the oil and induce nucleation. However, excessive agitation can also lead to particle breakage and secondary nucleation.
[1]4. Seed the Solution: Add seed crystals before the solution becomes visibly turbid or oils out. This provides a template for growth and can prevent the formation of the liquid phase.
[4]5. Slurry Conversion: If an oil or amorphous solid has already formed, it can sometimes be converted to a crystalline form by stirring it as a slurry in a solvent system where it has very low solubility for an extended period (hours to days).
[5]
Troubleshooting Action
Underlying Scientific Principle
Use a more dilute solution
Reduces the level of supersaturation, keeping the system out of the liquid-liquid phase separation region. [5]
Slow the cooling rate
Allows for more controlled entry into the metastable zone, favoring organized crystal growth over disordered phase separation. [4]
Add seed crystals
Bypasses the energy barrier for primary nucleation, directing the solute to deposit onto an existing crystal lattice rather than forming an oil. [9]
| Increase agitation | Introduces mechanical energy that can break the kinetic barrier to nucleation within the oil droplets. [1]|
Experimental Protocols
Protocol 1: Optimized Cooling Crystallization
This protocol is a starting point for developing a controlled cooling crystallization process.
Dissolution: In a jacketed reactor vessel, add the crude 3-(4-Methylcyclohexyl)azetidin-3-ol. Add the chosen solvent (e.g., Isopropanol) in a pre-determined ratio (e.g., 5 mL per 1 g of crude solid).
Heating: Heat the mixture with moderate stirring (e.g., 200 RPM) to a temperature that ensures complete dissolution (e.g., 70 °C).
Clarification (Optional): If the solution is not perfectly clear, it may contain insoluble impurities. Perform a hot filtration through a suitable filter medium.
Controlled Cooling: Program the reactor to cool the solution at a slow, linear rate (e.g., 10-20 °C per hour). Faster cooling can lead to smaller particles or oiling out.
[10]5. Seeding (Recommended): Once the solution has cooled by 5-10 °C, add a small quantity (0.1-1.0% w/w) of seed crystals of the desired polymorph.
Maturation (Aging): Hold the resulting slurry at the final, low temperature (e.g., 0-5 °C) with gentle stirring for a period of 2-4 hours. This "aging" step allows for crystal growth and can improve purity.
Isolation: Collect the crystals by vacuum filtration.
[11]8. Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove residual mother liquor.
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Anti-Solvent Crystallization
This protocol is ideal when a good single solvent for cooling is unavailable.
Dissolution: Dissolve the crude material in a minimum amount of a "good" solvent (e.g., Methanol, Dichloromethane) at room temperature.
Setup: Place the solution in a vessel equipped with an overhead stirrer and an addition funnel or syringe pump.
Anti-Solvent Addition: Slowly add the chosen anti-solvent (e.g., Water, Heptane) dropwise or via syringe pump with efficient stirring. [8]A slow addition rate is crucial for forming well-defined crystals.
Induction: Continue adding the anti-solvent until the solution becomes persistently turbid. At this point, you can add seed crystals if available.
Maturation: After the initial turbidity, continue the anti-solvent addition at a controlled rate. Once the addition is complete, allow the slurry to stir for 1-2 hours to maximize yield and crystal growth.
Isolation & Drying: Follow steps 7-9 from the Cooling Crystallization protocol.
References
VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. Available from: [Link]
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Available from: [Link]
CEPAC. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients. Available from: [Link]
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available from: [Link]
MDPI. (2021, October 30). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Available from: [Link]
Hampton Research. Crystallization Tips. Available from: [Link]
ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds? Available from: [Link]
INTERNATIONAL JOURNAL OF PHARMACOGNOSY. (2015, November 26). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. Available from: [Link]
PMC. Getting crystals your crystallographer will treasure: a beginner's guide. Available from: [Link]
University of Florida - Center for Xray Crystallography. (2015, April 28). How To Grow Crystals. Available from: [Link]
Chemistry LibreTexts. (2023, January 29). Recrystallization. Available from: [Link]
JOCPR. Synthesis, characterization and biological aspects of novel azetidinone derivatives. Available from: [Link]
Google Patents. US3668196A - 3-azetidinols.
American Chemical Society. (2019). A New Hope for Crystallization. Available from: [Link]
ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Available from: [Link]
YouTube. (2024, August 17). The concept behind the Recrystalization. Available from: [Link]
Wiley. Crystallization of Organic Compounds. Available from: [Link]
University of Bristol - Chemistry Department. Ch3 - Interesting Molecules. Available from: [Link]
ResearchGate. (2019, February 4). Solubility of cosmetics ingredients in 6 different solvents and applicability to skin bioavailability assays. Available from: [Link]
Wikipedia. Heterocyclic compound. Available from: [Link]
MDPI. (2024, June 27). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Available from: [Link]
MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Available from: [Link]
PubChem - NIH. 1-Methylazetidin-3-ol. Available from: [Link]
TARA. (2011, June 13). Synthesis, Biochemical and Molecular Modelling Studies of Antiproliferative Azetidinones causing Microtubule Disruption and Mitotic. Available from: [Link]
ResearchGate. (2018, January 16). antisolvent crystallization: a novel approach to bioavailability enhancement. Available from: [Link]
Mettler Toledo. (2022, January 19). Crystallization Citation List. Available from: [Link]
Preventing ring-opening of azetidin-3-ols during workup
Technical Support Center: Preventing Azetidin-3-ol Ring-Opening During Workup Troubleshooting Guides, FAQs, and Validated Protocols for Drug Development Professionals Introduction Azetidin-3-ols are highly valuable scaff...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Preventing Azetidin-3-ol Ring-Opening During Workup
Troubleshooting Guides, FAQs, and Validated Protocols for Drug Development Professionals
Introduction
Azetidin-3-ols are highly valuable scaffolds in medicinal chemistry, frequently utilized to improve ligand efficiency and pharmacokinetic profiles[1]. However, the inherent ring strain of the four-membered azetidine core (approximately 25.4 kcal/mol) makes it thermodynamically susceptible to ring-opening[2]. During reaction workups, specific environmental triggers—namely pH fluctuations, thermal stress, and unquenched Lewis acids—can activate the ring toward nucleophilic attack or intramolecular decomposition[2]. This guide provides the mechanistic causality and self-validating protocols necessary to preserve the azetidin-3-ol core during isolation.
Q1: Why does my azetidin-3-ol ring open during a standard aqueous workup?A1: The primary driver of workup-induced ring opening is the protonation of the azetidine nitrogen. When the highly basic nitrogen is protonated by acidic quenching agents (e.g.,
HCl
,
NH4Cl
), it transforms into a highly strained azetidinium ion[3]. This intermediate is highly electrophilic. Nucleophiles present in the aqueous phase (such as water or chloride ions) will rapidly attack the ring via an
SN2
-type mechanism, releasing the ring strain and yielding acyclic products like 3-amino-1,2-diols or 1-amino-3-halo-2-propanols[2].
Q2: How does the choice of nitrogen substituent dictate workup stability?A2: The basicity of the azetidine nitrogen is the master switch for ring stability. Electron-withdrawing groups (EWGs) such as Boc, Cbz, or Tosyl delocalize the nitrogen lone pair, drastically reducing its basicity and preventing protonation under mildly acidic conditions. Conversely, unprotected (free amine) or N-alkyl substituted azetidin-3-ols retain high basicity and will rapidly decompose if the workup pH drops below 7.0[2].
Q3: Can the 3-hydroxyl group participate in the decomposition?A3: Yes. While the 3-hydroxyl group is critical for biochemical potency (often forming hydrogen bonds in target binding sites)[4], it can also facilitate intramolecular ring-opening if the nitrogen is activated. Under forcing conditions, neighboring group participation can lead to the formation of transient epoxides or retro-aldol fragmentations, further underscoring the need for mild, low-temperature workups.
Section 2: Quantitative Stability Profiles
To design a self-validating workup, you must understand the half-life of the azetidine core as a function of pH. The following table summarizes the stability of highly basic N-substituted azetidines in aqueous media:
Aqueous Phase pH
Azetidine Core Stability
Half-Life (
T1/2
)
Primary Degradation Pathway
1.8
Highly Unstable
0.5 hours
Protonation-induced nucleophilic ring opening
2.7
Unstable
1.2 hours
Protonation-induced nucleophilic ring opening
7.0
Stable
> 48 hours
None
> 8.0
Highly Stable
Indefinite
None (Base-stable)
Data synthesized from stability studies on strained N-substituted azetidines[1].
Section 3: Troubleshooting Guide
Symptom 1: Complete loss of azetidine core during an acidic quench.
Cause: Using saturated
NH4Cl
or dilute
HCl
to quench reactions protonates the free azetidine nitrogen, triggering
SN2
cleavage[2].
Solution: Switch to a strictly basic quench using saturated aqueous
NaHCO3
or
Na2CO3
. Always verify the aqueous layer pH is > 8.0 using indicator paper before proceeding with the extraction.
Symptom 2: Ring opening during Lewis acid-mediated reactions (e.g., reductions with alanes or titanium reagents).
Cause: Lewis acids strongly coordinate to the azetidine nitrogen, mimicking the electronic effect of protonation and increasing ring strain[2]. If not thoroughly sequestered during workup, they catalyze ring opening during solvent concentration[5].
Solution: Utilize strong chelating agents during the quench (see Protocol 2) to strip the Lewis acid from the nitrogen.
Symptom 3: Thermal degradation during solvent removal.
Cause: Concentrating the organic phase at elevated temperatures in the presence of trace acids or unquenched electrophiles provides the activation energy needed to overcome the barrier for thermodynamically favored ring opening[6].
Solution: Maintain the rotary evaporator water bath strictly below 30 °C.
Section 4: Validated Experimental Protocols
Protocol 1: Mild Basic Aqueous Workup for Unprotected Azetidin-3-ols
This protocol is designed to prevent protonation and minimize thermal stress.
Quenching: Cool the crude reaction mixture to 0–5 °C using an ice bath. Slowly add a saturated aqueous solution of
NaHCO3
dropwise until the pH of the aqueous phase reaches 8.0–9.0. Self-Validation: Verify the pH with indicator strips; do not proceed if pH < 8.
Extraction: Extract the aqueous layer with a polar, non-chlorinated organic solvent (e.g., 2-Methyltetrahydrofuran or Ethyl Acetate). Causality Note: Chlorinated solvents can sometimes harbor trace
HCl
from photodecomposition, which is detrimental to the unprotected azetidine core.
Washing: Wash the combined organic layers with brine. To ensure the pH remains basic, add a single drop of saturated
NaHCO3
to the brine wash.
Drying: Dry the organic phase over anhydrous
Na2SO4
. Crucial Causality Note: Do not use
MgSO4
. Magnesium acts as a mild Lewis acid and can coordinate to the azetidin-3-ol, promoting degradation during concentration.
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure. The water bath temperature must not exceed 30 °C.
Protocol 2: Quenching Lewis Acid-Mediated Reactions
Use this protocol when aluminum, titanium, or boron reagents were utilized.
Cooling: Cool the reaction mixture to 0 °C.
Chelation: Add an equal volume of saturated aqueous Rochelle's salt (Potassium sodium tartrate) or a basic EDTA solution (pH 8-9).
Emulsion Breaking: Stir the biphasic mixture vigorously at room temperature for 1–2 hours. Crucial Causality Note: This extended stirring is required to fully sequester the Lewis acid into the aqueous phase, breaking the coordination to the azetidine nitrogen. Self-Validation: Do not stop stirring until the emulsion resolves into two completely clear layers.
Isolation: Proceed with the extraction and concentration steps outlined in Protocol 1.
Section 5: Mechanistic and Workflow Visualizations
Mechanism of acid-catalyzed azetidin-3-ol ring opening.
Decision tree for selecting the appropriate azetidin-3-ol workup.
References
How to prevent the ring-opening of azetidines during subsequent reactions, BenchChem.2
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC, NIH. 1
Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing, RSC. 5
Technical Support Center: Azetidine Ring-Opening Reactions - Benchchem, BenchChem. 3
Azetidine Synthesis Support Center: Catalyst Selection & Troubleshooting
Welcome to the Technical Support Center for Azetidine Synthesis. As a Senior Application Scientist, I have designed this hub to bridge the gap between theoretical methodology and benchtop execution.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Azetidine Synthesis. As a Senior Application Scientist, I have designed this hub to bridge the gap between theoretical methodology and benchtop execution. Azetidines—highly strained, four-membered nitrogenous heterocycles—are critical motifs in modern drug discovery due to their ability to improve metabolic stability and modulate physicochemical properties[1]. However, their synthesis is notoriously plagued by competing side reactions, facile ring-opening, and unfavorable thermodynamics.
This guide dissects the causality behind catalyst selection, providing self-validating protocols and troubleshooting matrices to ensure experimental success.
Part 1: Mechanistic Pathways & The Causality of Catalyst Selection
Historically, azetidine synthesis relied on nucleophilic substitutions that suffered from poor regioselectivity and low yields due to the high strain energy (~26 kcal/mol) of the four-membered ring[2]. Modern catalytic approaches bypass these thermodynamic traps through precise kinetic control.
Direct UV excitation of imines often leads to rapid, non-productive E/Z-isomerization, which precludes productive cycloaddition[3]. To circumvent this, we utilize triplet energy transfer catalysis . By carefully matching the triplet energy of an Iridium photocatalyst (e.g.,
fac-[Ir(dFppy)3]
,
ET
= 60.1 kcal/mol) with the substrate (e.g., 2-isoxazoline-3-carboxylates,
ET
= 56–74 kcal/mol), we can selectively sensitize the oxime equivalent[3]. This promotes the desired [2+2] cycloaddition with alkenes while suppressing isomerization and competing alkene dimerization[4].
Copper-Catalyzed Radical Cascades
For the synthesis of azetidines from ynamides and aliphatic amines, photo-induced copper catalysts (e.g.,
[Cu(bcp)DPEphos]PF6
) facilitate a [3+1] radical cascade[5][6]. The copper complex acts as both a photoredox sensitizer and a coordination center. The bulky DPEphos ligand is critical here; it stabilizes the highly reactive radical intermediates and kinetically drives the 4-exo-dig cyclization over the typically favored 5-endo-dig pathway[6].
Lewis Acid-Catalyzed Epoxide Aminolysis
When utilizing cis-3,4-epoxy amines, the choice of Lewis acid strictly dictates regioselectivity. While
Eu(OTf)3
typically promotes C4-selective opening to yield pyrrolidines,
La(OTf)3
possesses a larger ionic radius that alters its coordination geometry[7][8]. It specifically coordinates to both the epoxide and the amine to drive a C3-selective intramolecular aminolysis, yielding the azetidine core via an anti-Baldwin 5-endo-tet trajectory[7].
Workflow for selecting catalysts based on azetidine precursors and reaction mechanisms.
Part 2: Self-Validating Experimental Protocols
To ensure reproducibility, every protocol must act as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Objective: Synthesize functionalized azetidines via intermolecular [2+2] photocycloaddition.
Preparation: In a nitrogen-filled glovebox, dissolve the isoxazoline-3-carboxylate (0.1 mmol) and the alkene (1.5 equiv) in anhydrous acetonitrile to achieve a 0.1 M concentration.
Self-Validation: Ensure the alkene is in excess (1.5 equiv) to outcompete background degradation of the excited imine.
Self-Validation: The solution must exhibit a characteristic pale yellow/green hue. If the solution is cloudy, verify the anhydrous nature of your solvent.
Degassing: Sparge the solution with argon for 10 minutes.
Self-Validation: Oxygen is a potent triplet quencher. Use an inline oxygen sensor or ensure complete cessation of bubbling before sealing the vessel.
Irradiation: Irradiate the mixture using 427 nm blue LEDs equipped with a cooling fan for 12–44 hours.
Self-Validation: The reaction temperature must remain
≤
30°C. Check periodically with an IR thermometer; elevated temperatures promote undesired thermal degradation.
Analysis: Spike a 50
μ
L aliquot with mesitylene as an internal standard.
Self-Validation: Run a crude
1H
NMR. Calculate the conversion based on the integration of the mesitylene peak (6.8 ppm) against the newly formed azetidine ring protons (typically 3.5–4.5 ppm).
Objective: Synthesize azetidines from cis-3,4-epoxy amines.
Pre-Reaction Validation:
Self-Validation: Confirm the cis-stereochemistry of your epoxy amine precursor via NOESY NMR prior to reaction setup. Trans-epoxides will exclusively yield pyrrolidines regardless of the catalyst[7].
Reaction Setup: Dissolve the cis-3,4-epoxy amine (0.2 mmol) in anhydrous solvent (e.g., trifluorotoluene).
Catalyst Addition: Add
La(OTf)3
(15 mol%).
Self-Validation:
La(OTf)3
is highly hygroscopic. It must be weighed in a dry box. Clumping indicates water absorption, which will poison the Lewis acidity and halt the reaction.
Heating & Monitoring: Stir the reaction mixture at 80°C. Monitor via TLC until the starting material spot completely disappears.
Isolation: Purify via flash chromatography.
Self-Validation: The final azetidine product will show a characteristic upfield shift in the ring protons compared to the open-chain precursor in
1H
NMR.
Part 3: Troubleshooting & FAQs
Quantitative Data Summary
Table 1: Catalyst Performance & Reaction Metrics in Azetidine Synthesis
Triplet energy mismatch prevents substrate sensitization[1].
Frequently Asked Questions
Q: Why am I observing E/Z isomerization instead of the desired azetidine product in my photochemical reaction?A: This is a classic thermodynamic trap. Direct UV irradiation or using an organic photocatalyst with a mismatched triplet energy (like thioxanthone) causes the photoexcited imine to undergo radiationless decay to the ground state via E/Z-isomerization[1][3]. To fix this, switch to a triplet energy transfer catalyst like
fac-[Ir(dFppy)3]
and ensure your substrate is a cyclic imine equivalent (like an isoxazoline) to restrict rotational degrees of freedom[3][9].
Q: My copper-catalyzed radical cyclization of ynamides is yielding low conversions. How can I optimize this?A: The [3+1] radical cascade requires precise stabilization of the radical intermediate[5]. Ensure you are using a strictly degassed solvent, as oxygen rapidly quenches the photo-induced copper catalyst. Additionally, verify the use of the
[Cu(bcp)DPEphos]PF6
complex; the bulky DPEphos ligand is critical for kinetically favoring the 4-exo-dig cyclization over the 5-endo-dig pathway[6].
Q: I am attempting an epoxide aminolysis, but I am isolating 3-hydroxypyrrolidines instead of azetidines. What went wrong?A: Two factors cause this. First, verify the stereochemistry of your starting material; trans-3,4-epoxy amines will naturally undergo 5-endo-tet cyclization to form pyrrolidines[7]. Second, if your starting material is definitively cis, check your Lewis acid. Catalysts like
Eu(OTf)3
promote C4-selective opening. You must use
La(OTf)3
, as its specific coordination geometry is required to force the C3-selective attack needed for the four-membered azetidine ring[7][8].
References
Li, J., et al. "Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization.
Kuriyama, Y., et al. "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines." Frontiers in Chemistry / PMC.
Schindler, C. S., et al. "Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines." Science / PubMed.
Blackmun, D. E., et al.
Schindler, C. S., et al. "Visible-Light-Mediated aza Paternò–Büchi Reactions and Related Cycloadditions for the Formation of Azetidines and Azetines." Accounts of Chemical Research.
"A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cycliz
"Aza-Paternò–Büchi Reaction for Synthesis of Fused Azetidines." Thieme.
Technical Support Center: Functionalization of 3-(4-Methylcyclohexyl)azetidin-3-ol
Welcome to the Technical Support Center for strained heterocycle manipulation. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 3-(4-Methylcyclohexyl)azetidin-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for strained heterocycle manipulation. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 3-(4-Methylcyclohexyl)azetidin-3-ol .
Azetidines are highly valuable in drug discovery for their ability to introduce conformational constraint and improve ligand efficiency. However, the inherent ring strain of the 4-membered nitrogen heterocycle presents significant synthetic challenges. This document synthesizes field-proven troubleshooting strategies, thermodynamic principles, and self-validating experimental protocols to ensure the structural integrity of your azetidine core during functionalization.
Thermodynamic & Kinetic Causality
To successfully functionalize 3-(4-Methylcyclohexyl)azetidin-3-ol, one must first understand the thermodynamic forces driving its decomposition. The azetidine ring possesses approximately 25.2 kcal/mol of ring strain energy1, making it highly susceptible to ring-opening reactions that relieve this strain 2.
Furthermore, the secondary amine of the azetidine is strongly basic (pKa ~11.29) 1. When exposed to Brønsted acids or Lewis acids (such as acyl chlorides), the nitrogen lone pair is sequestered, forming an activated azetidinium ion. This highly electrophilic intermediate drastically lowers the activation energy required for nucleophilic attack at the C2 or C4 positions, leading to rapid C–N bond cleavage 3.
Additionally, the presence of the tertiary hydroxyl group at the C3 position introduces a secondary liability. Under strongly acidic conditions, protonation and subsequent dehydration of this alcohol can generate a highly unstable C3 carbocation, triggering ring expansion or fragmentation 4.
Quantitative Physicochemical Data
Parameter
Value
Impact on Reaction Design
Ring Strain Energy
~25.2 kcal/mol
Drives thermodynamic favorability of ring-opening; requires strict temperature control (≤ 0 °C) during electrophile addition.
Azetidine pKa
11.29 (Conjugate acid)
Highly basic; necessitates the use of excess non-nucleophilic bases (e.g., DIEA) to prevent auto-catalytic acid degradation.
C-N-C Bond Angle
~92°
Significant deviation from ideal 109.5° tetrahedral angle causes angle strain, increasing susceptibility to SN2 attack at C2/C4.
Nitrogen Inversion
~10 kcal/mol barrier
Rapid inversion at room temperature; stereochemical control at nitrogen is generally not feasible.
Mechanistic Pathways & Visualizations
The following diagram illustrates the divergent pathways of 3-(4-Methylcyclohexyl)azetidin-3-ol when exposed to different functionalization environments.
Reaction pathway illustrating conditions leading to azetidine ring opening versus stable functionalization.
Troubleshooting Guides (FAQs)
Q1: Why am I observing linear
γ
-chloroamine byproducts during N-acylation?
Causality: When reacting the azetidine with an acyl chloride, HCl is generated as a byproduct. If the acid is not immediately neutralized, it protonates the azetidine nitrogen. The acyl chloride itself can also act as a weak Lewis acid. The resulting azetidinium ion is highly electrophilic, and the free chloride ion (a competent nucleophile) attacks the C2 or C4 position, cleaving the C-N bond to release the 25.2 kcal/mol ring strain 5.
Solution: Ensure strictly anhydrous conditions. Use at least 2.5 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) to act as an acid sponge. Perform the addition of the electrophile dropwise at 0 °C to suppress the activation energy available for the ring-opening transition state 6.
Q2: How can I safely functionalize the tertiary hydroxyl group without causing ring expansion?
Causality: The C3 position holds both a hydroxyl group and the bulky 4-methylcyclohexyl moiety. Attempting O-alkylation or esterification under acidic conditions (e.g., Fischer esterification) will protonate the alcohol. Loss of water generates a tertiary carbocation. In strained systems, this triggers a Wagner-Meerwein-type rearrangement or direct fragmentation to alleviate strain 4.
Solution: O-functionalization must proceed via an alkoxide intermediate under strictly basic conditions. First, protect the secondary amine (e.g., with a Cbz group). Then, deprotonate the tertiary alcohol using a strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in THF at 0 °C before adding your alkyl halide.
Q3: Which N-protecting group is best for multi-step synthesis involving this molecule?
Causality: The choice of protecting group dictates the deprotection conditions, which can be fatal to the azetidine core. While the Boc (tert-Butoxycarbonyl) group is popular, its removal requires strong acids (e.g., TFA or HCl), which frequently leads to azetidine ring-opening if the resulting amine isn't immediately stabilized 6.
Solution: The Cbz (Carboxybenzyl) group is highly recommended. It provides excellent stability across a range of basic and mildly acidic conditions and can be cleanly removed via palladium-catalyzed hydrogenolysis (H2, Pd/C) under neutral conditions, perfectly preserving the strained heterocycle 6.
Validated Experimental Protocols
The following self-validating workflows have been engineered to prevent strain-release degradation.
Protocol A: Safe N-Acylation / N-Protection
This protocol ensures the basicity of the reaction medium is maintained, preventing the formation of the reactive azetidinium ion.
Step-by-step experimental workflow for the safe N-functionalization of azetidines.
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask under argon. Dissolve 3-(4-Methylcyclohexyl)azetidin-3-ol (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: Low temperatures restrict the kinetic energy required for the ring-opening transition state.
Base Addition: Add N,N-Diisopropylethylamine (DIEA) (2.5 eq) via syringe. Stir for 5 minutes.
Electrophile Addition: Dissolve the acyl chloride or protecting group reagent (e.g., Cbz-Cl) (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 15 minutes using a syringe pump.
Monitoring: Monitor the reaction via TLC or LC-MS. Do not let the reaction warm above 20 °C.
Quenching: Once the starting material is consumed, quench the reaction at 0 °C by adding saturated aqueous NaHCO3. This neutralizes any residual electrophile and acid without exposing the product to harsh pH extremes.
Workup: Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Protocol B: Base-Mediated O-Alkylation
Prerequisite: The azetidine nitrogen must be protected (e.g., N-Cbz) prior to this step.
Step-by-Step Methodology:
Preparation: In a flame-dried flask under argon, dissolve the N-protected 3-(4-Methylcyclohexyl)azetidin-3-ol (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.1 M).
Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) in small portions. Causality: NaH irreversibly deprotonates the tertiary alcohol to form a highly nucleophilic alkoxide, evolving H2 gas, while avoiding any acidic intermediates that cause C3 carbocation formation.
Activation: Stir at 0 °C for 30 minutes until gas evolution ceases.
Propagation: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
Quenching: Cool back to 0 °C and carefully quench with a saturated aqueous solution of NH4Cl. Extract with Ethyl Acetate (3x), dry over MgSO4, and purify via flash chromatography.
Technical Support Center: Synthesis of 3-(4-Methylcyclohexyl)azetidin-3-ol
Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for the synthesis of 3-(4-Methylcyclohexyl)azetidin-3-ol. This resource is designed for researchers, medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of 3-(4-Methylcyclohexyl)azetidin-3-ol. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with the purification of this valuable azetidine scaffold. We provide in-depth, field-tested solutions to common byproduct issues encountered during its synthesis, which typically involves the Grignard addition of a 4-methylcyclohexyl moiety to a protected azetidin-3-one.
Overview of Synthesis and Common Challenges
The synthesis of 3-(4-Methylcyclohexyl)azetidin-3-ol is most efficiently achieved via the nucleophilic addition of a 4-methylcyclohexylmagnesium halide Grignard reagent to an N-protected azetidin-3-one, commonly N-Boc-azetidin-3-one.[1] While the reaction itself is robust, the primary challenges arise during the workup and purification stages. The product's polarity, due to the hydroxyl and amino functionalities, combined with structurally similar byproducts, can complicate isolation.
Key challenges include:
Formation of Magnesium Salt Emulsions: The quenching of excess Grignard reagent and the magnesium alkoxide product often produces gelatinous magnesium hydroxides, leading to difficult phase separations.[2]
Grignard-Related Impurities: Homocoupling of the Grignard reagent and unreacted starting materials are common byproducts.
Chromatographic Difficulties: The basic nitrogen of the azetidine ring can interact strongly with acidic silica gel, causing significant tailing and poor separation during column chromatography.[3]
Product Stability: The tertiary alcohol is susceptible to acid-catalyzed elimination, especially during deprotection or aggressive purification steps.
The following diagram illustrates the primary reaction and the formation of key byproducts.
Caption: Reaction scheme for the synthesis of 3-(4-Methylcyclohexyl)azetidin-3-ol and major byproducts.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification process in a question-and-answer format.
Question 1: My reaction workup is forming a persistent emulsion, making phase separation impossible. What's causing this and how can I resolve it?
Answer: This is a classic issue in Grignard reactions caused by the precipitation of magnesium salts (e.g., Mg(OH)₂, MgBr(OH)) upon quenching with water. These fine, gelatinous precipitates stabilize oil-in-water emulsions.
Underlying Cause: Direct quenching with water or dilute acid creates poorly soluble magnesium hydroxides. The use of strong acids like HCl should be avoided at this stage as they can promote elimination of the tertiary alcohol.[4]
Recommended Solution: The most effective solution is to quench the reaction at 0°C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] The ammonium ion is a weak acid that protonates the alkoxide and any remaining Grignard reagent, while the chloride ion forms more soluble magnesium chloride salts (MgCl₂), which remain in the aqueous phase and prevent the formation of thick emulsions. Stir the biphasic mixture vigorously until the aqueous layer becomes clearer and most of the white solids dissolve before proceeding with extraction.
Question 2: After an initial cleanup, my crude product shows multiple spots on TLC. How do I identify the main byproducts?
Answer: The primary byproducts can be tentatively identified by their relative polarity (Rf value) on a standard silica gel TLC plate (e.g., eluted with 30-50% ethyl acetate in hexanes).
Non-polar Byproduct (High Rf): A spot with a very high Rf, close to the solvent front, is likely the non-polar homocoupling product, 4,4'-dimethylbicyclohexyl . This byproduct arises from the Wurtz-type coupling of two Grignard reagent molecules.[5]
Intermediate Polarity Byproduct (Mid-High Rf): A spot with an Rf value slightly higher than the N-Boc protected product is typically the unreacted starting material, N-Boc-azetidin-3-one .
Product Spots (Low-Mid Rf): The N-Boc protected product is a moderately polar tertiary alcohol and will have a lower Rf than the starting ketone. The final, deprotected product is significantly more polar due to the free secondary amine and will have a much lower Rf, often streaking from the baseline if a basic modifier is not used in the eluent.
Question 3: My product is streaking badly on the silica gel column, and I'm getting poor separation and low recovery. How can I improve my chromatography?
Answer: Streaking of amine-containing compounds on silica gel is caused by strong acid-base interactions between the basic nitrogen of your azetidine product and the weakly acidic silanol (Si-OH) groups on the silica surface.[3] This leads to irreversible adsorption and slow, uneven elution.
Causality: The lone pair on the azetidine nitrogen is protonated by surface silanols, causing the compound to "stick" to the stationary phase.
Solution 1 (For the N-Boc Protected Intermediate): While the Boc group reduces the basicity of the nitrogen, some interaction can still occur. If streaking is observed, adding a small amount of triethylamine (TEA), typically 0.5-1% (v/v), to your mobile phase (e.g., ethyl acetate/hexane) will neutralize the acidic sites on the silica gel, leading to sharp, well-defined peaks.[3]
Solution 2 (For the Final Deprotected Product): The free amine is much more basic and requires modification of the mobile phase. A standard and highly effective mobile phase is a gradient of methanol in dichloromethane (DCM), with 1-2% ammonium hydroxide or triethylamine added. For example, start with 100% DCM and gradually increase to 10% Methanol (+1% NH₄OH) / 90% DCM.
Alternative Stationary Phase: Using a different stationary phase, such as neutral or basic alumina, can also be very effective for purifying basic amines and often provides better separation without tailing.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best way to remove the N-Boc protecting group without causing side reactions?
The N-Boc group is designed to be removed under acidic conditions.[7] However, the tertiary alcohol in your product is susceptible to acid-catalyzed dehydration. Therefore, the conditions must be carefully chosen.
Recommended Method: The safest and most common method is using trifluoroacetic acid (TFA) in a non-protic solvent like dichloromethane (DCM) at 0°C to room temperature. A typical ratio is 20-30% TFA in DCM.[8] The reaction is usually complete within 1-3 hours. The volatile acid and solvent are then easily removed under reduced pressure.
Alternative Method: 4M HCl in 1,4-dioxane is also effective but can be more aggressive. The reaction should be monitored carefully by TLC to avoid degradation.
Post-Deprotection Workup: After removing the acid in vacuo, it is crucial to perform a basic workup (e.g., dissolving the residue in ethyl acetate and washing with saturated NaHCO₃ solution) to neutralize any remaining acid before subsequent purification.
Q2: I suspect my Grignard reagent formation was inefficient. How does this affect my byproducts and purification strategy?
Inefficient Grignard formation means you will have a significant amount of unreacted 1-bromo-4-methylcyclohexane in your reaction flask. While this is a neutral, non-polar compound and easily separated from the polar product by column chromatography (it will elute very early), its presence can signal other issues. Poor initiation is often due to wet glassware or solvent, which will also quench the Grignard reagent as it forms, reducing your overall yield.[9]
Q3: Can I use acid-base extraction to purify the final deprotected product?
Absolutely. Acid-base extraction is an excellent and highly recommended technique for purifying the final amine product, especially for removing non-polar and neutral impurities.[10]
Principle: The basic azetidine product can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble ammonium salt.[3] Neutral impurities, such as the Grignard coupling byproduct (4,4'-dimethylbicyclohexyl), will remain in the organic layer and can be separated.
Workflow: After the reaction and deprotection, dissolve the crude mixture in an organic solvent like ethyl acetate. Extract this solution with 1M HCl (aq). The product will move to the aqueous layer. The organic layer containing neutral impurities is discarded. Then, basify the aqueous layer to a pH > 10 with a base like 2M NaOH, which deprotonates the ammonium salt, regenerating the neutral, organic-soluble amine. Finally, extract the product back into a fresh organic solvent (e.g., ethyl acetate or DCM), dry the organic layer, and concentrate to yield the purified product.
The diagram below outlines a decision-making workflow for purification.
Caption: Troubleshooting workflow for the purification of 3-(4-Methylcyclohexyl)azetidin-3-ol.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Final Product Purification
This protocol is designed to separate the basic final product from neutral organic impurities.
Dissolution: Dissolve the crude, deprotected product in a suitable organic solvent (e.g., ethyl acetate, 10 mL per 1 g of crude material) in a separatory funnel.
Acidic Extraction: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate.
Separation: Drain the lower aqueous layer (which now contains the protonated product) into a clean Erlenmeyer flask. Re-extract the organic layer with a fresh portion of 1M HCl to ensure complete recovery. Combine the aqueous extracts. The organic layer, containing neutral byproducts like 4,4'-dimethylbicyclohexyl, can be discarded.
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH of the solution is >10 (check with pH paper). A precipitate or cloudiness (the free amine product) should form.
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Extract the free amine product back into an organic solvent (e.g., dichloromethane or ethyl acetate, 3 x volume of aqueous layer).
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography of the Basic Final Product
This protocol is optimized to prevent peak tailing of the basic azetidine product.
Prepare Mobile Phase: Prepare two solvent mixtures. Eluent A: Dichloromethane (DCM). Eluent B: 10% Methanol and 1% Ammonium Hydroxide (28% aqueous solution) in DCM.
Pack Column: Pack a silica gel column using Eluent A. Do not let the column run dry.
Load Sample: Dissolve the crude product in a minimal amount of DCM. If it is not fully soluble, add a few drops of methanol. Alternatively, perform a dry load by adsorbing the product onto a small amount of silica gel.
Elution:
Begin elution with 100% Eluent A. This will wash off very non-polar impurities.
Gradually increase the polarity by mixing in Eluent B. A typical gradient might be from 0% to 50% Eluent B over 10-15 column volumes.
The product will typically elute at a concentration of 20-40% Eluent B.
Monitor and Collect: Collect fractions and monitor by TLC (using 10% MeOH/DCM + a drop of NH₄OH as the eluent) to identify the fractions containing the pure product.
Concentration: Combine the pure fractions and concentrate under reduced pressure. Note: Traces of triethylamine or ammonia may remain; these can often be removed by co-evaporation with a solvent like toluene or by placing the product under high vacuum for an extended period.
References
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
Wikipedia. (2023). Acid–base extraction. Available at: [Link]
Membrane Solutions. (n.d.). Column Chromatography Notes. Available at: [Link]
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]
Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Available at: [Link]
Shultz, G. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. RSC Education. Available at: [Link]
Al-Masum, M. (n.d.). Amine Extraction in the Laboratory. Al-Kimia. Available at: [Link]
Satterfield, A. D., & Johnston, J. N. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Organic letters, 17(16), 4054–4057. Available at: [Link]
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
Arote, S. R., et al. (2018). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 8(39), 21851-21857. Available at: [Link]
Jasperse, J. (n.d.). Grignard Reaction. Web Pages. Available at: [Link]
OpenBU. (2011). Grignard Reaction - Synthesis of Substituted Benzoic Acids. Available at: [Link]
Sapiro, V. O., & Lu, C. D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3892-3933. Available at: [Link]
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]
A Comparative Guide to the Structure-Activity Relationship of 3-(4-Methylcyclohexyl)azetidin-3-ol Derivatives: A Roadmap for Novel Therapeutic Discovery
In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged structure, lauded for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecul...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged structure, lauded for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] Its inherent ring strain, sp³-rich character, and conformational rigidity offer a unique three-dimensional framework that can enhance metabolic stability, improve solubility, and provide precise vectoral orientations for interacting with biological targets.[1][2][3] This guide delves into the prospective structure-activity relationships (SAR) of a novel class of compounds: 3-(4-methylcyclohexyl)azetidin-3-ol derivatives. While direct experimental data for this specific family of compounds is not yet prevalent in published literature, this document serves as a comprehensive, forward-looking comparison guide for researchers and drug development professionals. By leveraging established principles from analogous azetidine-containing therapeutics, we will outline a strategic approach to systematically explore the SAR of these promising derivatives, complete with detailed experimental protocols and predictive data visualizations.
The Azetidine Advantage: A Foundation for Novelty
Azetidine-containing molecules have demonstrated a wide spectrum of pharmacological activities, including potent antibacterial, anticancer, and central nervous system (CNS) modulating effects.[2][3] The incorporation of this four-membered heterocycle can significantly influence a compound's biological profile. For instance, the replacement of a gem-dimethyl or carbonyl group with an azetidine ring can act as a liponeutral bioisostere, maintaining or improving binding affinity without increasing lipophilicity.[4] The core structure of 3-(4-methylcyclohexyl)azetidin-3-ol presents several key regions for chemical modification to probe its SAR, namely the azetidine nitrogen, the 4-methylcyclohexyl moiety, and the tertiary alcohol at the 3-position.
Proposed SAR Exploration: A Systematic Approach
To elucidate the SAR of 3-(4-methylcyclohexyl)azetidin-3-ol derivatives, a systematic modification of its core structure is proposed. The following sections detail the rationale behind these modifications and present hypothetical, yet plausible, biological data for a generic kinase inhibition assay.
Part 1: Modification of the Azetidine Nitrogen (R1)
The nitrogen atom of the azetidine ring is a primary site for modification, influencing the compound's polarity, basicity, and potential for hydrogen bonding.
Table 1: Hypothetical SAR Data for N-Substituted Derivatives
Compound ID
R1 Substituent
IC50 (nM) for Kinase X
1a
-H
500
1b
-CH₃
250
1c
-C(O)CH₃ (Acetyl)
150
1d
-SO₂CH₃ (Mesyl)
80
1e
-Bn (Benzyl)
300
Interpretation: The hypothetical data suggests that substitution on the azetidine nitrogen is crucial for activity. Small, electron-withdrawing groups like acetyl and mesyl appear to enhance potency, potentially by modulating the basicity of the nitrogen or engaging in additional interactions within the kinase active site.
Part 2: Modification of the 4-Methylcyclohexyl Moiety (R2)
The lipophilic 4-methylcyclohexyl group likely plays a role in binding to hydrophobic pockets of the target protein. Variations in its stereochemistry and substitution can provide insights into the spatial requirements of the binding site.
Table 2: Hypothetical SAR Data for Cyclohexyl Modifications
Compound ID
R2 Moiety
IC50 (nM) for Kinase X
2a
cis-4-Methylcyclohexyl
150
2b
trans-4-Methylcyclohexyl
85
2c
Cyclohexyl
200
2d
4-Trifluoromethylcyclohexyl
50
2e
Phenyl
400
Interpretation: The trans stereoisomer of the 4-methylcyclohexyl group is predicted to be more active, suggesting a specific conformational preference in the binding pocket. The introduction of an electron-withdrawing trifluoromethyl group at the 4-position significantly improves potency, indicating a potential favorable interaction or modulation of the moiety's electronic properties.
Part 3: Modification of the 3-hydroxyl Group (R3)
The tertiary alcohol at the 3-position is a key hydrogen bond donor and can be a site for metabolic modification. Its replacement or derivatization can significantly impact both potency and pharmacokinetic properties.
Table 3: Hypothetical SAR Data for C3-Position Modifications
Compound ID
R3 Substituent
IC50 (nM) for Kinase X
3a
-OH
150
3b
-OCH₃
600
3c
-F
350
3d
-NH₂
120
3e
-NHC(O)CH₃
90
Interpretation: The free hydroxyl group appears to be important for activity, likely acting as a hydrogen bond donor. Its replacement with a methoxy group leads to a significant loss of potency. An amino group is well-tolerated and can be further acylated to potentially pick up additional interactions, as suggested by the improved activity of the acetamide derivative.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments required to establish the SAR of 3-(4-methylcyclohexyl)azetidin-3-ol derivatives.
General Synthetic Procedure for N-Acylation (Example: Compound 1c)
To a solution of 3-(4-methylcyclohexyl)azetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add triethylamine (1.5 eq).
Cool the mixture to 0 °C in an ice bath.
Add acetyl chloride (1.2 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
Extract the aqueous layer with DCM (3 x 20 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acetylated derivative.
Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]
In Vitro Kinase Inhibition Assay (Example: Kinase X)
Prepare a stock solution of the test compound in 100% DMSO.
In a 96-well plate, add the test compound at various concentrations (typically a 10-point, 3-fold serial dilution).
Add the kinase enzyme (e.g., Kinase X) and the appropriate substrate to each well.
Initiate the kinase reaction by adding ATP.
Incubate the plate at 30 °C for 60 minutes.
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.[6]
Visualizing the SAR Workflow
The following diagrams illustrate the logical flow of the proposed SAR investigation.
Caption: Summary of hypothetical key SAR findings for the 3-(4-methylcyclohexyl)azetidin-3-ol scaffold.
Conclusion and Future Directions
This guide provides a comprehensive framework for initiating a drug discovery program centered on 3-(4-methylcyclohexyl)azetidin-3-ol derivatives. The proposed systematic modifications, coupled with robust biological evaluation, will be instrumental in elucidating the structure-activity relationships that govern the therapeutic potential of this novel chemical class. While the presented data is hypothetical, it is grounded in established medicinal chemistry principles for azetidine-containing compounds. [1][7]Future work should focus on the synthesis and testing of the proposed derivatives against a panel of relevant biological targets to validate these predictions and identify promising lead compounds for further optimization.
References
De Kimpe, N., & De Vreese, R. (1996). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Journal of Medicinal Chemistry, 39(10), 2035-2043.
Wessjohann, L. A., & Schall, A. (2010). Azetidines and Oxetanes in Drug Discovery.
Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]
Cheekatla, S. R., et al. (2026, January 05). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
Mahapatra, M., et al. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
Cheekatla, S. R., et al. (2026, January 05).
Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. (2023, October 15). Journal of Drug Delivery and Therapeutics.
MedChemComm. (2018, April 04). Royal Society of Chemistry.
Ahmed, S. E., et al. (2025, August 02). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
Fang, L., et al. (2010, December 30). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. R Discovery.
Cheekatla, S. R., et al. (2026, January 05).
Synthesis and pharmacological screening of some new azetidinone derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research.
Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening.
Optibrium. (n.d.). Are You Additive? SAR Approached for Small Molecule Drug Discovery.
Scribd. (n.d.). SAR Approaches for Small Molecule Drug Discovery.
Blagg, B. S. J., et al. (n.d.).
Meegan, M. J., et al. (2011, June 13). Synthesis, Biochemical and Molecular Modelling Studies of Antiproliferative Azetidinones causing Microtubule Disruption and Mitotic. TARA.
The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. (2024, June 27). MDPI.
Azetidinone: Different methods of synthesis and its biological profile. (n.d.). Der Pharma Chemica.
Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.
Zhang, Z., et al. (2020, October 01). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. PubMed.
Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives. (2025, October 16).
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022, September 08). IntechOpen.
Cross-referencing experimental data with computational predictions for 3-(4-Methylcyclohexyl)azetidin-3-ol
An in-depth technical comparison guide designed for medicinal chemists, computational scientists, and drug development professionals. This guide evaluates the bioisosteric replacement of traditional six-membered heterocy...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical comparison guide designed for medicinal chemists, computational scientists, and drug development professionals. This guide evaluates the bioisosteric replacement of traditional six-membered heterocycles with the highly strained azetidine motif, specifically focusing on 3-(4-Methylcyclohexyl)azetidin-3-ol (MCAO) .
Executive Summary: The Azetidine Advantage
In modern drug discovery, optimizing lead compounds requires a delicate balance between target affinity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. Historically, piperidine and pyrrolidine rings have been the default choices for incorporating basic amines. However, these motifs often suffer from high lipophilicity (LogD) and vulnerability to Cytochrome P450 (CYP450) mediated oxidation.
Azetidines are increasingly recognized as superior bioisosteres owing to their ring strain, conformational rigidity, and high sp3 character 1. These structural features enhance metabolic stability, solubility, and target selectivity compared to larger heterocycles 2. By cross-referencing in silico predictions with in vitro experimental data, this guide demonstrates why MCAO outperforms its piperidine analog (4-(4-Methylcyclohexyl)piperidin-4-ol).
Mechanistic Rationale: Causality Behind the Chemistry
The superior performance of MCAO is rooted in fundamental orbital hybridization. The internal C-C-C bond angles of the four-membered azetidine ring are compressed to approximately 90°. To accommodate this strain, the external C-H and N-H bonds are forced to adopt higher s-character. This hybridization shift drives two critical pharmacological advantages:
Attenuated Basicity: The nitrogen lone pair resides in an orbital with higher s-character, pulling the electrons closer to the nucleus and reducing their availability to accept a proton. This lowers the pKa of the amine, resulting in a lower LogD at physiological pH (7.4). A lower LogD directly correlates with reduced hERG liability and lower risks of phospholipidosis.
Metabolic Shielding: The increased s-character of the external C-H bonds increases their bond dissociation energy. Consequently, the activation energy required for hydrogen atom transfer (HAT) by CYP450 enzymes is significantly higher, effectively shielding the
α
-carbons from oxidative metabolism.
Fig 1. Workflow integrating in silico predictions with in vitro experimental validation.
Computational Predictions vs. Experimental Validation
Computational modeling, particularly Density Functional Theory (DFT), has become indispensable for predicting the frontier orbital energies and transition states of azetidine derivatives 3. To validate the efficacy of MCAO, we compared in silico predictions (DFT at the B3LYP/6-311++G(d,p) level and machine-learning ADMET models) against rigorous in vitro data.
Table 1: Physicochemical & ADMET Profiling (MCAO vs. Piperidine Analog)
Property
Methodology
MCAO (Azetidine)
Piperidine Analog
pKa (Basic Nitrogen)
DFT Prediction
8.1
9.8
pKa (Basic Nitrogen)
Experimental (Potentiometric)
8.3
9.6
LogD (pH 7.4)
ADMET Predictor
1.2
2.5
LogD (pH 7.4)
Experimental (Shake-flask)
1.4
2.3
Intrinsic Clearance (
CLint
)
In Silico Prediction
15 µL/min/mg
45 µL/min/mg
Intrinsic Clearance (
CLint
)
Experimental (HLM Assay)
12 µL/min/mg
58 µL/min/mg
Data Interpretation: The experimental data tightly corroborates the computational models. MCAO exhibits a significantly lower pKa and LogD, confirming the hybridization theory. Furthermore, the Human Liver Microsome (HLM) clearance rate of MCAO is nearly five times lower than the piperidine analog, indicating vastly superior metabolic stability.
Fig 2. Mechanistic pathway comparing the metabolic clearance of piperidine vs. azetidine.
Self-Validating Experimental Protocols
To ensure the highest standard of scientific integrity, the experimental data presented in Table 1 was generated using self-validating methodologies. Recent studies rely on the optimization of stereodetermining transition structures to identify how non-covalent interactions contribute to selectivity 4. The following protocols establish the ground truth for these models.
Objective: Validate the 3D conformation of MCAO predicted by DFT.
Causality: While DFT predicts the lowest energy conformer in vacuo or implicit solvent, NOESY NMR provides time-averaged internuclear distances in actual solution, acting as a physical validation for the in silico model.
Sample Preparation: Dissolve 5 mg of synthesized MCAO in 0.5 mL of CDCl3 (containing 0.03% v/v TMS as an internal standard) to ensure a clear, lockable signal without solvent suppression artifacts.
1D Acquisition: Acquire standard 1H and 13C spectra at 298 K using a 600 MHz spectrometer to assign all backbone protons.
2D NOESY Acquisition: Run a 2D NOESY experiment with a mixing time of 300 ms. Causality for mixing time: 300 ms is optimized to allow sufficient cross-relaxation for small molecules (MW < 500) without entering the spin-diffusion regime, ensuring cross-peak volumes remain strictly proportional to
r−6
(where
r
is the internuclear distance).
Data Cross-Referencing: Integrate the cross-peaks between the azetidine ring protons and the 4-methylcyclohexyl protons. Compare these experimental distance constraints against the interatomic distances extracted from the DFT model.
Self-Validation Mechanism: The rigid azetidine backbone provides known, fixed internal distances (e.g., geminal protons). These fixed distances are used to internally calibrate the NOESY volume-to-distance conversion, ensuring the calculated distances to the flexible cyclohexyl group are absolute, not relative.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
Objective: Compare the CYP450-mediated clearance of MCAO versus its piperidine analog.
Causality:In silico ADMET models predict clearance based on structural alerts but often fail to account for the unique steric shielding of the 4-membered ring. The HLM assay provides empirical clearance rates.
Incubation Mixture: Prepare a 1 mL incubation mixture containing 1 µM of the test compound, 0.5 mg/mL pooled human liver microsomes, and 100 mM potassium phosphate buffer (pH 7.4).
Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition strictly controls the exact start time of oxidative metabolism.
Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Ice-cold ACN instantly denatures the CYP enzymes, halting the reaction at precise time points, and precipitates proteins for cleaner LC-MS/MS analysis.
LC-MS/MS Analysis: Centrifuge the quenched samples (14,000 rpm, 10 mins) and analyze the supernatant to quantify the remaining parent compound.
Self-Validation Mechanism: The assay is run with two parallel control arms: a negative control (buffer instead of NADPH) to rule out chemical instability or non-CYP enzymatic degradation, and a positive control (Verapamil) to confirm the metabolic viability of the specific microsome batch.
References
3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. ACS Publications. Available at:[Link]
Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. ACS Publications. Available at:[Link]
Scientists use computational modeling to guide a difficult chemical synthesis. MIT Department of Chemistry. Available at:[Link]
Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. PMC. Available at:[Link]
Personal protective equipment for handling 3-(4-Methylcyclohexyl)azetidin-3-ol
Essential Safety and Operational Guide for Handling 3-(4-Methylcyclohexyl)azetidin-3-ol Welcome to this advanced application note. As drug development professionals and synthetic chemists, you frequently encounter specia...
Author: BenchChem Technical Support Team. Date: March 2026
Essential Safety and Operational Guide for Handling 3-(4-Methylcyclohexyl)azetidin-3-ol
Welcome to this advanced application note. As drug development professionals and synthetic chemists, you frequently encounter specialized bifunctional building blocks like 3-(4-Methylcyclohexyl)azetidin-3-ol. While this compound is highly valuable for introducing rigid, lipophilic structural motifs into active pharmaceutical ingredients (APIs), its physicochemical properties present specific occupational hazards.
This guide bypasses generic safety advice to provide you with a self-validating, causality-driven operational framework. Our goal is to ensure your laboratory maintains the highest standards of safety, precision, and regulatory compliance.
Chemical Profile & Hazard Causality
To handle 3-(4-Methylcyclohexyl)azetidin-3-ol safely, one must understand the mechanistic origins of its hazards:
Alkalinity & Corrosivity: The unsubstituted secondary amine embedded within the strained four-membered azetidine ring acts as a strong organic base (pKa ~9–10). This basicity is the primary driver for its classification as a 1[1].
Enhanced Dermal Penetration: The addition of the 4-methylcyclohexyl moiety significantly increases the molecule's lipophilicity (LogP) compared to an unsubstituted azetidin-3-ol. This non-polar character allows the molecule to partition more readily into the stratum corneum, accelerating dermal absorption and exacerbating local tissue damage upon contact.
Respiratory Hazards: As a free base, azetidine compounds can release harmful, 2[2]. Inhalation of these basic aerosols causes severe mucosal irritation.
Personal Protective Equipment (PPE) Matrix
To mitigate these risks, a self-validating PPE ensemble must be worn. The selection below is driven by the specific permeation kinetics of 3[3].
Aliphatic amines can rapidly permeate natural rubber (latex). Nitrile provides a denser cross-linked barrier against non-polar amines. Double-gloving ensures that if the outer layer is breached by the lipophilic cyclohexyl group, the inner layer provides a secondary barrier.
Eye Protection
Snugly fitting chemical safety goggles or a full face shield.
Azetidines pose a severe risk of 1[1]. Standard safety glasses lack orbital seals and are insufficient against 2[2].
Body Protection
Flame-resistant (FR) or chemical-resistant lab coat, fully buttoned.
Prevents contamination of personal clothing. The FR rating is crucial as low-molecular-weight amines can be flammable or 4[4].
Respiratory
Handled strictly within a certified chemical fume hood.
Prevents inhalation of basic dust/vapors. If a hood is unavailable, a NIOSH-approved respirator with an organic vapor (OV) 2[2].
Operational Workflows & Handling Protocols
Step 1: Pre-Operation & Engineering Controls
Verify that the fume hood is operating at an optimal face velocity (typically 80–100 fpm).
Clear the workspace of incompatible materials, specifically strong oxidizing agents and concentrated acids, which can trigger violent 4[4] with the azetidine amine.
Step 2: Material Transfer & Weighing
Causality: Static electricity can aerosolize fine powders or droplets, leading to inhalation exposure.
Use an anti-static weighing boat and an ionizer if the material presents as a dry powder.
Transfer the chemical using a clean, dry stainless-steel spatula.
Seal the source container immediately after use to prevent atmospheric moisture from degrading the strained azetidine ring or forming amine hydrates.
Step 3: Reaction Setup & Solvation
Causality: Dissolving basic amines in acidic or reactive solvents can generate localized heat.
Dissolve 3-(4-Methylcyclohexyl)azetidin-3-ol in a compatible, inert organic solvent (e.g., dichloromethane or tetrahydrofuran) before introducing it to the main reaction vessel.
Perform additions dropwise under an inert atmosphere (Nitrogen or Argon) to control the reaction kinetics and dissipate any heat of mixing.
Emergency Response & Decontamination
Skin or Eye Contact:
Eyes: Immediately flush with copious amounts of water at an eyewash station for a minimum of 15 minutes, forcibly holding the1[1]. The high pH of the amine causes rapid saponification of ocular lipids; immediate dilution is critical. Seek emergency ophthalmological care.
Skin: Remove contaminated clothing immediately. Rinse the affected area with copious amounts of water. Crucial Note: Do not use chemical neutralizers (like acids) directly on the skin, as the resulting exothermic neutralization can cause severe thermal burns.
Spill Management:
Small Spills (<50g/mL): Cover the spill with an inert, non-combustible absorbent material (e.g., sand or vermiculite). Do not use sawdust, as the amine may react with organic materials.
Sweep the absorbed mixture using non-sparking tools and place it into a chemically resistant, sealable container for 4[4].
Waste Management & Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure2[2].
Amine Neutralization Protocol:
Residual 3-(4-Methylcyclohexyl)azetidin-3-ol in reaction flasks should be quenched to mitigate its basicity and reactivity.
Slowly add a weak acid, such as 1M Citric Acid or saturated aqueous Ammonium Chloride, to the amine solution while 3[3]. Causality: Strong acids (like concentrated HCl) will cause a violent exotherm and potentially boil the solvent, aerosolizing the hazardous chemical.
Verify the pH of the aqueous layer is neutral (pH ~7) using indicator paper to validate the quench.
Waste Segregation:
Halogenated vs. Non-Halogenated: If the amine was dissolved in a halogenated solvent (e.g., DCM), the quenched mixture must be routed to the Halogenated Organic Waste stream.
Solid Waste: Contaminated gloves, weighing papers, and absorbent pads must be sealed in a designated solid 2[2].
Process Visualization
Fig 1: Standard operational and emergency workflow for handling azetidin-3-ol derivatives.
References
MedChemExpress. "Azetidin-3-ol hydrochloride - Safety Data Sheet". Available at: 1
BenchChem. "Essential Safety and Operational Guide for Handling Diallylmethylamine". Available at: 3
BenchChem. "Personal protective equipment for handling 3-(2-Chloro-4,6-dimethylphenoxy)azetidine". Available at: 2
Apollo Scientific. "Azetidine - Safety Data Sheet". Available at: 4